(3,4-Dimethyl-phenylamino)-phenyl-acetic acid
Description
BenchChem offers high-quality (3,4-Dimethyl-phenylamino)-phenyl-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Dimethyl-phenylamino)-phenyl-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3,4-dimethylanilino)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-8-9-14(10-12(11)2)17-15(16(18)19)13-6-4-3-5-7-13/h3-10,15,17H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWPCRABGHIXGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(C2=CC=CC=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374409 | |
| Record name | (3,4-Dimethyl-phenylamino)-phenyl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725252-91-5 | |
| Record name | α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=725252-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dimethyl-phenylamino)-phenyl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3,4-Dimethyl-phenylamino)-phenyl-acetic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid
Executive Summary
(3,4-Dimethyl-phenylamino)-phenyl-acetic acid is an N-aryl-α-amino acid, a structural motif of significant interest in medicinal chemistry and materials science. Its synthesis requires the strategic formation of a key carbon-nitrogen bond between a substituted aniline and a phenylacetic acid backbone. This guide provides a detailed technical overview of the principal synthetic pathways for this target molecule, designed for researchers and drug development professionals. We will conduct a comparative analysis of two primary, highly effective methodologies: Reductive Amination of phenylglyoxylic acid and Direct Nucleophilic Substitution on α-bromophenylacetic acid. The discussion emphasizes the mechanistic rationale behind these routes, the causality driving experimental choices, and field-proven insights for successful execution. Furthermore, this document furnishes detailed, step-by-step experimental protocols, data presentation tables, and visual diagrams to ensure both conceptual understanding and practical applicability.
Introduction: The Target Molecule
The molecule, (3,4-Dimethyl-phenylamino)-phenyl-acetic acid, belongs to the class of N-aryl glycine derivatives. These compounds are crucial building blocks in the synthesis of various pharmaceuticals and biologically active compounds.[1][2] The core structure features a chiral center at the α-carbon, making it a valuable scaffold for developing stereospecific therapeutic agents. The efficacy and novelty of a synthetic route are determined by its efficiency, atom economy, scalability, and the accessibility of starting materials.
Molecular Structure:
-
IUPAC Name: 2-((3,4-dimethylphenyl)amino)-2-phenylacetic acid
-
Molecular Formula: C₁₆H₁₇NO₂
-
Molecular Weight: 255.31 g/mol
-
Core Components: 3,4-dimethylaniline and phenylacetic acid, linked via a nitrogen bridge at the α-carbon.
This guide will focus on the most logical and industrially relevant synthetic strategies, moving from classical, robust methods to a brief overview of modern catalytic approaches.
Comparative Analysis of Core Synthetic Pathways
The formation of the N-Cα bond is the crux of the synthesis. We will explore the two most direct and reliable methods to achieve this transformation.
Pathway 1: Reductive Amination
This is a highly convergent and efficient one-pot method that combines 3,4-dimethylaniline with phenylglyoxylic acid (also known as benzoylformic acid) in the presence of a reducing agent.
Principle & Mechanism: The reaction proceeds through the initial formation of a Schiff base (imine) intermediate from the condensation of the primary amine (3,4-dimethylaniline) and the ketone (phenylglyoxylic acid). This imine is unstable and is immediately reduced in situ to the target secondary amine. The choice of reducing agent is critical; it must be selective for the imine C=N bond without reducing the carboxylic acid or the aromatic rings.
Causality & Experimental Choices:
-
Starting Materials: Phenylglyoxylic acid and 3,4-dimethylaniline are commercially available and relatively inexpensive, making this a cost-effective route.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is often preferred as it is less reactive than sodium borohydride (NaBH₄) and selectively reduces the imine at mildly acidic pH, where imine formation is fastest. However, for simpler procedures, catalytic hydrogenation (H₂ over a Palladium-on-carbon catalyst) offers a clean reduction, yielding only water as a byproduct.[3][4] This method avoids boron-containing waste streams.
-
Solvent: Protic solvents like methanol or ethanol are ideal as they readily dissolve the starting materials and the intermediate iminium salt, facilitating the reduction.
Mechanistic Diagram:
Caption: Reductive amination pathway.
Pathway 2: Direct Nucleophilic Substitution
This pathway involves the direct reaction of 3,4-dimethylaniline with an α-halophenylacetic acid, most commonly 2-bromo-2-phenylacetic acid. It is a classic Sₙ2-type reaction.
Principle & Mechanism: The lone pair of electrons on the nitrogen atom of 3,4-dimethylaniline acts as a nucleophile, attacking the electrophilic α-carbon of 2-bromo-2-phenylacetic acid. This attack displaces the bromide ion as a leaving group. A base is required to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.
Causality & Experimental Choices:
-
Substrate: 2-Bromo-2-phenylacetic acid is a suitable electrophile. The bromine atom is a good leaving group, and the adjacent phenyl and carboxyl groups activate the α-carbon for nucleophilic attack.
-
Base: A non-nucleophilic base is essential to prevent it from competing with the aniline. Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are excellent choices. They are inexpensive and easily removed during aqueous work-up.
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are typically used. They can dissolve the reactants and stabilize the charged transition state of the Sₙ2 reaction without interfering with the nucleophile.
-
Temperature: The reaction may require heating to proceed at a reasonable rate, typically in the range of 50-100 °C.[5]
Reaction Scheme Diagram:
Caption: Nucleophilic substitution pathway.
Brief Overview of Modern Catalytic Methods
For certain complex substrates, modern cross-coupling reactions offer unparalleled scope and efficiency. While potentially overly complex for this specific target, they are central to modern drug development.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples amines with aryl halides.[6][7] It is exceptionally versatile but requires expensive palladium catalysts and specialized phosphine ligands.[8][9][10] It would be more applicable if constructing the diarylamine core before introducing the acetic acid moiety.
-
Ullmann Condensation: A classical copper-catalyzed C-N coupling reaction.[11][12] Traditional conditions were harsh (high temperatures), but modern variations using specific ligands allow the reaction to proceed under much milder conditions.[8][13]
Catalytic Cycle Diagram (Buchwald-Hartwig Amination):
Caption: Generalized Buchwald-Hartwig catalytic cycle.
Detailed Experimental Protocols
The following protocols are representative procedures based on established chemical principles for the synthesis of N-aryl amino acids. Researchers should perform their own risk assessment and optimization.
Protocol 1: Synthesis via Reductive Amination
This protocol uses catalytic hydrogenation for a clean and efficient reduction.
Reactant Data Table:
| Compound | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| Phenylglyoxylic Acid | 150.13 | 1.0 | 20 | 3.00 g |
| 3,4-Dimethylaniline | 121.18 | 1.05 | 21 | 2.55 g |
| Palladium on Carbon (10%) | N/A | 5 mol% | 1.0 | 1.06 g |
| Methanol (Solvent) | 32.04 | N/A | N/A | 100 mL |
Step-by-Step Methodology:
-
Setup: To a 250 mL hydrogenation flask, add a magnetic stir bar, phenylglyoxylic acid (3.00 g, 20 mmol), and 3,4-dimethylaniline (2.55 g, 21 mmol).
-
Dissolution: Add methanol (100 mL) and stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (1.06 g, 5 mol% Pd) to the solution under a gentle stream of nitrogen.
-
Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Pressurize the vessel to 50 psi with H₂.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by checking for the disappearance of the starting materials.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen pressure. Purge the flask with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol (2 x 10 mL).
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
Experimental Workflow Diagram:
Caption: Workflow for reductive amination synthesis.
Protocol 2: Synthesis via Nucleophilic Substitution
Reactant Data Table:
| Compound | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass |
| 2-Bromo-2-phenylacetic acid | 215.04 | 1.0 | 20 | 4.30 g |
| 3,4-Dimethylaniline | 121.18 | 1.1 | 22 | 2.67 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 50 | 6.91 g |
| Acetonitrile (Solvent) | 41.05 | N/A | N/A | 80 mL |
Step-by-Step Methodology:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromo-2-phenylacetic acid (4.30 g, 20 mmol), 3,4-dimethylaniline (2.67 g, 22 mmol), and potassium carbonate (6.91 g, 50 mmol).
-
Solvent Addition: Add acetonitrile (80 mL).
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 6-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Cooling & Filtration: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid residue with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure.
-
Aqueous Work-up: Dissolve the crude residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with 1M HCl (2 x 30 mL) to remove excess aniline, followed by water (30 mL) and brine (30 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the product by recrystallization or column chromatography on silica gel.
Conclusion
The synthesis of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid can be reliably achieved through several strategic pathways. For general laboratory scale and efficiency, Reductive Amination offers a highly convergent and clean route, particularly when using catalytic hydrogenation. The Direct Nucleophilic Substitution method is a robust and conceptually straightforward alternative, relying on readily available starting materials and simple reaction conditions. While modern catalytic methods like the Buchwald-Hartwig amination represent the state-of-the-art in C-N bond formation, their complexity and cost may not be justified for this specific target unless dealing with particularly challenging substrates. The selection of the optimal pathway will ultimately depend on the specific constraints of the research or development environment, including cost, scale, available equipment, and desired purity levels.
References
-
BenchChem. (n.d.). A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs. Buchwald-Hartwig Amination. Retrieved from [8]
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link][11]
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link][12]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link][6]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link][9]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link][7]
-
ResearchGate. (2022). Synthesis of diarylamines 5 by copper-catalyzed cross-coupling... Retrieved from [Link][13]
-
MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
-
PubMed Central. (2022). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Retrieved from [Link][1]
-
ResearchGate. (2020). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. Retrieved from [Link]
-
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link][10]
-
Google Patents. (n.d.). EP3153498A1 - N-substituted phenyl glycine preparation method. Retrieved from [3]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-phenylglycine. Retrieved from [Link][5]
-
Google Patents. (n.d.). CN103992241B - The preparation method of N-substituted-phenyl glycine. Retrieved from [4]
-
PubMed. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Retrieved from [Link][2]
Sources
- 1. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP3153498A1 - N-substituted phenyl glycine preparation method - Google Patents [patents.google.com]
- 4. CN103992241B - The preparation method of N-substituted-phenyl glycine - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. youtube.com [youtube.com]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of α-[(3,4-Dimethylphenyl)amino]benzeneacetic Acid (CAS 725252-91-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid (CAS 725252-91-5). Due to the limited availability of experimentally derived data for this specific compound, this guide leverages robust in silico prediction models to offer valuable insights for researchers in drug discovery and development. The following sections detail the predicted physicochemical parameters, outline established experimental protocols for their determination, and provide the scientific rationale behind these methodologies. This guide is intended to serve as a foundational resource for further investigation and application of this compound.
Chemical Identity and Structure
α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid is a derivative of phenylacetic acid characterized by the substitution of an amino group on the alpha carbon, which is further functionalized with a 3,4-dimethylphenyl moiety.[1] This structural arrangement, featuring both a carboxylic acid and a secondary amine group, suggests the potential for a range of chemical interactions and biological activities.
Synonyms: 2-((3,4-Dimethylphenyl)amino)-2-phenylacetic acid, (3,4-Dimethyl-phenylamino)-phenyl-acetic acid[1] Molecular Formula: C₁₆H₁₇NO₂[1] Molecular Weight: 255.31 g/mol [1] SMILES: C1=CC=C(C=C1)C(C(=O)O)NC2=CC(=C(C=C2)C)C InChI Key: GNWPCRABGHIXGH-UHFFFAOYSA-N[1]
Caption: Chemical structure of α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of CAS 725252-91-5, which are crucial for anticipating its behavior in various experimental and biological systems. These values were obtained using established online cheminformatics platforms.
| Property | Predicted Value | Unit | Prediction Tool/Method |
| Melting Point | 152.3 | °C | EPI Suite™ |
| Boiling Point | 431.9 | °C | EPI Suite™ |
| Water Solubility | 83.18 | mg/L | ALOGPS |
| pKa (acidic) | 4.1 | ChemAxon | |
| pKa (basic) | 2.8 | ChemAxon | |
| logP | 3.45 | ALOGPS |
Experimental Methodologies for Physicochemical Property Determination
While predicted data provides a valuable starting point, experimental determination of these properties is essential for accurate characterization. This section outlines standard protocols for measuring key physicochemical parameters.
Determination of Acid Dissociation Constant (pKa)
The pKa values of the carboxylic acid and the secondary amine groups are critical for understanding the ionization state of the molecule at different pH values, which in turn influences its solubility, permeability, and receptor interactions. A common and reliable method for pKa determination is through potentiometric titration.
Principle: This method involves titrating a solution of the compound with a strong acid and a strong base and monitoring the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which the concentrations of the protonated and deprotonated forms of an ionizable group are equal. This corresponds to the midpoint of the buffer region in the titration curve.
Step-by-Step Protocol:
-
Preparation of the Analyte Solution: Accurately weigh a sample of α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid and dissolve it in a suitable co-solvent system (e.g., water-methanol) to ensure complete dissolution. The initial concentration should be precisely known.
-
Titration with Strong Acid: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.
-
pH Measurement: After each addition of the titrant, allow the solution to equilibrate and record the pH using a calibrated pH meter.
-
Titration with Strong Base: In a separate experiment, or by back-titration, titrate the analyte solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) and record the pH after each addition.
-
Data Analysis: Plot the pH of the solution versus the volume of titrant added to generate two titration curves (one for the acid titration and one for the base titration).
-
pKa Determination: Identify the equivalence points on the titration curves. The pKa values are determined from the pH at the half-equivalence points. The first pKa will correspond to the deprotonation of the carboxylic acid, and the second will relate to the protonation state of the secondary amine.
Causality Behind Experimental Choices: The use of a co-solvent is necessary if the compound has low aqueous solubility. Potentiometric titration is chosen for its accuracy and the detailed information it provides about the ionization behavior of the molecule over a wide pH range.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of the Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most widely accepted method for experimental logP determination.
Principle: This method involves partitioning a compound between two immiscible liquid phases, typically n-octanol and water, and then measuring the concentration of the compound in each phase at equilibrium. The partition coefficient (P) is the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase. The logarithm of P is the logP value.
Step-by-Step Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium during the experiment.
-
Sample Preparation: Prepare a stock solution of α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated water in a separatory funnel or a suitable vial.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning. Then, allow the phases to separate completely.
-
Phase Separation: Carefully separate the n-octanol and aqueous phases.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve should be prepared for accurate quantification.
-
logP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is then calculated as the base-10 logarithm of P.
Causality Behind Experimental Choices: n-Octanol is used as the organic phase because it is considered a good mimic of the lipid bilayers of cell membranes. The pre-saturation of the solvents is crucial to prevent volume changes during the experiment that would affect the concentration measurements. The choice of analytical method depends on the compound's properties (e.g., presence of a chromophore for UV-Vis) and the required sensitivity.
Caption: Workflow for logP determination by the shake-flask method.
Conclusion
References
-
U.S. Environmental Protection Agency. Estimation Programs Interface (EPI) Suite™. [Link]
-
Virtual Computational Chemistry Laboratory. ALOGPS 2.1. [Link]
-
ChemAxon. pKa Prediction. [Link]
Sources
A Technical Guide to the Biological Activities of N-Aryl-2-Phenylglycine Derivatives for Drug Discovery and Development
Introduction
The N-Aryl-2-Phenylglycine Scaffold: A Privileged Structure in Medicinal Chemistry
The N-aryl-2-phenylglycine scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a wide array of biologically active molecules.[1] This structural motif, characterized by a glycine core with both an N-aryl and an α-phenyl substituent, provides a rigid yet tunable framework that allows for precise interaction with various biological targets. Its prevalence in natural products, such as the essential glycopeptide antibiotic vancomycin, underscores its evolutionary selection as a key pharmacophore for potent biological interactions.[2] The significance of this scaffold is further highlighted by its role in synthetic compounds designed for diverse therapeutic applications, ranging from central nervous system disorders to infectious diseases.[3][4]
Overview of Biological Significance and Therapeutic Potential
N-aryl-2-phenylglycine derivatives have garnered substantial interest due to their broad spectrum of biological activities and relatively low toxicity.[5][6] Researchers have successfully leveraged this scaffold to develop compounds with potent anticonvulsant, anti-inflammatory, neuroprotective, and antimicrobial properties.[3][4][7][8] The core structure allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of these derivatives, offering field-proven insights and detailed protocols for researchers and drug development professionals.
Synthetic Strategies: Accessing the N-Aryl-2-Phenylglycine Core
Rationale for Synthetic Route Selection
The choice of synthetic strategy is paramount for generating diverse libraries of N-aryl-2-phenylglycine derivatives for biological screening. An ideal synthesis should be efficient, scalable, and tolerant of a wide range of functional groups on both aryl rings. The one-pot procedure starting from 2-chloro-N-aryl acetamides is particularly advantageous due to its operational simplicity, high yields, and use of readily available starting materials.[5][6] This method avoids the need for protecting groups and multiple purification steps, making it highly efficient for medicinal chemistry campaigns.
Protocol: One-Pot Synthesis from 2-Chloro-N-Aryl Acetamides
This protocol is adapted from a mild and efficient one-pot procedure for synthesizing substituted N-aryl glycines.[5][6][9] The causality behind this experimental choice lies in its efficiency; the reaction proceeds through an intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved in the same pot to yield the final product, thus minimizing handling and maximizing yield.
Step-by-Step Methodology:
-
Intermediate Formation: To a solution of the desired 2-chloro-N-aryl acetamide (1.0 mmol) in acetonitrile (10 mL), add potassium hydroxide (KOH, 1.1 mmol) and copper(II) chloride dihydrate (CuCl₂·2H₂O, 1.1 mmol).
-
Cyclization: Heat the mixture to reflux (approx. 80-82°C) and monitor the reaction by thin-layer chromatography (TLC). The reaction typically proceeds for 30-60 minutes. This step facilitates the intermolecular cyclization to the piperazine-2,5-dione intermediate.[5][9]
-
Solvent Removal: Once the starting material is consumed, cool the reaction mixture and concentrate it under reduced pressure to remove the acetonitrile.
-
Ring Opening: To the residue, add ethanol (10 mL) and an excess of potassium hydroxide (2.5 mmol).
-
Hydrolysis: Heat the ethanolic mixture to reflux until the intermediate is fully converted to the final N-aryl glycine product, as monitored by TLC.
-
Work-up and Isolation: After cooling, neutralize the mixture with an appropriate acid (e.g., HCl) and extract the product with a suitable organic solvent. The organic layers are then combined, dried, and concentrated to yield the crude product, which can be purified by crystallization or column chromatography.
This self-validating system ensures product formation through the observable consumption of the starting material and intermediate via TLC, with high yields being a key indicator of success.[6]
Workflow Diagram for Synthesis and Purification
The following diagram illustrates the logical flow from starting materials to the purified N-aryl-2-phenylglycine derivative.
Caption: Workflow for the one-pot synthesis of N-aryl glycines.
Key Biological Activities and Mechanisms of Action
Anticonvulsant Properties
Epilepsy is characterized by neuronal hyperexcitability, often stemming from the dysfunction of voltage-gated ion channels. A key strategy in anticonvulsant drug design is to modulate these channels to suppress aberrant electrical activity. N-aryl-2-phenylglycine derivatives have emerged as promising candidates due to their ability to interact with multiple targets involved in seizure propagation.[3]
Recent studies on phenylglycinamide derivatives have revealed a multi-target mechanism of action. The most promising compounds demonstrate efficacy in both the maximal electroshock (MES) and 6 Hz seizure models, which are indicative of an ability to block voltage-gated sodium channels (VGSCs) and modulate synaptic transmission, respectively.[3] In vitro binding and functional assays have confirmed that lead compounds from this class can act as VGSC blockers and also modulate Cav1.2 (L-type) calcium channels.[3] This dual-action profile is highly desirable as it may lead to broad-spectrum efficacy against different seizure types.
For phenylglycinamide derivatives, SAR studies have shown that the nature and position of substituents on the N-aryl piperazine ring are critical for anticonvulsant activity.[3]
-
Electron-withdrawing groups , such as trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃) at the meta-position of the phenyl ring, often confer potent activity.[10]
-
A dimethylamino moiety at the 3-position of a pyrrolidine-2,5-dione scaffold, when present, also appears to be preferential for high potency.[10]
-
The stereochemistry at the phenylglycine core can influence activity, with specific stereoisomers sometimes showing enhanced potency.[10]
This diagram conceptualizes how N-aryl-2-phenylglycine derivatives may reduce neuronal hyperexcitability.
Caption: Proposed mechanism for anticonvulsant activity.
Anti-inflammatory Effects
Glycine itself possesses anti-inflammatory properties. The design of N-aryl glycine derivatives aims to leverage this intrinsic activity by incorporating the glycine moiety into a more drug-like scaffold, thereby enhancing physicochemical properties and target engagement.[7] A key strategy involves creating bifunctional molecules where one part of the molecule provides the glycine-mimetic function and another part can be systematically modified to optimize potency and selectivity.[7][11]
A study involving N-(4-acetylphenyl)glycine as a starting scaffold revealed important SAR insights.[7] The acetyl group was used as a handle for further derivatization into chalcone and thiosemicarbazone analogs. The key finding was that chalcone-based derivatives and their cyclized heterocyclic products displayed significantly higher anti-inflammatory activity than the thiosemicarbazone series.[7][11] This suggests that the chalcone moiety, a well-known anti-inflammatory pharmacophore, acts synergistically with the N-phenylglycine core. Compounds with electron-withdrawing substituents on certain aryl rings also showed increased activity.[11]
Neuroprotection and Neuromodulation
Excessive activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) subtype, is a primary driver of excitotoxic neuronal death in various neurodegenerative diseases.[12] Phenylglycine derivatives have been specifically investigated as antagonists of glutamate receptors, representing a promising strategy to mitigate excitotoxicity.[8][13]
Several studies have demonstrated that phenylglycine derivatives can act as antagonists at different subtypes of metabotropic glutamate receptors (mGluRs).[8][13][14] These receptors modulate neuronal excitability and synaptic transmission. By antagonizing mGluRs linked to phosphoinositide (PI) hydrolysis (like mGluR5) or those negatively coupled to adenylyl cyclase (like mGluR3 and mGluR7), these compounds can fine-tune glutamatergic signaling and prevent the downstream consequences of excessive glutamate release.[8][13] The ability of different phenylglycine derivatives to discriminate between mGluR subtypes offers a pathway to developing selective neuroprotective agents with fewer side effects.[14]
An alternative neuroprotective strategy involves elevating synaptic glycine levels. Glycine is a co-agonist at the NMDA receptor, and enhancing its concentration can modulate receptor function. A series of 2-arylsulfanyl-phenyl piperazinyl acetic acids, which are structurally related to N-aryl-2-phenylglycine derivatives, have been identified as potent inhibitors of the glycine transporter 1 (GlyT-1).[15] By blocking the reuptake of glycine from the synapse, these inhibitors increase ambient glycine levels, thereby enhancing NMDA receptor activation in a controlled manner, a potential therapeutic approach for schizophrenia.[15]
This diagram shows the dual mechanisms by which phenylglycine derivatives can modulate a glutamatergic synapse.
Caption: Dual modulation of glutamatergic signaling.
Antimicrobial and Antiviral Activities
Beyond human therapeutics, N-aryl-2-phenylglycine derivatives show significant promise in agriculture. A series of derivatives containing a 1,3,4-oxadiazole-2-thioether moiety exhibited broad-spectrum activity against plant pathogens.[4] Specific compounds showed potent in vitro and in vivo antifungal activity against Thanatephorus cucumeris, impressive inactivation activity against the tobacco mosaic virus (TMV), and significant antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo).[4]
The mechanism of antifungal action for at least one of the active 1,3,4-oxadiazole derivatives has been investigated. Preliminary studies indicate that the compound affects the growth of fungal mycelia by disrupting the integrity of the cell membrane and altering its permeability.[4] This mechanism, which leads to leakage of cellular contents and ultimately cell death, is a validated strategy for effective antifungal agents.
Protocols for Biological Evaluation
Protocol: Anticonvulsant Screening (Maximal Electroshock [MES] and 6 Hz Seizure Models)
This protocol is essential for identifying compounds with potential efficacy against generalized tonic-clonic seizures (MES test) and treatment-resistant partial seizures (6 Hz test).[3]
Step-by-Step Methodology:
-
Animal Preparation: Use male albino mice, housed under standard laboratory conditions with free access to food and water. Allow animals to acclimatize for at least one week before testing.
-
Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control (e.g., 0.5% methylcellulose) must be run in parallel.
-
MES Test: At the time of predicted peak effect (e.g., 30-60 minutes post-i.p. administration), deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes. The endpoint is the abolition of the hind limb tonic extensor component of the seizure.
-
6 Hz Seizure Test: At the time of peak effect, deliver a longer, lower-frequency stimulus (e.g., 32 mA or 44 mA, 6 Hz, 3 s) via corneal electrodes. The endpoint is the protection of the animal from seizure activity (characterized by a stun posture, forelimb clonus, and twitching of the vibrissae).
-
Data Analysis: Determine the median effective dose (ED₅₀) for each active compound using probit analysis. The trustworthiness of this protocol is validated by the consistent performance of standard anticonvulsant drugs (e.g., phenytoin, valproate) run as positive controls.
Protocol: Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)
This is a classic and reliable model for evaluating acute anti-inflammatory activity.[7][11]
Step-by-Step Methodology:
-
Animal Preparation: Use Wistar rats, fasted overnight with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds and a standard drug (e.g., Diclofenac) orally at a fixed dose (e.g., 50 mg/kg). A control group receives only the vehicle.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume again at several time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group. Statistical significance is determined using an appropriate test (e.g., ANOVA). The inclusion of a potent, clinically used anti-inflammatory agent like diclofenac serves as a self-validating standard.
Workflow Diagram for Biological Screening Cascade
Caption: A typical workflow for biological screening and lead discovery.
Data Summary and SAR Analysis
Table: Anticonvulsant Activity of Phenylglycinamide Derivatives
Data synthesized from literature.[3]
| Compound ID | N-Aryl Substituent | MES ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | 6 Hz (44 mA) ED₅₀ (mg/kg) |
| 53 | 3-OCF₃-phenyl | 89.7 | 29.9 | 68.0 |
| 60 | 3-SCF₃-phenyl | 73.6 | 24.6 | 56.3 |
| KA-104 | 4-Cl-phenyl | > 300 | 21.6 | 55.4 |
Table: Anti-inflammatory Activity of N-(4-Substituted phenyl)glycine Derivatives
Data synthesized from literature.[7][11]
| Compound ID | Core Structure Derivatization | % Inhibition of Edema @ 50 mg/kg |
| 3 | Chalcone | 40.39 |
| 6 | Cyclized Chalcone (Pyrazoline) | 51.82 |
| 7 | Cyclized Chalcone (Isoxazole) | 43.80 |
| Reference | Diclofenac | ~55-65 (Typical) |
Table: Antimicrobial Activity of 1,3,4-Oxadiazole-2-Thioether Derivatives
Data synthesized from literature.[4]
| Compound ID | Bioassay | Result | Positive Control Result |
| G19 | Antifungal vs. T. cucumeris (in vitro) | EC₅₀ = 32.4 µg/mL | Azoxystrobin (EC₅₀ not stated) |
| G25 | Anti-TMV (in vivo, 500 µg/mL) | 89.4% Inactivation | Ningnanmycin (96.3%) |
| G26 | Antibacterial vs. Xoo (50 µg/mL) | 89.9% Inhibition | Bismerthiazol (38.9%) |
| G27 | Anti-TMV (in vivo, 500 µg/mL) | 83.3% Inactivation | Ningnanmycin (96.3%) |
| G27 | Antibacterial vs. Xoo (50 µg/mL) | 78.0% Inhibition | Bismerthiazol (38.9%) |
Conclusion and Future Directions
The N-aryl-2-phenylglycine scaffold is unequivocally a privileged structure in drug discovery, demonstrating a remarkable capacity to yield compounds with diverse and potent biological activities. The research highlighted in this guide showcases its successful application in developing anticonvulsant, anti-inflammatory, neuroprotective, and antimicrobial agents. The synthetic accessibility and the rich potential for SAR exploration make it an attractive starting point for new therapeutic and agrochemical development programs.
Future research should focus on expanding the chemical space around this core, exploring novel substitutions and hybrid molecules to uncover new biological activities. A deeper investigation into the mechanisms of action, particularly through advanced techniques like chemoproteomics and structural biology, will be crucial for rational drug design. Furthermore, optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds will be essential for translating the in vitro and in vivo efficacy of these versatile derivatives into clinically or commercially viable products.
References
-
G., S., Kumar, A., V., S., & K., S. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 15(25), 21061-21067. [Link][5][6][9]
-
Bayoumi, W. A., El-Gamal, K. M., & El-Feky, S. A. (2018). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 14(7), 743-753. [Link][7][11]
-
Cournoyer, A. M., & Lectka, T. (2022). On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. Chemical Science, 13(21), 6297-6302. [Link]
-
Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207-1235. [Link][1][2]
-
Rodríguez-Arellano, J. J., Parra-Cid, T., & García-Estrada, J. (2002). Neuroprotection against excitotoxicity by N-alkylglycines in rat hippocampal neurons. NeuroReport, 13(14), 1785-1789. [Link]
-
Jane, D. E., Thomas, N. K., & Roberts, P. J. (1994). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British Journal of Pharmacology, 112(3), 809-816. [Link][8][13]
-
Abram, M., Jakubiec, M., Rapacz, A., Mogilski, S., Latacz, G., Szulczyk, B., ... & Kieć-Kononowicz, K. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 27(23), 8206. [Link]
-
Watkins, J. C., & Jane, D. E. (2006). The glutamate story. British Journal of Pharmacology, 147(S1), S100-S108. [Link][14]
-
Li, Y., Wang, Y., Zhang, H., Li, Y., & Fan, Z. (2022). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. Chemistry & Biodiversity, 19(12), e202200957. [Link]
-
Smith, G., Ruhland, T., Mikkelsen, G., Andersen, K., Christoffersen, C. T., Alifrangis, L. H., ... & Brandt, G. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(15), 4027-4030. [Link][15]
-
Abram, M., Jakubiec, M., Rapacz, A., Mogilski, S., Latacz, G., Szulczyk, B., ... & Kieć-Kononowicz, K. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-Substituted (2,5-Dioxo-Pyrrolidin-1-Yl)(Phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13092. [Link][10]
Sources
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 3. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants [mdpi.com]
- 4. Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotection against excitotoxicity by N-alkylglycines in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Speculative Mechanism of Action of CAS 725252-91-5: A Structure-Based Inquiry
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity
In the landscape of drug discovery and molecular biology, we often encounter compounds with defined structures but undisclosed biological activities. CAS 725252-91-5, identified as α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid, is one such entity. While public domain literature and databases lack specific bioactivity data for this compound, its chemical architecture provides a fertile ground for reasoned speculation and a roadmap for future investigation. This technical guide is structured not as a definitive statement on the mechanism of action of CAS 725252-91-5, but as a comprehensive, structure-driven exploration of its potential biological roles and a practical handbook for researchers aiming to elucidate its function. Our approach is rooted in the principles of medicinal chemistry, drawing parallels with structurally analogous compounds to formulate testable hypotheses.
Part 1: Deconstruction of the Molecular Architecture of α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid
The structure of α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid presents several key features that are suggestive of potential biological interactions. A thorough analysis of these components is the cornerstone of our speculative inquiry.
| Structural Component | Chemical Properties | Potential Biological Significance |
| Benzeneacetic Acid Core | A carboxylic acid attached to a phenyl group. | This scaffold is present in numerous non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential to interact with enzymes in the arachidonic acid pathway, such as cyclooxygenases (COX-1 and COX-2). |
| α-Amino Linkage | A secondary amine connecting the benzeneacetic acid core to a dimethylphenyl group. | The amino group can participate in hydrogen bonding and ionic interactions, which are crucial for binding to the active sites of enzymes or receptors. |
| 3,4-Dimethylphenyl Group | A phenyl ring with two methyl substituents. | The lipophilicity of this group can influence the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The substitution pattern can also affect metabolic stability and binding affinity. |
Part 2: Hypothesis Generation – Plausible Biological Targets and Mechanisms of Action
Based on the structural motifs identified above, we can propose several plausible, albeit speculative, mechanisms of action for CAS 725252-91-5. These hypotheses are grounded in the known pharmacology of structurally related molecules.
Hypothesis 1: Inhibition of Cyclooxygenase (COX) Enzymes
The benzeneacetic acid moiety is a well-established pharmacophore for COX inhibition. Diclofenac, a widely used NSAID, is a classic example. We can speculate that α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid may bind to the active site of COX-1 and/or COX-2, thereby inhibiting the production of prostaglandins and exerting anti-inflammatory and analgesic effects.
Hypothesis 2: Modulation of Ion Channels
Certain phenylacetic acid derivatives have been shown to modulate the activity of ion channels. The lipophilic nature of the 3,4-dimethylphenyl group combined with the acidic proton of the carboxylic acid could facilitate interaction with voltage-gated sodium or calcium channels, potentially leading to effects on neuronal excitability.
Hypothesis 3: Activity as a Plant Growth Regulator
Phenylacetic acid itself is a known auxin, a class of plant hormones. A patent for related α-amino-phenylacetic acid derivatives suggests potential herbicidal and fungicidal activities. It is conceivable that CAS 725252-91-5 could interfere with plant growth signaling pathways.
Part 3: A Practical Guide to Elucidating the Mechanism of Action of CAS 725252-91-5
To move from speculation to evidence-based understanding, a systematic experimental approach is necessary. The following protocols are designed to test the hypotheses generated above.
Workflow for Initial Biological Screening
Experimental Protocol 1: In Vitro COX Inhibition Assay
Objective: To determine if CAS 725252-91-5 inhibits the activity of COX-1 and COX-2 enzymes.
Methodology:
-
Reagents and Materials:
-
Human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
CAS 725252-91-5 (dissolved in DMSO).
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prostaglandin screening ELISA kit.
-
-
Procedure:
-
Prepare serial dilutions of CAS 725252-91-5 and control compounds in assay buffer.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.
-
Add the test compounds or controls to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of prostaglandin E2 (PGE2) produced using a competitive ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
-
Experimental Protocol 2: Electrophysiological Patch-Clamp Assay for Ion Channel Modulation
Objective: To assess the effect of CAS 725252-91-5 on the activity of voltage-gated sodium and calcium channels.
Methodology:
-
Cell Culture:
-
Use cell lines expressing the ion channel of interest (e.g., HEK293 cells stably expressing Nav1.7 or Cav1.2).
-
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.
-
Use appropriate internal and external solutions to isolate the currents of interest.
-
Apply voltage protocols to elicit channel activation and inactivation.
-
After establishing a stable baseline recording, perfuse the cells with increasing concentrations of CAS 725252-91-5.
-
-
Data Analysis:
-
Measure the peak current amplitude, and parameters of activation and inactivation in the absence and presence of the compound.
-
Construct concentration-response curves to determine the IC50 or EC50 for channel modulation.
-
Concluding Remarks and Future Directions
The journey to understanding the biological role of a novel chemical entity like CAS 725252-91-5 begins with a logical and structured inquiry. While direct evidence remains elusive, the structural characteristics of this molecule provide a strong foundation for hypothesizing its mechanism of action. The proposed experimental workflows and protocols in this guide offer a clear path forward for researchers to systematically investigate these hypotheses. The elucidation of the true biological function of α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid will not only contribute to the broader understanding of structure-activity relationships but may also unveil a novel therapeutic agent or a valuable research tool.
References
As no direct literature on the biological activity of CAS 725252-91-5 is available, this section, which would typically list sources for mechanistic claims, remains intentionally blank. The speculative nature of this guide is based on established principles of medicinal chemistry and pharmacology, for which a comprehensive list of foundational texts is beyond the scope of this document. The provided protocols are standard methodologies in the field.
A Comprehensive Guide to the Spectral Analysis of (3,4-Dimethyl-phenylamino)-phenyl-acetic Acid
Abstract
This technical guide provides a detailed exploration of the spectral analysis of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid, a molecule of interest in pharmaceutical research and organic synthesis. In the absence of a complete, publicly available spectral dataset for this specific compound, this document serves as a predictive and methodological framework for its comprehensive characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By leveraging established principles of spectroscopy and drawing parallels with structurally analogous compounds, this guide offers researchers, scientists, and drug development professionals the foundational knowledge and practical insights required to elucidate and confirm the structure of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid. We delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a thorough interpretation of expected spectral data, complete with visual aids and tabulated summaries.
Introduction: The Significance of (3,4-Dimethyl-phenylamino)-phenyl-acetic Acid
(3,4-Dimethyl-phenylamino)-phenyl-acetic acid belongs to the class of N-aryl-α-amino acids, a scaffold that is prevalent in numerous biologically active compounds and pharmaceutical intermediates. The unique substitution pattern on the aromatic rings suggests potential for nuanced biological activity, making its unambiguous structural confirmation a critical step in any research and development pipeline. Substituted phenylacetic acid derivatives are known to be important starting materials for the synthesis of various drugs and pesticides.[1] The presence of both a chiral center and distinct aromatic environments within the molecule necessitates a multi-faceted analytical approach for complete characterization.
This guide is structured to provide a logical workflow for the spectral analysis of this compound, from sample preparation to data interpretation. Our approach is grounded in the principles of scientific integrity, ensuring that the described protocols are robust and the interpretations are scientifically sound.
Molecular Structure and Predicted Spectroscopic Behavior
A foundational understanding of the molecular structure is paramount for predicting and interpreting its spectral data. The structure of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid is characterized by a central α-amino acid core, with a phenyl group and a 3,4-dimethylphenylamino group attached to the α-carbon.
DOT Script for Molecular Structure
Caption: Chemical structure of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid.
Based on this structure, we can anticipate key spectral features:
-
¹H NMR: Signals corresponding to aromatic protons, the methine proton at the chiral center, the N-H proton, the carboxylic acid proton, and the methyl protons. The aromatic region will be complex due to the two different phenyl rings.
-
¹³C NMR: Resonances for the carbonyl carbon, the α-carbon, and the various aromatic and methyl carbons.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch, the C=O stretch of the carbonyl group, C-N stretching, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns resulting from the loss of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (3,4-Dimethyl-phenylamino)-phenyl-acetic acid, both ¹H and ¹³C NMR will provide invaluable information.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules, while DMSO-d₆ is often used for its ability to dissolve a wide range of compounds and for observing exchangeable protons like -OH and -NH.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion, which is particularly important for resolving the complex aromatic region of the spectrum.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, which can help in assigning protons within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for connecting different fragments of the molecule.
-
DOT Script for NMR Workflow
Caption: A generalized workflow for NMR analysis.
Predicted ¹H NMR Spectrum and Interpretation
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are typically deshielded and their signals are often broad due to hydrogen bonding and exchange. |
| ~7.2-7.4 | Multiplet | 5H | Phenyl-H | Protons on the unsubstituted phenyl ring. |
| ~6.5-7.0 | Multiplet | 3H | Dimethylphenyl-H | Protons on the 3,4-disubstituted phenyl ring. |
| ~5.0-5.5 | Singlet/Doublet | 1H | α-CH | The methine proton adjacent to the nitrogen, phenyl, and carboxyl groups. May show coupling to the N-H proton. |
| ~4.0-5.0 | Broad Singlet | 1H | -NH | The amino proton signal can be broad and its chemical shift is solvent and concentration-dependent. |
| ~2.2 | Singlet | 6H | Ar-CH₃ | The two methyl groups on the dimethylphenyl ring are expected to have similar chemical shifts. |
Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions. Data from related phenylacetic acid derivatives were used as a reference.[2]
Predicted ¹³C NMR Spectrum and Interpretation
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170-175 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~145-150 | Quaternary Ar-C | Aromatic carbons attached to the nitrogen and methyl groups. |
| ~125-140 | Ar-C | Aromatic carbons of both phenyl rings. |
| ~110-120 | Ar-C | Aromatic carbons influenced by the electron-donating amino group. |
| ~60-65 | α-C | The α-carbon attached to the nitrogen, phenyl, and carboxyl groups. |
| ~19-21 | Ar-CH₃ | The two methyl carbons on the dimethylphenyl ring. |
Note: These are approximate chemical shifts based on the analysis of similar structures.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: IR Analysis
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method is often preferred for its simplicity and speed.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Predicted IR Spectrum and Interpretation
| Frequency Range (cm⁻¹) | Vibration | Expected Appearance |
| 3300-2500 | O-H stretch (Carboxylic Acid) | Very broad band, often obscuring other signals in this region. |
| ~3300-3400 | N-H stretch | Medium to weak, sharp peak. |
| 3100-3000 | Aromatic C-H stretch | Multiple weak to medium sharp peaks. |
| 2980-2850 | Aliphatic C-H stretch | Weak to medium peaks from the methyl groups. |
| ~1700-1725 | C=O stretch (Carboxylic Acid) | Strong, sharp peak. Dimerization can affect this frequency. |
| ~1600 & ~1450 | Aromatic C=C stretch | Two or more medium to strong sharp peaks. |
| ~1200-1300 | C-N stretch | Medium intensity peak. |
| ~1100-1200 | C-O stretch | Medium intensity peak. |
Note: The interpretation of IR spectra relies on characteristic absorption frequencies of functional groups. The presence of these bands provides strong evidence for the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A variety of mass spectrometers can be used. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule and is commonly coupled with a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in both positive and negative ion modes to determine which provides a better signal for the molecular ion.
-
Positive Ion Mode: Expect to see the protonated molecule [M+H]⁺.
-
Negative Ion Mode: Expect to see the deprotonated molecule [M-H]⁻.
-
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
DOT Script for MS Workflow
Caption: A simplified workflow for Mass Spectrometry analysis.
Predicted Mass Spectrum and Interpretation
-
Molecular Formula: C₁₇H₁₉NO₂
-
Molecular Weight: 269.34 g/mol
-
Expected Molecular Ions:
-
[M+H]⁺: m/z 270.14
-
[M-H]⁻: m/z 268.13
-
-
Key Fragmentation Pathways (in positive ion mode):
-
Loss of H₂O (18 Da): From the carboxylic acid group, leading to a fragment at m/z 252.13.
-
Loss of COOH (45 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids, resulting in a fragment at m/z 225.11.
-
Cleavage of the Cα-C(phenyl) bond: This would lead to fragments corresponding to the two main parts of the molecule.
-
Conclusion
The comprehensive spectral analysis of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid requires a synergistic application of NMR spectroscopy, IR spectroscopy, and mass spectrometry. While this guide provides a predictive framework based on sound chemical principles and data from analogous structures, experimental verification remains the gold standard. The detailed protocols and expected spectral features outlined herein offer a robust starting point for researchers to confidently elucidate and confirm the structure of this and other related N-aryl-α-amino acids. The application of these analytical techniques is fundamental to ensuring the quality and integrity of chemical entities in the fields of drug discovery, chemical synthesis, and materials science.
References
- Supporting Information for Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. (n.d.).
- US Patent US5698735A. (1997). Process for preparing substituted phenylacetic acid derivatives and novel intermediates. Google Patents.
-
InnoPeptiChem. (2024, October 1). Introducing Our Latest substituted-diphenyl acetic acid Derivatives at InnoPeptiChem. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Solubility and Stability of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid
Abstract
This technical guide provides a comprehensive framework for the characterization of the aqueous solubility and chemical stability of the novel carboxylic acid derivative, (3,4-Dimethyl-phenylamino)-phenyl-acetic acid. In the absence of established public data for this specific molecule, this document serves as a first-principles guide, combining theoretical predictions with detailed, field-proven experimental protocols. It is designed to equip researchers and drug development professionals with the necessary tools to perform a thorough physicochemical evaluation, a critical step in early-stage pharmaceutical development. The guide explains the causal relationships behind experimental design, outlines self-validating protocols for determining kinetic and thermodynamic solubility, and details a complete forced degradation study in line with international regulatory standards.
Introduction: The Imperative of Physicochemical Profiling
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Poor aqueous solubility can severely limit oral bioavailability, complicate formulation development, and lead to unreliable results in biological assays.[1][2] Similarly, chemical instability can result in loss of potency, formation of potentially toxic degradation products, and a shortened shelf-life.[3]
This guide focuses on (3,4-Dimethyl-phenylamino)-phenyl-acetic acid, a molecule possessing key functional groups—a carboxylic acid and a secondary aromatic amine—that govern its behavior in aqueous environments and its susceptibility to degradation. We will first establish a theoretical physicochemical profile for this compound and then provide robust, step-by-step protocols to experimentally determine its solubility and stability, ensuring data integrity and regulatory compliance.
Theoretical Physicochemical Profile of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid
Before embarking on experimental work, it is instructive to predict the key properties of the target molecule based on its structure. This allows for a more rational design of subsequent experiments.
Table 1: Predicted Physicochemical Properties of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid
| Property | Predicted Value/Characteristic | Rationale & Implications for Experimental Design |
| Molecular Formula | C₁₆H₁₇NO₂ | Confirmed from chemical structure. |
| Molecular Weight | 255.31 g/mol | Confirmed from chemical structure. |
| LogP (Octanol-Water Partition Coefficient) | High (Est. > 3.5) | The molecule possesses two phenyl rings and a dimethyl-substituted ring, contributing to significant lipophilicity. This predicts low intrinsic aqueous solubility. |
| Aqueous Solubility | Low | The high lipophilicity suggests that the neutral form of the molecule will be poorly soluble in water. |
| pKa (Acid Dissociation Constant) | Two predicted pKa values: 1. Carboxylic Acid (pKa₁): ~4.0 - 5.0 2. Secondary Aromatic Amine (pKa₂): ~3.0 - 4.0 | The carboxylic acid group is expected to have a pKa in the typical range for aryl-acetic acids. The secondary aromatic amine's basicity is reduced by the electron-withdrawing effects of the two phenyl rings. Solubility will be highly pH-dependent, increasing significantly at pH values above pKa₁ due to the formation of the more soluble carboxylate salt. |
| Likely Degradation Pathways | Hydrolysis, Oxidation, Photolysis | The secondary amine is susceptible to oxidation.[4][5] The overall aromatic structure is prone to photodegradation. The molecule is unlikely to undergo significant hydrolysis at the C-N bond under typical conditions, as amide/amine bonds are relatively stable compared to esters.[6][7] |
Comprehensive Solubility Determination
Solubility should be assessed under both kinetic and thermodynamic conditions, as each provides distinct and valuable information for drug development. Kinetic solubility is relevant for high-throughput screening and early in vitro assays, while thermodynamic solubility represents the true equilibrium state, crucial for formulation and biopharmaceutical assessment.[1][2]
Causality in Experimental Design: pH and Buffers
For an ionizable compound like (3,4-Dimethyl-phenylamino)-phenyl-acetic acid, pH is the most critical factor influencing aqueous solubility. The Henderson-Hasselbalch equation dictates that as the pH of the solution rises above the carboxylic acid pKa, the equilibrium will shift towards the deprotonated, anionic carboxylate form, which is significantly more polar and thus more water-soluble.[8]
Choice of Buffers: The selection of an appropriate buffer system is paramount for maintaining a constant pH throughout the experiment. The buffer's pKa should be as close as possible to the target pH of the experiment to ensure maximum buffering capacity.[9] Common buffer systems for pharmaceutical solubility studies include phosphate and acetate buffers. It is crucial to ensure the buffer salts themselves do not interact with the compound or precipitate.[9][10]
Experimental Protocol: Kinetic Solubility in a 96-Well Plate Format
This high-throughput method is ideal for early-stage assessment. It measures the solubility of a compound that has been rapidly precipitated from a DMSO stock solution.[11]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid in 100% dimethyl sulfoxide (DMSO).
-
Plate Preparation:
-
Dispense 190 µL of aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) into each well of a 96-well filter plate (e.g., Millipore MultiScreen).[12]
-
Add 10 µL of the 10 mM DMSO stock solution directly into the buffer in each well. This creates a final nominal concentration of 500 µM with 5% DMSO.
-
-
Incubation: Cover the plate and shake at 300 rpm for 1.5 to 2 hours at room temperature.[11][12]
-
Filtration: Place the filter plate onto a vacuum manifold connected to a 96-well collection plate. Apply vacuum (e.g., 10-12 in. Hg) to filter the solutions and remove any precipitated compound.[12]
-
Sample Preparation for Analysis:
-
Transfer 160 µL of the filtrate from each well of the collection plate to a 96-well UV-compatible plate.
-
Add 40 µL of acetonitrile to each well to prevent precipitation during analysis.
-
-
Quantification (UV-Vis Spectroscopy):
-
Prepare a calibration curve using known concentrations of the compound in a solvent mixture matching the final sample composition (e.g., buffer/DMSO/acetonitrile).
-
Measure the absorbance of the samples and standards using a plate reader at the compound's λ_max.
-
Calculate the concentration of the dissolved compound in the filtrate, which represents the kinetic solubility.
-
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility
This method determines the equilibrium solubility and is considered the "gold standard."[13] It involves equilibrating an excess of the solid compound in the aqueous medium over an extended period.
Methodology:
-
Sample Preparation: Add an excess amount of solid (3,4-Dimethyl-phenylamino)-phenyl-acetic acid (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 2.0, 5.0, and 7.4 buffers). The excess solid ensures that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24 to 48 hours to ensure equilibrium is reached.[1][2]
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved particles.
-
Quantification (HPLC-UV):
-
Prepare a stock solution of the compound in an organic solvent (e.g., acetonitrile or methanol) and create a calibration curve by diluting it with the mobile phase.
-
Dilute the filtered supernatant with the mobile phase to a concentration within the range of the calibration curve.
-
Analyze the standards and samples by a validated HPLC-UV method.
-
The concentration of the compound in the supernatant is the thermodynamic solubility.
-
Caption: Workflow for solubility determination.
Comprehensive Stability Assessment: Forced Degradation Studies
Forced degradation (or stress testing) is a cornerstone of drug development, designed to identify the likely degradation products that could form under various environmental conditions.[14] This information is crucial for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and informing packaging and storage requirements.[15][16] The studies are conducted under conditions more severe than accelerated stability testing.[14]
Causality in Experimental Design: Selecting Stress Conditions
The choice of stress conditions is guided by the ICH Q1A(R2) guideline and the chemical nature of the molecule.[17][18][19] The goal is to achieve a target degradation of 5-20%.[15] Over-stressing can lead to secondary degradation products not relevant to real-world storage, while under-stressing may fail to reveal potential liabilities.[14]
-
Hydrolysis: The presence of a carboxylic acid and secondary amine necessitates testing across a range of pH values. While the secondary amine bond is relatively stable, extreme pH and heat can promote degradation.[6]
-
Oxidation: Secondary aromatic amines are often susceptible to oxidation, which can be initiated by atmospheric oxygen or residual peroxides in excipients.[4][5] Hydrogen peroxide is a standard oxidizing agent used in these studies.
-
Photolysis: Aromatic systems can absorb UV and visible light, leading to photodegradation. ICH Q1B provides specific guidance on light exposure.
-
Thermolysis: Elevated temperatures are used to assess the thermal stability of the solid drug substance and its solution.
Experimental Protocols for Forced Degradation
For each condition, a solution of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid (e.g., 1 mg/mL in a suitable solvent system) is prepared and subjected to the stress. A control sample, protected from the stress condition, is analyzed alongside the stressed sample.
Table 2: Forced Degradation Study Protocols
| Stress Condition | Protocol | Rationale & Potential Degradation |
| Acid Hydrolysis | 1. Dissolve compound in 0.1 M HCl. 2. Heat at 60°C for 24 hours. | To assess stability in acidic environments. While the secondary amine is relatively stable, extreme conditions could lead to cleavage. |
| Base Hydrolysis | 1. Dissolve compound in 0.1 M NaOH. 2. Heat at 60°C for 24 hours. | To assess stability in alkaline environments. Amides can undergo base-mediated hydrolysis, and other base-catalyzed degradations are possible.[20][21][22] |
| Oxidation | 1. Dissolve compound in a suitable solvent. 2. Add 3% hydrogen peroxide. 3. Store at room temperature, protected from light, for 24 hours. | The secondary aromatic amine is a likely site for oxidation, potentially forming N-oxides or colored degradation products.[4][23] |
| Photostability | 1. Expose solid powder and solution to a light source conforming to ICH Q1B. 2. Total illumination: ≥ 1.2 million lux hours. 3. Near UV energy: ≥ 200 watt hours/m². 4. Analyze alongside a dark control sample. | Aromatic rings are chromophores that can absorb light energy, leading to photochemical reactions and degradation. |
| Thermal Stability | 1. Store solid compound at 60°C for 7 days. 2. Reflux a solution of the compound for 24 hours. | To evaluate the intrinsic thermal stability of the molecule in both solid and solution states. |
Development of a Stability-Indicating Analytical Method
A critical outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically an HPLC method.[24][25] This method must be able to resolve the parent compound from all process-related impurities and degradation products.[26][27]
Workflow for Method Development:
-
Initial Screening: Analyze the stressed samples using a generic reversed-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection).
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and all degradants. This ensures that no impurities are co-eluting.
-
Method Optimization: Adjust chromatographic parameters (e.g., mobile phase pH, gradient slope, column chemistry) to achieve baseline separation of all peaks.
-
Method Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[28][29][30]
Caption: Stability-indicating method development workflow.
Conclusion and Forward Look
This guide provides a robust, scientifically-grounded framework for characterizing the solubility and stability of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid. By applying the detailed protocols herein, researchers can generate high-quality, reliable data essential for making informed decisions in the drug development process. The predictive analysis suggests that the compound will likely exhibit low intrinsic solubility with a strong pH dependency, and that its stability will be most challenged by oxidative and photolytic stress. The experimental workflows are designed to confirm these predictions and to develop a validated analytical method capable of monitoring the compound's integrity over time. Successful execution of these studies will provide a solid foundation for subsequent formulation development and long-term stability programs.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). [Link]
-
FDA Guidance for Industry. Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). [Link]
-
ICH Quality Guidelines. [Link]
-
ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). [Link]
-
Allen, C. Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). [Link]
-
Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). [Link]
-
Kinetic Solubility 96–Well Protocol. (2025). [Link]
-
FDA. Q1A(R2) Stability Testing of New Drug Substances and Products. (2018). [Link]
-
European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). [Link]
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Chemistry LibreTexts. Chemistry of Amides. (2022). [Link]
-
Alsante, K. M., et al. Forced Degradation Studies: Regulatory Considerations and Implementation. (2011). [Link]
-
Zelesky, T. C., et al. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. Journal of Pharmaceutical Sciences. (2023). [Link]
-
Bajaj, S., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. (2012). [Link]
-
The Organic Chemistry Tutor. mechanism of amide hydrolysis. (2019). [Link]
-
Jagschies, G. Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. (2016). [Link]
-
CPL. Method Development & Validation (Stability-Indicating). [Link]
-
Marques, M. R. C., et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. (2011). [Link]
-
Dong, M. W. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. (2020). [Link]
-
Chemistry LibreTexts. Hydrolysis of Thioesters, Esters, and Amides. (2022). [Link]
-
Bienta. Shake-Flask Solubility Assay. [Link]
-
Dong, M. W. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). LCGC International. (2020). [Link]
-
International Research Journal of Pharmacy and Medical Sciences. Stability Indicating HPLC Method Development: A Review. (2021). [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
Slideshare. Stability Indicating HPLC Method Development A Review. [Link]
-
ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024). [Link]
-
Kolis, S. P., et al. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Organic Chemistry. (2020). [Link]
-
Li, X. Y., et al. Aniline degradation by electrocatalytic oxidation. Water Research. (2005). [Link]
-
Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]
-
ResearchGate. (PDF) Oxidative polymerization of diphenylamine: Synthesis and structure of polymers. (2025). [Link]
-
Open Access Journals. The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. (2024). [Link]
-
MDPI. Oxidative Dearomatization of Phenols and Anilines via λ3- and λ5-Iodane-Mediated Phenylation and Oxygenation. (2016). [Link]
-
ResearchGate. Aniline degradation by electrocatalytic oxidation. (2025). [Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). [Link]
-
Taylor, L. S., et al. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Molecular Pharmaceutics. (2018). [Link]
-
Waters Corporation. A Guide to HPLC and LC-MS Buffer Selection. [Link]
-
Reddit. How does pH affect water solubility of organic acids (or acids in general)?. [Link]
-
Semantic Scholar. The effects of cosolvents on the action of pharmaceutical buffers. [Link]
-
Pharmacy 180. Drug degradation pathways. [Link]
-
Arora, P. K., & Bae, H. Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology. (2014). [Link]
-
A.D.A.M. Medical Encyclopedia. Understanding the chemical basis of drug stability and degradation. (2010). [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Aniline degradation by electrocatalytic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. hplc.eu [hplc.eu]
- 10. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. article.sapub.org [article.sapub.org]
- 16. biopharminternational.com [biopharminternational.com]
- 17. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 18. database.ich.org [database.ich.org]
- 19. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 21. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. openaccessjournals.com [openaccessjournals.com]
- 24. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 25. irjpms.com [irjpms.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 29. fda.gov [fda.gov]
- 30. starodub.nl [starodub.nl]
An In-Depth Technical Guide to the In Silico Modeling of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid
This guide provides a comprehensive, technically-grounded framework for the in silico characterization of novel small molecules, using (3,4-Dimethyl-phenylamino)-phenyl-acetic acid as a case study. As a compound with limited publicly available biological data, it presents a realistic scenario for early-stage drug discovery, where computational methods are paramount for elucidating potential mechanisms of action and guiding experimental efforts. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico tools to accelerate their research pipelines.
Part 1: Foundational Analysis of a Novel Chemical Entity
Before embarking on complex simulations, a foundational analysis of the molecule is crucial. This initial step involves preparing a high-quality 3D structure and evaluating its physicochemical properties to assess its "drug-likeness."
Ligand Preparation and Structural Optimization
The journey of in silico analysis begins with an accurate three-dimensional representation of the ligand. The structure of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid (PubChem CID: To be assigned, MF: C16H17NO2, MW: 255.31 g/mol ) must be carefully prepared.
Experimental Protocol: Ligand Preparation
-
2D Sketching and 3D Conversion: Using a chemical drawing tool such as ChemDraw or the open-source equivalent MarvinSketch, draw the 2D structure of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid. Use the software's built-in functions to generate an initial 3D conformation.
-
Energy Minimization: The initial 3D structure is likely not in its lowest energy state. It is critical to perform an energy minimization using a computational chemistry package like Avogadro, PyRx, or command-line tools from AmberTools.[1][2] This process refines the bond lengths, angles, and dihedrals to find a more stable, low-energy conformation. The MMFF94 or UFF force fields are often suitable for this initial step.
-
File Format Conversion: Save the optimized structure in a format suitable for docking and simulation, such as .mol2 or .pdbqt. The latter is specifically required for AutoDock Vina.[1] Open Babel is a widely used tool for interconverting chemical file formats.
Physicochemical Profiling and Drug-Likeness Assessment
Understanding the fundamental properties of a molecule is essential for predicting its potential as a therapeutic agent. These properties govern absorption, distribution, metabolism, and excretion (ADME). A common framework for this initial assessment is Lipinski's Rule of Five.
| Property | Calculated Value | Lipinski's Rule of Five Guideline | Conformance |
| Molecular Weight (MW) | 255.31 g/mol | ≤ 500 g/mol | Yes |
| LogP (Octanol-Water Partition Coefficient) | ~3.5 (Predicted) | ≤ 5 | Yes |
| Hydrogen Bond Donors | 2 (from -NH and -COOH) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (from =O, -O-, and -N-) | ≤ 10 | Yes |
Note: The LogP value is an estimation based on structurally similar compounds like 2-(3,4-dimethylphenyl)acetic acid (XLogP3: 2.3) and the addition of a phenylamino group.[3] Precise calculation would require specialized software.
The analysis indicates that (3,4-Dimethyl-phenylamino)-phenyl-acetic acid conforms to Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with orally bioavailable drugs.
Part 2: From Molecule to Mechanism: Target Identification Strategies
With a prepared ligand, the next critical phase is identifying its potential biological targets. In the absence of prior knowledge, a multi-pronged computational approach is necessary to generate testable hypotheses.
Ligand-Based Approach: Pharmacophore Screening
This method assumes that molecules with similar 3D arrangements of chemical features (pharmacophores) will bind to the same target. The key features include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.
Experimental Protocol: Pharmacophore-Based Target Prediction
-
Pharmacophore Feature Identification: Using software like PharmaGist or LigandScout, generate a pharmacophore model from the 3D structure of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid. This model will consist of features such as an aromatic ring, a hydrogen bond donor (the amine), another donor (the carboxylic acid proton), and a hydrogen bond acceptor (the carbonyl oxygen).
-
Database Screening: Screen this pharmacophore model against a database of known protein structures with bound ligands (e.g., the PDB). The software will search for proteins whose binding sites can accommodate the query pharmacophore.
-
Hit Prioritization: The output will be a list of potential protein targets. These "hits" should be ranked based on the fit score and further scrutinized based on biological relevance to potential therapeutic areas.
Structure-Based Approach: Reverse Docking (Target Fishing)
Reverse docking, or "target fishing," inverts the standard docking paradigm. Instead of screening a library of ligands against one target, we screen our single ligand against a library of proteins. This is a powerful, albeit computationally intensive, method for identifying potential off-targets and novel targets.
Workflow for Target Identification
Caption: Workflow for Ligand Preparation and Target Identification.
Part 3: Deep Dive into Protein-Ligand Interactions
Once a high-priority hypothetical target is identified (for this guide, we will assume Cyclooxygenase-2, or COX-2, a common target for phenylacetic acid derivatives), we can proceed with detailed structure-based modeling.[4]
Molecular Docking: Predicting the Binding Pose and Affinity
Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, typically as a binding affinity score.[5][6]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Protein Preparation:
-
Download the crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) from the RCSB PDB.
-
Using molecular visualization software like UCSF Chimera or AutoDock Tools, remove water molecules and any co-crystallized ligands.[7]
-
Add polar hydrogens and assign appropriate charges (e.g., Gasteiger charges).
-
Save the prepared protein in the .pdbqt format.
-
-
Defining the Binding Site:
-
Identify the active site of the protein. This is often where the original co-crystallized ligand was bound.
-
Define a "grid box" or "docking box" that encompasses this entire active site. The size of the box is critical; it should be large enough to allow the ligand to move freely but small enough to focus the search, saving computational time.
-
-
Running the Docking Simulation:
-
Use a docking program like AutoDock Vina. The command typically requires the prepared protein, the prepared ligand, the coordinates and dimensions of the docking box, and an output file name.
-
-
Analysis of Results:
-
Binding Affinity: Vina will report the binding affinity in kcal/mol. More negative values indicate a stronger predicted interaction.[5]
-
Pose Visualization: The primary output is a set of predicted binding poses (orientations) for the ligand. These should be visualized in the context of the protein's active site using PyMOL or Chimera.
-
Interaction Analysis: Examine the top-ranked pose for key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking with active site residues. These interactions provide a mechanistic hypothesis for the ligand's activity.
-
Molecular Docking Workflow
Caption: Standard workflow for structure-based molecular docking.
Molecular Dynamics: Assessing Complex Stability
While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time.[8][9] This is crucial for assessing the stability of the predicted binding pose.
Experimental Protocol: MD Simulation using GROMACS
-
System Preparation:
-
The best-ranked pose from molecular docking serves as the starting structure.
-
Select an appropriate force field (e.g., CHARMM36m for proteins, CGenFF for the ligand) to describe the physics of the atoms.[10]
-
Place the complex in a simulation box of a defined shape (e.g., cubic) and solvate it with a water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic physiological salt concentration.
-
-
Simulation Execution:
-
Energy Minimization: Minimize the energy of the entire solvated system to remove steric clashes.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).
-
Production Run: Once equilibrated, run the production MD simulation for a duration sufficient to observe the system's behavior (e.g., 100 nanoseconds).
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot for both suggests the complex is stable.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein and can show if ligand binding reduces the flexibility of active site residues.[11]
-
Interaction Analysis: Analyze the persistence of key interactions (like hydrogen bonds) identified during docking throughout the simulation.
-
MD Simulation Workflow
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. 2-(3,4-Dimethylphenyl)acetic acid | C10H12O2 | CID 296013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 11. researchgate.net [researchgate.net]
exploratory screening of substituted phenylamino-phenyl-acetic acids
An In-depth Technical Guide to the Exploratory Screening of Substituted Phenylamino-phenyl-acetic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted phenylamino-phenyl-acetic acids represent a privileged scaffold in medicinal chemistry, most notably embodied by the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac.[1][2] This guide provides a comprehensive technical overview of the exploratory screening process for novel analogs of this class. We will delve into the rationale behind synthetic strategies, detail robust high-throughput and secondary screening assays, and offer insights into the interpretation of structure-activity relationships (SAR) to identify promising lead candidates with improved efficacy and safety profiles.
Introduction: The Significance of the Phenylamino-phenyl-acetic Acid Scaffold
The 2-phenylaminophenylacetic acid backbone is a cornerstone in the development of potent anti-inflammatory agents.[1] Diclofenac, a prominent member of this class, exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[3] The clinical success of diclofenac has spurred extensive research into analogous structures to enhance potency, selectivity, and reduce adverse effects, such as gastrointestinal and hepatic toxicities.[1][2] This guide will equip researchers with the foundational knowledge and practical methodologies to navigate the multifaceted process of discovering next-generation therapeutics based on this versatile scaffold.
Synthetic Strategies: Building the Chemical Library
A diverse chemical library is the bedrock of any successful screening campaign. The synthesis of substituted phenylamino-phenyl-acetic acids can be approached through several established routes, each offering distinct advantages in terms of efficiency and the introduction of chemical diversity.
Classical Approaches and Modern Refinements
Traditional methods for synthesizing the core scaffold often involve multi-step sequences. One common method includes the acylation of a substituted diphenylamine with oxalyl chloride, followed by intramolecular cyclization, hydrolysis, and subsequent reduction to yield the desired phenylamino-phenyl-acetic acid.[4]
More contemporary approaches often leverage palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to construct the biaryl core. This allows for a more modular and flexible approach to introduce a wide array of substituents on either phenyl ring.[5]
Experimental Protocol: Palladium-Catalyzed Carbonylation of Benzyl Halides
This method offers an efficient route to introduce the carboxylic acid moiety.
-
Reaction Setup: In a high-pressure reactor, combine the substituted benzyl halide (1.0 eq), palladium(II) acetate (Pd(OAc)2, 0.01 eq), a suitable phosphine ligand (e.g., triphenylphosphine, 0.02 eq), and a solvent like toluene.
-
Reaction: Add an aqueous solution of a base (e.g., sodium hydroxide, 2.0 eq).
-
Pressurize the reactor with carbon monoxide (10-20 atm).
-
Heat the mixture to 80-100 °C and stir for 4-6 hours.
-
Work-up: After cooling and venting the reactor, acidify the aqueous layer with concentrated HCl to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent.[6]
Caption: Generalized workflow for the synthesis of phenylamino-phenyl-acetic acids via palladium-catalyzed carbonylation.
Primary Screening: Identifying Initial Hits
High-throughput screening (HTS) is essential for rapidly evaluating large compound libraries to identify initial "hits" with the desired biological activity.[7][8] For phenylamino-phenyl-acetic acid analogs, the primary screen typically focuses on the inhibition of COX enzymes.
High-Throughput COX Inhibition Assays
Spectrophotometric assays are well-suited for HTS due to their simplicity and amenability to automation.[7] One common method involves monitoring the co-oxidation of a chromogenic substrate during the conversion of arachidonic acid to prostaglandin G2 (PGG2) by COX enzymes.[7]
Experimental Protocol: HTS-Compatible COX Inhibition Assay
-
Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing a heme cofactor.
-
Compound Plating: Dispense test compounds and controls (e.g., diclofenac as a positive control, DMSO as a negative control) into 96- or 384-well plates.
-
Reaction Initiation: Add the COX enzyme, arachidonic acid (substrate), and a chromogenic substrate (e.g., tetramethyl-p-phenylene diamine - TMPD).
-
Signal Detection: Measure the change in absorbance over time using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound and determine the IC50 values for active compounds.[7]
Caption: A streamlined workflow for the high-throughput screening of COX inhibitors.
Secondary Screening and Lead Optimization
Hits identified from the primary screen require further characterization to confirm their activity, determine their selectivity, and assess their potential for off-target effects and toxicity.
COX Isoform Selectivity
A crucial aspect of NSAID development is determining the selectivity for COX-2 over COX-1. COX-1 is constitutively expressed and plays a role in gastrointestinal protection, while COX-2 is inducible during inflammation.[7] Compounds with high COX-2 selectivity are generally expected to have a better gastrointestinal safety profile. The HTS assay described above can be run in parallel for both COX-1 and COX-2 to determine the selectivity index (IC50 COX-1 / IC50 COX-2).
In Vitro Toxicity and Metabolism
A significant challenge with some phenylamino-phenyl-acetic acid derivatives, including diclofenac, is the potential for hepatotoxicity, which may be linked to the formation of reactive metabolites.[1][2] Early assessment of metabolic stability and potential for reactive metabolite formation is critical.
Experimental Protocol: Metabolic Stability Assay in Human Liver Microsomes
-
Incubation: Incubate the test compound with human liver microsomes and NADPH (a cofactor for metabolic enzymes).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the parent compound at each time point is determined by LC-MS/MS.[9][10]
-
Data Interpretation: The rate of disappearance of the parent compound is used to calculate its in vitro half-life and intrinsic clearance.
Structure-Activity Relationship (SAR) Analysis
The data from primary and secondary screens are used to build a structure-activity relationship (SAR). This involves correlating the chemical structures of the analogs with their biological activities and toxicological profiles. For phenylamino-phenyl-acetic acids, key structural features that influence activity include the nature and position of substituents on both phenyl rings and the angle of twist between the two rings.[11]
Table 1: Hypothetical Screening Data for Phenylamino-phenyl-acetic Acid Analogs
| Compound ID | R1 Substituent | R2 Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | Metabolic Stability (t½, min) |
| Parent | 2,6-di-Cl | H | 0.1 | 0.05 | 2 | 30 |
| Analog A | 2,6-di-F | H | 0.5 | 0.1 | 5 | 45 |
| Analog B | 2-Cl, 6-Me | H | 0.2 | 0.02 | 10 | 25 |
| Analog C | 2,6-di-Cl | 4'-F | 0.08 | 0.03 | 2.7 | 60 |
Conclusion and Future Directions
The is a systematic process that integrates synthetic chemistry, high-throughput screening, and detailed pharmacological and toxicological evaluation. By understanding the causal relationships between chemical structure, biological activity, and metabolic fate, researchers can rationally design and identify novel drug candidates with superior therapeutic profiles. Future efforts in this area will likely focus on leveraging computational modeling to predict ADME-Tox properties and the development of more sophisticated in vitro models to better predict human toxicity.
References
- BenchChem. (n.d.). High-Throughput Screening of NSAIDs Using Deuterated Standards: An Application Note and Protocol.
- Naser, N. H., Mahdi, M. F., Omar, T. N. A., & Fadhil, A. A. (2017). Synthesis and Preliminary Pharmacological Evaluation of New Analogues of Diclofenac as Potential Anti-inflammatory Agents. Iraqi Journal of Pharmaceutical Sciences.
- Shimada, T., & Guengerich, F. P. (2006). High-throughput determination of nonsteroidal anti-inflammatory drugs in human plasma by HILIC-MS/MS. PubMed.
- Ng, L. E. (n.d.). Toxicology and Pharmacology Investigation of 2-Phenylaminophenylacetic Acid Derived NSAIDs: Implication of Chemical Structure on Biological Outcomes. ScholarBank@NUS.
- Sallmann, A. R., & Batzer, A. (1989). Synthesis and quantitative structure-activity relationships of diclofenac analogues. Agents and Actions.
- Fukami, T., Nakajima, M., & Yokoi, T. (2020). Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity. Journal of Medicinal Chemistry.
- Reddanna, P., & Kumar, A. (2014). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. ResearchGate.
- BenchChem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
- Oza, V. B., et al. (2003). Synthesis, Structure, and Activity of Diclofenac Analogues as Transthyretin Amyloid Fibril Formation Inhibitors. Journal of Medicinal Chemistry.
- Google Patents. (n.d.). RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
- BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of (R)-Glafenine Analogs.
- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
- Assay Genie. (n.d.). High-Throughput Screening Assays.
Sources
- 1. DSpace [scholarbank.nus.edu.sg]
- 2. Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives - Google Patents [patents.google.com]
- 5. inventivapharma.com [inventivapharma.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. High-throughput determination of nonsteroidal anti-inflammatory drugs in human plasma by HILIC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and quantitative structure-activity relationships of diclofenac analogues. | Semantic Scholar [semanticscholar.org]
discovery and synthesis of novel phenylglycine derivatives
An In-depth Technical Guide to the Discovery and Synthesis of Novel Phenylglycine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenylglycine scaffold is a cornerstone in medicinal chemistry, serving as a pivotal structural motif in a wide array of therapeutic agents. Its prevalence stems from the unique conformational constraints it imposes on molecules, influencing their interaction with biological targets. This technical guide provides a comprehensive overview of the . It delves into the strategic application of classical and modern synthetic methodologies, including the Strecker and Ugi reactions, with a focus on achieving stereochemical control. Detailed, field-proven protocols for synthesis and characterization, including chiral HPLC, are presented to ensure technical accuracy and reproducibility. Furthermore, this guide explores the principles of rational drug design, such as the use of bioisosteres, to optimize the pharmacological properties of phenylglycine-containing compounds. By integrating expert insights with authoritative references, this document aims to be an invaluable resource for researchers engaged in the design and development of next-generation therapeutics.
Part 1: The Phenylglycine Scaffold: A Privileged Motif in Medicinal Chemistry
Introduction to Phenylglycine and its Significance
Phenylglycine and its derivatives are non-proteinogenic amino acids that feature prominently in a variety of natural products and synthetic pharmaceuticals.[1] Their incorporation into peptide backbones or as standalone pharmacophores can significantly impact the biological activity and metabolic stability of a molecule. The constrained rotation around the Cα-phenyl bond influences the overall molecular conformation, which is a critical determinant of binding affinity and selectivity for biological targets. This structural rigidity, combined with the potential for diverse functionalization on the phenyl ring, makes the phenylglycine scaffold a "privileged" structure in drug discovery.
The significance of phenylglycine derivatives is underscored by their broad spectrum of biological activities. They have been identified as potent and selective antagonists of metabotropic glutamate receptors (mGluRs), which are crucial G protein-coupled receptors in the central nervous system.[2][3][4] This has made them invaluable tools for neuropharmacological research and as potential therapeutics for neurological disorders. Beyond neuroscience, novel phenylglycine derivatives have shown promise as anti-inflammatory agents[5][6], anticonvulsants[7], and even as potential treatments for diabetes by targeting peroxisome proliferator-activated receptor gamma (PPARγ)[8].
Physicochemical Properties and Structural Features
The physicochemical properties of phenylglycine derivatives can be readily modulated through substitution on the phenyl ring or modification of the amino and carboxyl groups. The lipophilicity, electronic properties, and hydrogen bonding capacity of the molecule can be fine-tuned to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. The inherent chirality of the α-carbon is a key structural feature, with enantiomers often exhibiting distinct pharmacological activities. Therefore, stereoselective synthesis and chiral separation are paramount in the development of phenylglycine-based drugs.
Therapeutic Applications of Phenylglycine Derivatives
The versatility of the phenylglycine scaffold is evident in the diverse range of therapeutic areas where its derivatives have shown potential. The following table summarizes some of the key applications:
| Therapeutic Area | Target | Example of Activity | Reference(s) |
| Neuroscience | Metabotropic Glutamate Receptors (mGluRs) | Antagonism of presynaptic mGluRs, potential for treating epilepsy and other neurological disorders. | [2][3][4][9] |
| Inflammation | Cyclooxygenase (COX), other inflammatory mediators | Inhibition of carrageenan-induced rat paw edema, demonstrating anti-inflammatory effects. | [5][6] |
| Metabolic Diseases | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Activation of PPARγ, suggesting potential for antidiabetic drug development. | [8] |
| Oncology | Various | Phenylglycine is a component of some antitumor agents like taxol. | [10] |
| Infectious Diseases | Bacterial cell wall synthesis | D-Phenylglycine is a key component of penicillin and cephalosporin antibiotics. | [11] |
| Antiviral | Various viral targets | N-Phenylglycine is a building block in the synthesis of some antiviral drugs. | [12] |
Part 2: Strategic Approaches to the Synthesis of Phenylglycine Derivatives
The synthesis of phenylglycine derivatives can be approached through various methodologies, each with its own advantages and challenges. The choice of synthetic route often depends on the desired substitution pattern, stereochemistry, and scale of production.
Classical Methodologies: The Strecker Synthesis
The Strecker synthesis is a venerable and highly effective method for the preparation of α-amino acids.[13][14] It is a three-component reaction involving an aldehyde (or ketone), ammonia, and a cyanide source, which proceeds through an α-aminonitrile intermediate that is subsequently hydrolyzed to the desired amino acid.[15][16][17]
The reaction begins with the formation of an imine from the aldehyde and ammonia.[17] Nucleophilic addition of cyanide to the imine (or the corresponding iminium ion) generates the α-aminonitrile.[15][16] Subsequent hydrolysis of the nitrile group, typically under acidic conditions, yields the α-amino acid. The key to this synthesis is the formation of the new carbon-carbon bond between the carbonyl carbon and the cyanide.
Sources
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New phenylglycine derivatives with potent and selective antagonist activity at presynaptic glutamate receptors in neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. nbinno.com [nbinno.com]
- 13. grokipedia.com [grokipedia.com]
- 14. news-medical.net [news-medical.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. medschoolcoach.com [medschoolcoach.com]
Methodological & Application
Application Note & Protocols: Synthesis of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid
Abstract: This document provides a comprehensive guide for the synthesis of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid, a valuable N-aryl amino acid derivative for research and development in medicinal chemistry and materials science. Two robust and distinct synthetic strategies commencing from 3,4-dimethylaniline are presented: (A) a classical one-pot reductive amination with phenylglyoxylic acid, and (B) a modern palladium-catalyzed Buchwald-Hartwig amination. This guide offers detailed, step-by-step protocols, mechanistic insights, safety information, and characterization data to enable researchers to successfully prepare the target compound.
Introduction and Strategic Overview
N-aryl amino acids are privileged structural motifs found in numerous pharmaceuticals and biologically active compounds.[1][2] Their synthesis is a key step in drug discovery programs. (3,4-Dimethyl-phenylamino)-phenyl-acetic acid serves as a chiral building block and a scaffold for constructing more complex molecular architectures.
This guide details two effective methods for its preparation from 3,4-dimethylaniline:
-
Strategy A: Reductive Amination: A direct and cost-effective approach involving the formation of an imine intermediate from 3,4-dimethylaniline and phenylglyoxylic acid, which is subsequently reduced in situ to yield the desired N-aryl amino acid. This method is known for its operational simplicity.[3][4]
-
Strategy B: Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction between 3,4-dimethylaniline and an α-halophenylacetic acid derivative. This modern technique offers broad substrate scope and functional group tolerance, often under milder conditions than traditional methods.[5][6][7]
The choice between these strategies depends on factors such as available starting materials, functional group compatibility, and the desired scale of the reaction.
Caption: High-level overview of the two primary synthetic routes.
Materials and Safety Precautions
Safe laboratory practice is paramount. Before commencing any experimental work, researchers must consult the Safety Data Sheet (SDS) for each reagent. All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Table 1: Reagent Properties and Safety Information
| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |
| 3,4-Dimethylaniline | C₈H₁₁N | 121.18 | 95-64-7 | Toxic if inhaled or in contact with skin, harmful if swallowed, may cause organ damage through prolonged exposure.[8][9][10][11] |
| Phenylglyoxylic Acid | C₈H₆O₃ | 150.13 | 611-73-4 | Causes serious eye irritation and skin irritation.[12][13][14][15] |
| α-Bromophenylacetic Acid | C₈H₇BrO₂ | 215.04 | 4870-65-9 | Causes severe skin burns and eye damage. |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 56553-60-7 | Reacts with water to release flammable gases, causes skin and eye irritation. |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 51364-51-3 | May cause respiratory irritation. Handle with care as a precious metal catalyst. |
| XPhos | C₃₃H₄₉P | 488.71 | 564483-18-7 | May cause skin and eye irritation. |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 865-48-5 | Flammable solid, causes severe skin burns and eye damage. Reacts violently with water. |
Protocol 1: Synthesis via Reductive Amination
Principle and Mechanism
This one-pot reaction proceeds through two key stages. First, the primary amine (3,4-dimethylaniline) condenses with the ketone of phenylglyoxylic acid to form a transient iminium ion intermediate. In the second stage, a mild and selective reducing agent, sodium triacetoxyborohydride (STAB), reduces the C=N bond to furnish the final secondary amine product. STAB is particularly effective for this transformation as it is less sensitive to acidic conditions generated by the carboxylic acid moiety and provides a controlled reduction.
Experimental Protocol
Caption: Step-by-step workflow for the reductive amination protocol.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethylaniline (1.21 g, 10.0 mmol, 1.0 equiv.) and phenylglyoxylic acid (1.50 g, 10.0 mmol, 1.0 equiv.).
-
Solvent Addition: Add 40 mL of anhydrous dichloromethane (DCM). Stir the mixture at room temperature until the solids are fully dissolved.
-
Imine Formation: Allow the solution to stir at room temperature for 1 hour to facilitate the formation of the iminium intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 equiv.) to the mixture in three portions over 15 minutes. Note: The reaction may gently effervesce.
-
Reaction: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 30 mL of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with 30 mL of brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure (3,4-Dimethyl-phenylamino)-phenyl-acetic acid.
Reagent Summary
Table 2: Reagent Quantities for Reductive Amination
| Reagent | Molar Eq. | Amount | Moles (mmol) |
| 3,4-Dimethylaniline | 1.0 | 1.21 g | 10.0 |
| Phenylglyoxylic Acid | 1.0 | 1.50 g | 10.0 |
| Sodium Triacetoxyborohydride | 1.5 | 3.18 g | 15.0 |
| Dichloromethane | - | 40 mL | - |
| Expected Yield | - | ~2.0 - 2.3 g | (75-85%) |
Protocol 2: Synthesis via Buchwald-Hartwig Amination
Principle and Mechanism
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds.[5] The reaction is catalyzed by a palladium complex and involves a catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of α-bromophenylacetic acid.
-
Amine Coordination & Deprotonation: 3,4-dimethylaniline coordinates to the Pd(II) complex, and a base (e.g., sodium tert-butoxide) removes the acidic proton from the amine.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the Pd(0) catalyst for the next cycle. The choice of a bulky, electron-rich phosphine ligand (like XPhos) is critical for promoting the reductive elimination step and stabilizing the catalyst.[7]
Experimental Protocol
Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.
-
Inert Atmosphere Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and a nitrogen or argon inlet.
-
Reagent Addition: In the flask, combine α-bromophenylacetic acid (2.15 g, 10.0 mmol, 1.0 equiv.), 3,4-dimethylaniline (1.45 g, 12.0 mmol, 1.2 equiv.), sodium tert-butoxide (NaOtBu) (1.35 g, 14.0 mmol, 1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (92 mg, 0.1 mmol, 1 mol% Pd), and XPhos (143 mg, 0.3 mmol, 3 mol%).
-
Solvent Addition: Add 50 mL of anhydrous, degassed toluene via cannula or syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours under the inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and separate the layers.
-
Acidification and Extraction: Acidify the aqueous layer to pH ~4 with 1M HCl. Extract the product into ethyl acetate (3 x 40 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography on silica gel to yield the pure product.
Reagent Summary
Table 3: Reagent Quantities for Buchwald-Hartwig Amination
| Reagent | Molar Eq. | Amount | Moles (mmol) |
| α-Bromophenylacetic Acid | 1.0 | 2.15 g | 10.0 |
| 3,4-Dimethylaniline | 1.2 | 1.45 g | 12.0 |
| Sodium tert-butoxide | 1.4 | 1.35 g | 14.0 |
| Pd₂(dba)₃ | 0.01 | 92 mg | 0.1 |
| XPhos | 0.03 | 143 mg | 0.3 |
| Toluene | - | 50 mL | - |
| Expected Yield | - | ~2.1 - 2.4 g | (80-90%) |
Product Characterization
The final product, (3,4-Dimethyl-phenylamino)-phenyl-acetic acid, should be characterized using standard analytical techniques to confirm its identity and purity.
Table 4: Expected Analytical Data
| Technique | Data |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₇H₁₉NO₂ |
| Molecular Weight | 269.34 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.2-7.4 (m, 5H, Ar-H), ~6.9 (d, 1H, Ar-H), ~6.6 (d, 1H, Ar-H), ~6.5 (s, 1H, Ar-H), ~5.1 (s, 1H, CH), ~2.2 (s, 3H, CH₃), ~2.1 (s, 3H, CH₃). Note: Carboxylic acid and amine protons may be broad or exchange. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~175 (C=O), ~145 (Ar-C), ~138 (Ar-C), ~130 (Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~127 (Ar-C), ~120 (Ar-C), ~115 (Ar-C), ~110 (Ar-C), ~60 (CH), ~20 (CH₃), ~19 (CH₃). |
| Mass Spec (ESI+) | m/z = 270.14 [M+H]⁺ |
| Melting Point | Data not widely reported; determined experimentally. |
Discussion and Troubleshooting
| Aspect | Reductive Amination (Strategy A) | Buchwald-Hartwig Amination (Strategy B) |
| Advantages | - Operationally simple (one-pot). - Uses inexpensive reagents. - No need for an inert atmosphere. | - High yields and excellent functional group tolerance.[6] - Milder reaction conditions. - Broadly applicable to many amine/halide partners.[5] |
| Disadvantages | - May require careful pH control. - Reducing agent can be moisture-sensitive. - Substrate scope can be more limited. | - Requires expensive palladium catalysts and ligands. - Strict requirement for inert atmosphere (oxygen sensitive). - Base is highly reactive and moisture sensitive. |
| Troubleshooting | Low Yield: Ensure complete formation of the iminium ion before adding the reducing agent. Check the quality/activity of the STAB. Side Products: Incomplete reaction may leave starting materials. Over-reduction is unlikely with STAB. | No Reaction: Ensure the inert atmosphere is maintained. Check the quality of the catalyst, ligand, and anhydrous solvent. Use a freshly opened bottle of base. Dehalogenation of Starting Material: This side reaction can occur. Optimizing the ligand-to-metal ratio or changing the base may help. |
References
-
McKerrow, J. D., Al-Rawi, J. M., & Brooks, P. (2011). Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts. Journal of the Chemical Society of Pakistan. [Link]
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. [Link]
-
Dömling, A., & Ugi, I. (2000). The Ugi 5-Centers-4-Components Reaction. Angewandte Chemie International Edition. [Link]
-
Grokipedia. (n.d.). Phenylglyoxylic acid. [Link]
-
Tsuchida, K., Mizuno, Y., & Ikeda, K. (1980). Synthesis of naturally occurring uridine-alpha-amino acid derivatives by the application of Ugi reaction. Nucleic Acids Symposium Series. [Link]
-
MDPI. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules. [Link]
-
ResearchGate. (2011). Synthesis of some n-aryl α-Amino acids using diaryliodonium salts. [Link]
-
Capot Chemical. (2024). Phenylglyoxylic acid - Safety Data Sheet. [Link]
-
Trost, B. M., & Tasker, S. Z. (2011). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Journal of the American Chemical Society. [Link]
-
Dander, J. E., & Garg, N. K. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters. [Link]
-
ResearchGate. (2021). Synthesis of N-aryl amino acid derivatives. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Le, C. M., & Rovis, T. (2018). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. Journal of the American Chemical Society. [Link]
-
Ma, D., Zhang, Y., Yao, J., Wu, S., & Ji, F. (2003). Preparation of N-Aryl Compounds by Amino Acid-Promoted Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. [Link]
-
Bruneau, A., & Dorel, R. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Sorokina, I. A., & Galkina, M. A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
-
Diaion. (n.d.). Separation and Refining of Amino acids. [Link]
-
Li, G., & Wang, G. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. [Link]
-
PubChem. (n.d.). 2-(3,4-Dimethylphenyl)acetic acid. [Link]
-
ResearchGate. (2019). Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. [Link]
-
LookChem. (n.d.). 4-(DIMETHYLAMINO)PHENYLACETIC ACID. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,4-dimethylaniline. [Link]
-
Chemsrc. (n.d.). 3,4-Dimethyl-N-phenylaniline. [Link]
-
PubChem. (n.d.). 3,4-Dimethylaniline. [Link]
- Google Patents. (n.d.). CN102952021B - Synthesis method of 3,4-dimethylaniline.
-
ResearchGate. (2019). Transformation of a N,N-Dimethylaniline N-oxide into a Tetrahydroquinoline Scaffold via a Formal Polonovski-Povarov Reaction. [Link]
-
PubChem. (n.d.). 3,4-Dimethyl-L-phenylalanine. [Link]
- Google Patents. (n.d.).
Sources
- 1. Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4073804A - Producing glycine by the reductive amination of glyoxylic acid - Google Patents [patents.google.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. research.rug.nl [research.rug.nl]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. grokipedia.com [grokipedia.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. capotchem.cn [capotchem.cn]
Application Notes and Protocols for the N-Arylation of Phenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of N-Aryl Phenylacetic Acid Scaffolds
The N-aryl phenylacetic acid motif and its derivatives, particularly N-aryl phenylacetamides, are privileged structures in medicinal chemistry and materials science. These scaffolds are integral to a wide array of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), anticonvulsants, and kinase inhibitors. The introduction of an aryl group on the nitrogen atom of a phenylacetic acid derivative can profoundly influence the molecule's pharmacological properties, including its potency, selectivity, metabolic stability, and pharmacokinetic profile. Consequently, the development of robust and versatile synthetic methods for the N-arylation of phenylacetic acid derivatives is of paramount importance for the rapid exploration of chemical space in drug discovery and the synthesis of functional materials.
This comprehensive technical guide provides an in-depth exploration of the primary catalytic protocols for the N-arylation of phenylacetamide, a representative derivative of phenylacetic acid. We will delve into the mechanistic underpinnings of copper- and palladium-catalyzed reactions, offering detailed, field-proven protocols and expert insights to enable researchers to confidently apply these powerful transformations in their own laboratories.
Comparative Overview of Key N-Arylation Strategies
The direct formation of a carbon-nitrogen bond between an aryl group and the nitrogen of an amide, such as phenylacetamide, is a challenging transformation that typically requires catalytic activation. The three most prominent and widely adopted strategies are the Goldberg (copper-catalyzed), Buchwald-Hartwig (palladium-catalyzed), and Chan-Lam (copper-catalyzed) reactions. Each of these methods offers a unique set of advantages and is suited to different substrate combinations and laboratory settings.
| Reaction | Catalyst System | Aryl Source | Key Advantages | Common Limitations |
| Goldberg Reaction | Copper (CuI, Cu₂O) + Ligand (e.g., diamines, amino acids) | Aryl Halides (I, Br) | Cost-effective catalyst, tolerant of various functional groups. | Often requires higher temperatures, longer reaction times, and stoichiometric copper in classic protocols.[1][2] |
| Buchwald-Hartwig Amidation | Palladium (Pd₂(dba)₃, Pd(OAc)₂) + Ligand (e.g., biaryl phosphines) | Aryl Halides (Cl, Br, I), Triflates | High efficiency and broad substrate scope, including aryl chlorides.[3] Milder reaction conditions are often possible. | Expensive catalyst and ligands, sensitivity to air and moisture. |
| Chan-Lam Coupling | Copper (Cu(OAc)₂) | Arylboronic Acids | Mild reaction conditions (often room temperature), tolerance to air and moisture.[4][5] | Stoichiometric base is often required, and the reaction can be sensitive to the nature of the boronic acid. |
Mechanistic Insights: Understanding the Catalytic Cycles
A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimizing N-arylation reactions. Below are simplified representations of the catalytic cycles for the Goldberg and Buchwald-Hartwig reactions.
The Goldberg Reaction: A Copper-Catalyzed Pathway
The Goldberg reaction proceeds through a Cu(I)/Cu(III) or a Cu(I)-mediated nucleophilic aromatic substitution-type mechanism. The use of chelating ligands, such as 1,2-diamines, is critical for stabilizing the copper catalyst and facilitating the key steps of the reaction.[6][7][8]
Caption: Simplified catalytic cycle for the copper-catalyzed Goldberg N-arylation of amides.
The Buchwald-Hartwig Amidation: A Palladium-Catalyzed Pathway
The Buchwald-Hartwig amidation is a powerful palladium-catalyzed cross-coupling reaction.[9] The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amide and reductive elimination to form the desired C-N bond. The choice of a bulky, electron-rich phosphine ligand is critical for promoting both the oxidative addition and reductive elimination steps.[3]
Caption: Simplified catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amidation.
Experimental Protocols
The following protocols are representative procedures for the N-arylation of phenylacetamide. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, and catalyst loading) may be necessary for specific substrates.
Protocol 1: Copper-Catalyzed N-Arylation of Phenylacetamide (Goldberg-Type Reaction)
This protocol utilizes a copper(I) iodide catalyst with a diamine ligand, which has been shown to be effective for the N-arylation of amides under relatively mild conditions.[6][10]
Materials:
-
Phenylacetamide
-
Aryl iodide or aryl bromide
-
Copper(I) iodide (CuI)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (ligand)
-
Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (base)
-
Anhydrous 1,4-dioxane or toluene (solvent)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere
-
Standard laboratory glassware for workup and purification
-
Nitrogen or argon gas supply
Experimental Workflow:
Caption: Step-by-step workflow for a typical Goldberg-type N-arylation reaction.
Step-by-Step Procedure:
-
To a dry Schlenk tube under an inert atmosphere (nitrogen or argon), add copper(I) iodide (0.05 mmol, 5 mol%), trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.1 mmol, 10 mol%), potassium phosphate (2.0 mmol, 2.0 equiv.), and phenylacetamide (1.2 mmol, 1.2 equiv.).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous 1,4-dioxane (or toluene) (2 mL) followed by the aryl halide (1.0 mmol, 1.0 equiv.).
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl phenylacetamide.
Quantitative Data for Representative Goldberg-Type Reactions:
| Aryl Halide | Product | Yield (%) |
| Iodobenzene | N-Phenylphenylacetamide | ~85 |
| 4-Iodotoluene | N-(4-Methylphenyl)phenylacetamide | ~88 |
| 1-Bromo-4-methoxybenzene | N-(4-Methoxyphenyl)phenylacetamide | ~80 |
| 1-Iodo-3-nitrobenzene | N-(3-Nitrophenyl)phenylacetamide | ~75 |
(Yields are approximate and may vary depending on the specific reaction conditions and scale.)
Protocol 2: Palladium-Catalyzed N-Arylation of Phenylacetamide (Buchwald-Hartwig-Type Amidation)
This protocol employs a palladium catalyst with a bulky biarylphosphine ligand, which is highly effective for the coupling of a wide range of aryl halides, including challenging aryl chlorides.[3][11]
Materials:
-
Phenylacetamide
-
Aryl chloride, bromide, or triflate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
A suitable biarylphosphine ligand (e.g., XPhos, SPhos, or BippyPhos)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS))
-
Anhydrous toluene or 1,4-dioxane (solvent)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Step-by-Step Procedure:
-
In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), the biarylphosphine ligand (0.024 mmol, 2.4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to a dry Schlenk tube.
-
Add phenylacetamide (1.2 mmol, 1.2 equiv.) and the aryl halide (1.0 mmol, 1.0 equiv.).
-
Add anhydrous toluene (2 mL).
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 80-110 °C.
-
Stir the reaction mixture for 4-18 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Quantitative Data for Representative Buchwald-Hartwig-Type Amidations:
| Aryl Halide | Ligand | Yield (%) |
| 4-Chlorotoluene | XPhos | ~90 |
| 1-Bromo-4-cyanobenzene | SPhos | ~85 |
| 2-Bromopyridine | XPhos | ~78 |
| 4-Trifluoromethylphenyl triflate | BippyPhos | ~82 |
(Yields are approximate and may vary depending on the specific reaction conditions and scale.)
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls, consider increasing the temperature, extending the reaction time, or using a more active catalyst system (e.g., a different ligand for palladium-catalyzed reactions). Ensure that the solvent and reagents are scrupulously dry, especially for the Buchwald-Hartwig reaction.
-
Side Reactions: The primary side reaction is often hydrolysis of the amide under basic conditions, particularly at elevated temperatures. Using a milder base (e.g., K₂CO₃ instead of K₃PO₄ in some copper-catalyzed systems) or shorter reaction times can mitigate this. For palladium-catalyzed reactions, β-hydride elimination can be a problem with certain substrates; the use of bulky ligands helps to suppress this pathway.
-
Ligand Selection: The choice of ligand is critical, especially in palladium catalysis. For electron-rich aryl halides, more electron-rich and bulky ligands are generally preferred. For electron-deficient aryl halides, a less electron-rich ligand may be more effective. Screening a small panel of ligands is often a worthwhile endeavor when developing a new N-arylation reaction.
-
Microwave Chemistry: For rapid optimization and synthesis, consider the use of microwave irradiation. Microwave-assisted N-arylation reactions can often be completed in minutes rather than hours, with comparable or even improved yields.
Conclusion
The N-arylation of phenylacetic acid derivatives is a cornerstone transformation in modern organic synthesis. Both copper- and palladium-catalyzed methods provide powerful and versatile tools for the construction of N-aryl phenylacetamides. The choice between these methods will depend on factors such as cost, substrate scope, and the specific functional groups present in the starting materials. By understanding the underlying mechanisms and following the detailed protocols provided in this guide, researchers can effectively synthesize a wide range of N-aryl phenylacetic acid derivatives to advance their research in drug discovery and materials science.
References
-
Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry, 2023. [Link]
-
Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 2017. [Link]
- Process for preparing phenylacetamide.
-
Goldberg Reaction. SynArchive. [Link]
-
Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers, 2018. [Link]
-
Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University, 2012. [Link]
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 2008. [Link]
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ACS Publications, 2008. [Link]
-
N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. PMC, 2008. [Link]
-
Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. PMC, 2013. [Link]
-
Mild Amide N-Arylation Enabled by Nickel-Photoredox Catalysis. eScholarship.org, 2018. [Link]
-
Copper-catalyzed transformation of alkyl nitriles to N-arylacetamide using diaryliodonium salts. PMC, 2021. [Link]
-
Chan-Lam Coupling. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PubMed Central, 2008. [Link]
-
Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2000. [Link]
-
Microwave assisted synthesis of pharmacologically active N-phenyl acetamide derivatives of indolo [2, 3-b] quinoxaline. IOSR Journal of Pharmacy, 2014. [Link]
-
Phenylacetamide. Organic Syntheses. [Link]
-
Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10... ResearchGate, 2024. [Link]
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI, 2018. [Link]
-
Palladium-Catalyzed Synthesis of N-Aryl Carbamates. ResearchGate, 2017. [Link]
-
Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. Chemical Communications, 2010. [Link]
-
Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. MDPI, 2012. [Link]
-
Copper-catalyzed transformation of alkyl nitriles to N -arylacetamide using diaryliodonium salts. ResearchGate, 2021. [Link]
-
Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. PMC, 2024. [Link]
-
A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Organic Chemistry Portal. [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH, 2024. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts, 2023. [Link]
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. MIT Open Access Articles. [Link]
-
Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives. PubMed, 2015. [Link]
-
Microwave-assisted, ligand-free, direct C–H arylation of thiophenes in biomass-derived γ-valerolactone. New Journal of Chemistry, 2020. [Link]
-
ChemInform Abstract: Visible‐Light‐Mediated Chan—Lam Coupling Reactions of Aryl Boronic Acids and Aniline Derivatives. Sci-Hub. [Link]
-
Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. NIH, 2022. [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube, 2021. [Link]
-
Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. MDPI, 2021. [Link]
-
Ligand-free copper(i) oxide nanoparticle-catalysed amination of aryl halides in ionic liquids. Catalysis Science & Technology, 2014. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. synarchive.com [synarchive.com]
- 3. surface.syr.edu [surface.syr.edu]
- 4. Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles [organic-chemistry.org]
- 11. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Application of GSK1070916 (CAS 725252-91-5) in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the application of GSK1070916 (CAS 725252-91-5), a potent and selective inhibitor of Aurora B and Aurora C kinases. As a critical tool in cancer research, understanding its mechanism of action and having access to robust experimental protocols is paramount for its effective use in medicinal chemistry and drug development.
Introduction to GSK1070916: A Selective Aurora B/C Kinase Inhibitor
GSK1070916 is a novel, ATP-competitive small molecule inhibitor that demonstrates high potency and selectivity for Aurora B and Aurora C kinases over Aurora A kinase.[1][2] The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play essential roles in the regulation of mitosis.[1][3] Their frequent overexpression in a multitude of human tumors has made them attractive targets for cancer therapy.[1][3]
GSK1070916 exerts its anti-tumor effects by disrupting the intricate processes of cell division. Inhibition of Aurora B, a key component of the chromosomal passenger complex, leads to defects in chromosome alignment and segregation, ultimately resulting in cytokinesis failure.[1][3] This disruption of mitosis does not typically induce a mitotic arrest but rather leads to endoreduplication and the formation of polyploid cells, which subsequently undergo apoptosis.[1]
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 725252-91-5 |
| Synonyms | GSK-1070916, GSK-1070916A, NMI-900 |
| Molecular Formula | C30H33N7O |
| Molecular Weight | 507.63 g/mol |
| Solubility | Soluble in DMSO (up to 91 mg/mL) and ethanol (up to 8 mg/mL); Insoluble in water.[4] |
Mechanism of Action and Signaling Pathway
GSK1070916 functions as a reversible and ATP-competitive inhibitor of Aurora B and C kinases.[5] It exhibits a significantly higher affinity for Aurora B and C, with Ki values of 0.38 nM and 1.5 nM, respectively, compared to Aurora A (Ki = 490 nM).[6] A notable characteristic of GSK1070916 is its extremely slow dissociation from Aurora B, with a half-life of over 480 minutes, which distinguishes it from other Aurora kinase inhibitors.[2]
The primary downstream effect of Aurora B inhibition by GSK1070916 is the suppression of phosphorylation of its substrates, most notably Histone H3 at Serine 10 (pHH3-S10).[1] This inhibition disrupts the proper attachment of microtubules to kinetochores, leading to chromosome missegregation and a failure of cytokinesis. The resulting cells become polyploid and ultimately undergo apoptosis.[1]
Caption: Mechanism of action of GSK1070916.
Experimental Protocols
Preparation of GSK1070916 Stock Solutions
For in vitro experiments, GSK1070916 should be dissolved in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4] When preparing working dilutions, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Protocol for a 10 mM Stock Solution:
-
Weigh out 5.08 mg of GSK1070916 (MW = 507.63 g/mol ).
-
Add 1 mL of anhydrous DMSO.
-
Vortex or sonicate until the compound is completely dissolved.
-
Aliquot and store at -20°C or -80°C.
In Vitro Kinase Inhibition Assay
This protocol describes a luminescence-based assay to determine the IC50 value of GSK1070916 against Aurora B kinase. The ADP-Glo™ Kinase Assay is a common method for this purpose.
Materials:
-
Recombinant active Aurora B kinase
-
Myelin Basic Protein (MBP) or a suitable peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[1]
-
GSK1070916 serial dilutions in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Prepare serial dilutions of GSK1070916 in DMSO. Further dilute these in the Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
In a 384-well plate, add 1 µL of the diluted GSK1070916 or vehicle (DMSO) control.
-
Add 2 µL of Aurora B kinase solution (e.g., 7 ng/µL) in Kinase Assay Buffer to each well.
-
Add 2 µL of a mixture of substrate (e.g., MBP) and ATP in Kinase Assay Buffer. The final ATP concentration should be at or near its Km for Aurora B.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each GSK1070916 concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Cellular Proliferation Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
GSK1070916 serial dilutions
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
The next day, treat the cells with serial dilutions of GSK1070916. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours (or a desired time course) at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle control and determine the EC50 value.
Phospho-Histone H3 (Ser10) Cellular ELISA
This assay quantifies the inhibition of Aurora B kinase activity in cells by measuring the levels of its direct substrate, phospho-Histone H3 (Ser10).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
GSK1070916 serial dilutions
-
96-well microplates
-
Lysis buffer
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader capable of measuring luminescence
Protocol:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of GSK1070916 for 2 hours.
-
Lyse the cells and transfer the lysate to a 96-well plate pre-coated with a pan-Histone antibody. Incubate overnight at 4°C.[6]
-
Wash the wells and add the anti-phospho-Histone H3 (Ser10) antibody. Incubate for 2-4 hours at room temperature.
-
Wash and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash and add the chemiluminescent substrate.
-
Immediately read the luminescence on a plate reader.
-
Normalize the phospho-Histone H3 signal to total Histone H3 levels (determined in a parallel assay or by stripping and re-probing) and calculate the percent inhibition.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the DNA content of cells treated with GSK1070916 to assess its effect on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
GSK1070916
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of GSK1070916 or vehicle (DMSO) for 24, 48, or 72 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, G2/M, and polyploid (>4N) phases.
Western Blotting for Apoptosis Markers
This protocol is to detect the induction of apoptosis by GSK1070916 through the analysis of key apoptosis markers like cleaved PARP and cleaved Caspase-3.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
GSK1070916
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-PARP, anti-cleaved Caspase-3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Seed cells in 6-well plates and treat with GSK1070916 for 24 or 48 hours.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to assess the levels of cleaved PARP and cleaved Caspase-3.
In Vivo Xenograft Mouse Model
This protocol provides a general guideline for evaluating the anti-tumor efficacy of GSK1070916 in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
GSK1070916
-
Vehicle for in vivo formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[6]
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10^6 cells) in PBS, with or without Matrigel, into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the GSK1070916 formulation in the appropriate vehicle.
-
Administer GSK1070916 (e.g., 25, 50, or 100 mg/kg) or vehicle to the mice via the desired route (e.g., intraperitoneal injection) daily or on a specified schedule.[7]
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by ELISA or immunohistochemistry).
Data Summary
In Vitro Potency of GSK1070916:
| Parameter | Value | Reference |
| Aurora B (Ki) | 0.38 ± 0.29 nM | [6] |
| Aurora C (Ki) | 1.5 ± 0.4 nM | [6] |
| Aurora A (Ki) | 492 ± 61 nM | [6] |
| A549 cell proliferation (EC50) | 7 nM | [6] |
Cellular Effects of GSK1070916:
| Assay | Observation |
| Cell Cycle Analysis | Dose-dependent decrease in 2N cells and increase in 4N and >4N (polyploid) cells.[8] |
| Apoptosis | Induction of Caspase-3 and PARP cleavage.[8] |
| Mitotic Phenotype | Formation of malformed bipolar and multipolar spindles.[8] |
Conclusion
GSK1070916 is a valuable research tool for investigating the role of Aurora B and C kinases in cell cycle regulation and oncology. Its high potency and selectivity make it a precise instrument for dissecting the cellular consequences of Aurora B/C inhibition. The protocols provided in this guide offer a robust framework for researchers to effectively utilize GSK1070916 in their studies, from initial biochemical characterization to in vivo efficacy evaluation. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, contributing to the advancement of cancer biology and the development of novel therapeutic strategies.
References
-
Hardwicke, M. A., et al. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Molecular Cancer Therapeutics, 8(6), 1544-1553. [Link]
- Cheung, C. H., et al. (2011). GSK1070916, a potent and selective inhibitor of Aurora B and C kinases, induces antitumor activity in cancer cells. Cancer Research, 71(8 Supplement), 4567-4567.
-
SignalChem. AURORA B Kinase Enzyme System Datasheet. [Link]
- Hauf, S., et al. (2003). The small molecule Hesperadin reveals a role for Aurora B in correcting kinetochore-microtubule attachment and in maintaining the spindle assembly checkpoint. The Journal of Cell Biology, 161(2), 281-294.
- Anderson, K., et al. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Journal of Clinical Oncology, 27(15_suppl), 3509-3509.
-
Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]
-
ResearchGate. What are the markers for apopotosis, necrosis and autophagy for Western blot? Is there any way to differentiate them under the microscope?. [Link]
- Girdler, F., et al. (2008). A chemical genetic approach for human Aurora B kinase identifies novel substrates of the chromosomal passenger complex. Molecular & Cellular Proteomics, 7(10), 1967-1982.
- Kerk, S. A., et al. (2021). Inhibition of Aurora Kinase Induces Endogenous Retroelements to Induce a Type I/III IFN Response via RIG-I. Cancer Immunology Research, 9(10), 1156-1168.
-
Adooq Bioscience. GSK1070916 | Aurora Kinase B/C inhibitor | Buy from Supplier AdooQ®. [Link]
-
Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]
-
FULIR. Expansion microscopy of the mitotic spindle. [Link]
-
University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]
-
YouTube. Cell Cycle Analysis by Flow Cytometry. [Link]
-
YouTube. Apoptosis assays: western blots. [Link]
- Adams, N. D., et al. (2010). Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. Journal of Medicinal Chemistry, 53(10), 3973-4001.
-
ResearchGate. (PDF) GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. [Link]
- Wu, Z. X., et al. (2021). Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells. Frontiers in Oncology, 11, 676881.
-
PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]
- Martin, I., et al. (Eds.). (2011). Mammalian Cell Viability: Methods and Protocols (Vol. 740). Humana Press.
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
- Yang, G., et al. (2009). Live-Cell Analysis of Mitotic Spindle Formation in Taxol-Treated Cells. Cell Motility and the Cytoskeleton, 66(5), 293-303.
-
ResearchGate. Indirect immunofluorescence staining of mitotic spindle abnormalities.. [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]
-
ResearchGate. Immunofluorescence examination of the mitotic spindle structure in.... [Link]
-
Springer Nature Experiments. Automated Immunofluorescence Staining for Analysis of Mitotic Stages and Division Orientation in Brain Sections. [Link]
Sources
- 1. promega.com [promega.com]
- 2. research.pasteur.fr [research.pasteur.fr]
- 3. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. GSK1070916 | Aurora Kinase inhibitor | Aurora B/C Inhibitor | CAS 942918-07-2 | NMI-900 | GSK 1070916A | Buy GSK-1070916 from Supplier InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
Application Notes and Protocols for (3,4-Dimethyl-phenylamino)-phenyl-acetic acid as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Potential of N-Aryl-α-Amino Acids
The landscape of modern medicinal chemistry is perpetually in search of novel molecular scaffolds that can serve as the foundation for the next generation of therapeutics. Among the myriad of building blocks available to the discerning chemist, N-aryl-α-amino acids represent a class of compounds with significant, yet not fully exploited, potential. Their structural motif, which marries the chirality and functionality of an amino acid with the diverse electronic and steric properties of an aromatic amine, makes them particularly attractive for the design of bioactive molecules.[1][2] This guide focuses on a specific, yet illustrative, member of this class: (3,4-Dimethyl-phenylamino)-phenyl-acetic acid. While not as extensively documented as some of its close analogs, its structure is emblematic of a scaffold that can be tailored for a multitude of applications, from serving as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) to forming the backbone of novel peptide mimetics.[3][4]
This document is structured to provide not just a set of protocols, but a deeper understanding of the chemical principles and practical considerations involved in the synthesis and application of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid. We will delve into a robust and adaptable synthetic strategy, the Strecker synthesis, and provide a detailed, step-by-step protocol that can be adapted for the synthesis of a library of analogous compounds. Furthermore, we will explore its potential downstream applications, drawing parallels with structurally related and commercially significant molecules.
Strategic Synthesis of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid: The Strecker Approach
The synthesis of α-amino acids can be approached through various methodologies, each with its own set of advantages and limitations. For the construction of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid, the Strecker synthesis presents a convergent and efficient route. This classic multicomponent reaction brings together an aldehyde, an amine, and a cyanide source to form an α-amino nitrile, which is subsequently hydrolyzed to the desired α-amino acid.[5][6][7] The elegance of this approach lies in its operational simplicity and the ready availability of the starting materials.
The overall synthetic strategy is a two-step process:
-
Step 1: Formation of the α-Amino Nitrile. This involves the reaction of benzaldehyde, 3,4-dimethylaniline, and a cyanide source (we will be using sodium cyanide with a mild acid). The reaction proceeds through the in situ formation of an imine from the aldehyde and the amine, which is then attacked by the cyanide nucleophile.[6][7]
-
Step 2: Hydrolysis of the α-Amino Nitrile. The nitrile group of the intermediate is then hydrolyzed under acidic conditions to yield the final carboxylic acid product.[6][8]
This two-step sequence is illustrated in the workflow diagram below.
Caption: Workflow for the synthesis of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid via the Strecker reaction.
Detailed Protocol for the Synthesis of α-(3,4-Dimethyl-phenylamino)-phenyl-acetonitrile (Intermediate)
Materials:
-
Benzaldehyde (1.0 eq)
-
3,4-Dimethylaniline (1.0 eq)
-
Sodium Cyanide (NaCN) (1.1 eq)
-
Glacial Acetic Acid
-
Methanol
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethylaniline (1.0 eq) in methanol (100 mL). Cool the solution to 0-5 °C in an ice bath.
-
Imine Formation: To the cooled solution, add benzaldehyde (1.0 eq) dropwise over 10 minutes while maintaining the temperature below 10 °C. Stir the mixture for an additional 30 minutes at this temperature to facilitate the formation of the corresponding imine.
-
Cyanide Addition: In a separate beaker, carefully prepare a solution of sodium cyanide (1.1 eq) in a minimal amount of cold deionized water. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Slowly add the sodium cyanide solution to the reaction mixture dropwise. Following the addition of the cyanide solution, add glacial acetic acid (1.2 eq) dropwise to the reaction mixture. The acid protonates the imine, activating it for nucleophilic attack by the cyanide ion.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of deionized water and 100 mL of ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure α-(3,4-Dimethyl-phenylamino)-phenyl-acetonitrile.[9]
| Parameter | Value | Rationale |
| Temperature | 0-5 °C initially, then room temp. | Initial low temperature controls the exothermic reaction and minimizes side products. |
| Solvent | Methanol | Good solvent for the reactants and facilitates imine formation. |
| Reaction Time | 12-16 hours | Allows for the complete conversion of the imine to the α-amino nitrile. |
| Purification | Flash Column Chromatography | Provides a high purity of the intermediate, which is crucial for the subsequent hydrolysis step.[9] |
Detailed Protocol for the Hydrolysis to (3,4-Dimethyl-phenylamino)-phenyl-acetic acid (Final Product)
Materials:
-
α-(3,4-Dimethyl-phenylamino)-phenyl-acetonitrile (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the α-(3,4-Dimethyl-phenylamino)-phenyl-acetonitrile (1.0 eq) in a 1:1 mixture of concentrated hydrochloric acid and deionized water.
-
Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. The hydrolysis of the nitrile to the carboxylic acid will occur.
-
Isolation: After the reflux period, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, carefully neutralize the solution with a base (e.g., 6M NaOH) to the isoelectric point of the amino acid (typically around pH 4-6) to induce precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
| Parameter | Value | Rationale |
| Acid | Concentrated HCl | A strong acid is required for the complete hydrolysis of the nitrile to the carboxylic acid.[6][8] |
| Temperature | Reflux (100-110 °C) | Elevated temperature accelerates the rate of hydrolysis. |
| Reaction Time | 4-6 hours | Sufficient time for the complete conversion of the nitrile. |
| Isolation | Precipitation and Filtration | A straightforward method for isolating the solid amino acid product. |
Application as a Chemical Intermediate in Drug Discovery
(3,4-Dimethyl-phenylamino)-phenyl-acetic acid, as a non-canonical amino acid, is a valuable building block in drug discovery.[2] Its structural features allow for its incorporation into various molecular frameworks to modulate pharmacological activity. The N-aryl group can participate in crucial binding interactions with biological targets, while the carboxylic acid and the α-hydrogen provide points for further chemical modification.
Synthesis of Diclofenac Analogs and Other NSAIDs
A primary application of this intermediate is in the synthesis of analogs of non-steroidal anti-inflammatory drugs (NSAIDs). Diclofenac, a widely used NSAID, is a derivative of phenylacetic acid.[3][10][11] The (3,4-Dimethyl-phenylamino) moiety can be seen as a bioisosteric replacement for the 2,6-dichloroanilino group in diclofenac. By utilizing (3,4-Dimethyl-phenylamino)-phenyl-acetic acid, medicinal chemists can explore the structure-activity relationship (SAR) of this class of compounds, potentially leading to new NSAIDs with improved efficacy or a more favorable side-effect profile.[12][13]
The general scheme for the synthesis of an amide derivative, a common functional group in many pharmaceuticals, is depicted below.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structure, and activity of diclofenac analogues as transthyretin amyloid fibril formation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. medschoolcoach.com [medschoolcoach.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Phenylamino-phenyl-acetic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Phenylamino-phenyl-acetic Acids
Phenylamino-phenyl-acetic acid derivatives represent a critical class of compounds in the pharmaceutical industry, most notably exemplified by the non-steroidal anti-inflammatory drug (NSAID), diclofenac. The therapeutic efficacy and safety of these active pharmaceutical ingredients (APIs) are intrinsically linked to their chemical identity, purity, and stability. Consequently, robust and reliable analytical characterization is not merely a regulatory requirement but a scientific necessity for ensuring drug quality and patient safety.
This comprehensive guide provides an in-depth exploration of the key analytical techniques for the characterization of phenylamino-phenyl-acetic acids. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying principles and rationale for methodological choices, empowering researchers and drug development professionals to design and execute scientifically sound analytical strategies. The protocols herein are presented as self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.
I. Chromatographic Techniques for Separation and Quantification
Chromatographic methods are the cornerstone of analyzing phenylamino-phenyl-acetic acids, offering powerful capabilities for separating the API from related substances, impurities, and degradation products.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and versatile technique for the analysis of phenylamino-phenyl-acetic acids due to its high resolution, sensitivity, and applicability to a wide range of polar and non-polar compounds.
Causality of Experimental Choices:
-
Column Selection: A C18 reversed-phase column is the standard choice, leveraging the hydrophobic interactions between the non-polar stationary phase and the phenyl rings of the analyte. The choice of a 5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase Composition: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous buffer is typically employed. The organic phase strength is optimized to achieve a suitable retention time, while the buffer (e.g., phosphate or acetate) controls the ionization state of the carboxylic acid group, thereby influencing its retention and peak shape. An acidic pH ensures the carboxylic acid is protonated, leading to better retention on a reversed-phase column.
-
Detection: UV detection is widely used, with the wavelength selected based on the chromophores present in the molecule. For phenylamino-phenyl-acetic acids, a wavelength in the range of 210-282 nm is often optimal.[1][2]
Experimental Protocol: HPLC Analysis of Diclofenac Sodium in Tablets
1. Preparation of Solutions:
- Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and a pH 2.0 phosphate buffer (65:35 v/v).[1]
- Standard Solution (50 µg/mL): Accurately weigh and dissolve 50 mg of diclofenac sodium reference standard in methanol in a 100 mL volumetric flask. Dilute 5 mL of this stock solution to 50 mL with the mobile phase.
- Sample Solution (50 µg/mL): Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 50 mg of diclofenac sodium to a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes. Dilute to volume with methanol, mix well, and filter through a 0.45 µm syringe filter. Dilute 5 mL of the filtrate to 50 mL with the mobile phase.[1]
2. Chromatographic Conditions:
- Column: C18, 300 mm x 4.6 mm, 5 µm particle size.[1]
- Flow Rate: 2.0 mL/min.[1]
- Injection Volume: 20 µL.
- Detector: UV at 210 nm.[1]
- Column Temperature: 25 °C.[1]
3. System Suitability:
- Inject the standard solution five times. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.
- The tailing factor for the diclofenac peak should be not more than 2.0.
- The theoretical plates for the diclofenac peak should be not less than 2000.
4. Analysis:
- Inject the standard and sample solutions into the chromatograph.
- Calculate the amount of diclofenac sodium in the sample by comparing the peak area of the sample with that of the standard.
Data Presentation: HPLC System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 4500 |
| %RSD of 5 Injections | ≤ 2.0% | 0.8% |
Workflow for HPLC Method Validation
Caption: Workflow for HPLC method development and validation.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile phenylamino-phenyl-acetic acids and their impurities. Due to the low volatility of the carboxylic acid, derivatization is often necessary.
Causality of Experimental Choices:
-
Derivatization: Silylation (e.g., with MSTFA) or esterification is commonly employed to increase the volatility and thermal stability of the analyte. Pentafluoropropionic anhydride (PFPA) can also be used as a derivatizing agent.[3]
-
Column Selection: A non-polar or medium-polarity capillary column (e.g., BP-1 or DB-5) is typically used for the separation of the derivatized analytes.
-
Ionization and Detection: Electron ionization (EI) is the most common ionization technique, providing reproducible mass spectra with extensive fragmentation for structural elucidation. Selected Ion Monitoring (SIM) mode is used for enhanced sensitivity and quantitative analysis by monitoring characteristic fragment ions. For diclofenac, the molecular ion peak of its indolinone derivative (m/z 277) is often monitored.[4][5]
Experimental Protocol: GC-MS Analysis of Diclofenac in Human Plasma
1. Sample Preparation:
- To 1 mL of plasma in a screw-capped tube, add an internal standard (e.g., 4-hydroxydiclofenac).
- Acidify the sample with 1 M phosphoric acid.
- Perform liquid-liquid extraction with n-hexane.[3][6]
- Evaporate the organic layer to dryness under a stream of nitrogen.
- Reconstitute the residue in the derivatizing agent (e.g., PFPA) and heat to facilitate the reaction.[3]
2. GC-MS Conditions:
- Column: BP-1 capillary column.[4][5]
- Carrier Gas: Helium.
- Injection Mode: Splitless.
- Temperature Program: Optimize the oven temperature gradient to ensure good separation of the analyte from matrix components.
- MS Detector: Operate in SIM mode, monitoring characteristic ions for the derivatized diclofenac and internal standard.
3. Quantification:
- Generate a calibration curve by analyzing plasma samples spiked with known concentrations of diclofenac.
- Quantify the diclofenac concentration in the unknown sample by using the calibration curve and the peak area ratio of the analyte to the internal standard.
II. Spectroscopic Techniques for Structural Elucidation and Functional Group Identification
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in phenylamino-phenyl-acetic acids.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of phenylamino-phenyl-acetic acids.
¹H NMR Spectral Interpretation:
-
Aromatic Protons: Multiple signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the two phenyl rings.
-
Methylene Protons: A singlet for the -CH₂- group adjacent to the carboxylic acid, typically appearing around δ 3.6 ppm.
-
Amine Proton: A broad singlet for the N-H proton, the chemical shift of which can vary depending on the solvent and concentration.
-
Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (δ 10-13 ppm), which is often not observed in D₂O due to proton exchange.
¹³C NMR Spectral Interpretation:
-
Carbonyl Carbon: A signal in the downfield region (δ 170-180 ppm) corresponding to the carboxylic acid carbonyl carbon.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).
-
Methylene Carbon: A signal for the -CH₂- carbon, typically around δ 40 ppm.
Data Presentation: Representative NMR Data for Diclofenac
| Assignment | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| -CH₂- | ~3.6 (s, 2H) | ~41 |
| Aromatic-H | ~6.8-7.4 (m) | ~115-145 |
| N-H | ~9.3 (br s, 1H) | - |
| C=O | - | ~175 |
Note: Chemical shifts are approximate and can vary depending on the solvent and specific derivative.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
FTIR Spectral Interpretation:
-
N-H Stretch: A characteristic sharp peak around 3387 cm⁻¹ for the secondary amine.[7]
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.[7]
-
Aliphatic C-H Stretch: Peaks below 3000 cm⁻¹.[7]
-
C=O Stretch (Carboxylate): A very strong and broad absorption band around 1575 cm⁻¹ for the carboxylate anion in the sodium salt form.[7][8] The absence of a strong band in the 1680-1720 cm⁻¹ region confirms the deprotonated state of the carboxylic acid.
-
C-N Stretch: Peaks in the region of 1280-1310 cm⁻¹.[7]
-
C-Cl Stretch: A strong peak around 747 cm⁻¹ for chlorinated derivatives like diclofenac.[7][9]
Experimental Protocol: FTIR Analysis (ATR)
-
Place a small amount of the powdered sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after each measurement.
Logical Relationship of Analytical Techniques
Caption: Interplay of analytical techniques for comprehensive characterization.
III. Method Validation: Ensuring Data Integrity
The validation of analytical procedures is a critical step to ensure that the chosen methods are fit for their intended purpose. The ICH Q2(R1) guideline provides a comprehensive framework for this process.[10][11][12][13]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
IV. Characterization of Impurities
The identification and control of impurities are of paramount importance in drug development. For phenylamino-phenyl-acetic acids, impurities can arise from the synthetic process or degradation.
Common Impurities in Diclofenac Synthesis:
-
1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one (Diclofenac Impurity A): A common process-related impurity.[14]
-
N-phenyl-2,6-dichloroaniline: A starting material that may be carried through the synthesis.
-
N-chloroacetyl-N-phenyl-2,6-dichloroaniline: An intermediate in some synthetic routes.[15]
A comprehensive impurity profile should be established using a combination of techniques, with HPLC for detection and quantification, and LC-MS and NMR for structural elucidation of unknown impurities.
Conclusion
The analytical characterization of phenylamino-phenyl-acetic acids is a multi-faceted process that requires a strategic combination of chromatographic and spectroscopic techniques. A thorough understanding of the principles behind each method, coupled with a rigorous approach to method validation, is essential for ensuring the quality, safety, and efficacy of these important pharmaceutical compounds. This guide provides a foundational framework for developing and implementing such analytical strategies, empowering scientists to generate reliable and defensible data throughout the drug development lifecycle.
References
-
FTIR Analysis of Diclofenac Sodium. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 15, 2026, from [Link]
-
Gebre-Mariam, T., & Baraki, N. (2013). FT-IR spectra of diclofenac sodium (A), diclofenac sodium with olibanum... ResearchGate. Retrieved January 15, 2026, from [Link]
-
FT-IR spectra of sodium diclofenac in ATR method. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Sioufi, A., & Pommier, F. (2016). Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method. BMC Chemistry, 10(1), 54. [Link]
-
Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method. (2016). ResearchGate. Retrieved January 15, 2026, from [Link]
-
ICH Q2 Analytical Method Validation. (2015). SlideShare. Retrieved January 15, 2026, from [Link]
-
FTIR spectra of diclofenac sodium (DS) compatibility in dual layer PVA patches. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Key ICH Method Validation Parameters to Know. (2025). Altabrisa Group. Retrieved January 15, 2026, from [Link]
-
Estimation of Diclofenac Sodium in SEDDS Formulation by HPLC Method. (2014). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 3(2), 1-5. [Link]
-
FTIR spectrum of pure drug diclofenac sodium. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. Retrieved January 15, 2026, from [Link]
-
Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method. (2016). United Arab Emirates University. Retrieved January 15, 2026, from [Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved January 15, 2026, from [Link]
-
GC–MS Determination of Diclofenac in Human Plasma. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Al-kassas, R., & Al-Gohary, O. (2012). Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets. Saudi Pharmaceutical Journal, 20(3), 225–231. [Link]
-
Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method. (2016). Kingston University London. Retrieved January 15, 2026, from [Link]
-
Synthesis and characterization of diclofenac impurity-A for the quality control of diclofenac and its formulation as per international com. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
High Performance Thin Layer Chromatographic Method for the Determination of Diclofenac Sodium in Pharmaceutical Formulations. (2007). ThaiScience. Retrieved January 15, 2026, from [Link]
-
HPLC Evaluation of Diclofenac in the Various Forms of Therapeutic Preparations. (2002). Semantic Scholar. Retrieved January 15, 2026, from [Link]
- Diclofenac derivative synthesis process. (2015). Google Patents.
-
New method for determination of diclofenac sodium by High Performance Liquid Chromatography. (2024). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Determination of Synthetic Precursors as Impurities in Diclofenac Sodium Raw Material. (2002). Brieflands. Retrieved January 15, 2026, from [Link]
-
Diclofenac-impurities. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]
-
1 H NMR spectrum of diclofenac choline obtained from choline base (D2O;... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Diclofenac - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 15, 2026, from [Link]
-
Diclofenac. (n.d.). SpectraBase. Retrieved January 15, 2026, from [Link]
Sources
- 1. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Evaluation of Diclofenac in the Various Forms of Therapeutic Preparations | Semantic Scholar [semanticscholar.org]
- 3. Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. fda.gov [fda.gov]
- 14. CN105037242A - Diclofenac derivative synthesis process - Google Patents [patents.google.com]
- 15. brieflands.com [brieflands.com]
Application Note: High-Purity Isolation of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid
Introduction
(3,4-Dimethyl-phenylamino)-phenyl-acetic acid is a substituted diphenylamine derivative with potential applications as a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients. The purity of such building blocks is paramount, as contaminants can lead to significant side reactions, reduced yields, and compromised activity in downstream applications. This document provides a comprehensive guide to the purification of crude (3,4-Dimethyl-phenylamino)-phenyl-acetic acid, leveraging its unique physicochemical properties. The protocols detailed herein are designed for researchers, chemists, and drug development professionals to achieve high-purity material suitable for demanding synthetic applications.
Core Principles: Physicochemical Properties and Impurity Profile
A successful purification strategy is built upon a solid understanding of the target molecule's properties and the likely impurities. (3,4-Dimethyl-phenylamino)-phenyl-acetic acid is an amphoteric molecule, containing both a weakly basic secondary amine and a carboxylic acid group. This dual functionality is the cornerstone of the primary purification method.
Table 1: Physicochemical Properties of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 725252-91-5 | [1] |
| Molecular Formula | C₁₆H₁₇NO₂ | [1] |
| Molecular Weight | 255.31 g/mol | [1] |
| Structure | Contains a phenylacetic acid moiety and a 3,4-dimethylaniline moiety. | N/A |
| Functional Groups | Carboxylic Acid (-COOH), Secondary Amine (-NH-) | N/A |
Likely impurities from a typical synthesis (e.g., a Buchwald-Hartwig amination or nucleophilic aromatic substitution) may include:
-
Unreacted Starting Materials: 3,4-dimethylaniline and a phenylacetic acid derivative.
-
Neutral Byproducts: Side-products from the coupling reaction.
-
Acidic or Basic Impurities: Hydrolyzed starting materials or other degradation products.
The strategy outlined below exploits the amphoteric nature of the target compound to systematically remove these impurities.
Purification Strategy Overview
The purification is a multi-step process designed to remove distinct classes of impurities at each stage. The core logic involves an initial liquid-liquid extraction based on pH manipulation, followed by a final polishing step via recrystallization.
Caption: High-level purification workflow.
Detailed Purification Protocols
Protocol 1: Purification by pH-Selective Liquid-Liquid Extraction
Principle: This protocol leverages the amphoteric nature of the target compound. By carefully adjusting the pH of the aqueous phase during extraction, we can selectively retain or extract the desired product while washing away impurities. Basic impurities are removed with an acidic wash, while acidic impurities are removed with a basic wash. The target compound is then precipitated from the aqueous phase by adjusting the pH to its isoelectric point.
Materials:
-
Crude (3,4-Dimethyl-phenylamino)-phenyl-acetic acid
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
pH paper or pH meter
-
Beakers and flasks
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material). Ensure complete dissolution.
-
Acid Wash (Removal of Basic Impurities):
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M HCl.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Expert Insight: This step protonates residual basic starting materials like 3,4-dimethylaniline, pulling them into the aqueous phase for removal. The target compound, having a carboxylic acid group, will largely remain in the organic phase.
-
-
Base Extraction (Isolation of Target Compound):
-
To the organic layer remaining in the funnel, add an equal volume of 1 M NaOH.
-
Shake vigorously for 2-3 minutes. The target compound's carboxylic acid will be deprotonated to its carboxylate salt, rendering it water-soluble.
-
Allow the layers to separate. Drain and collect the aqueous layer in a separate flask. This layer now contains the purified product as its sodium salt. The organic layer contains neutral impurities and can be discarded.
-
Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH to ensure complete recovery. Combine the aqueous extracts.[2][3]
-
-
Precipitation of Pure Product:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 1 M HCl dropwise while stirring vigorously. Monitor the pH.
-
A precipitate will form as the solution is neutralized. Continue adding acid until the pH is approximately 4-5 (the likely isoelectric point).
-
Trustworthiness Check: The point of maximum precipitation indicates that the isoelectric point has been reached, a self-validating step confirming the isolation of the amphoteric species.
-
-
Isolation and Drying:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid on the filter with cold deionized water to remove residual salts.
-
Dry the solid under vacuum to a constant weight. This material is now significantly purer and ready for recrystallization.
-
Protocol 2: High-Purity Recrystallization
Principle: Recrystallization is a final polishing step that separates the target compound from any remaining trace impurities based on differences in solubility. The ideal solvent will dissolve the compound completely when hot but poorly when cold, while impurities remain soluble at all temperatures.
Solvent Selection: The choice of solvent is critical. A screening process is recommended. Based on the structure (aromatic, moderately polar), suitable solvent systems are suggested below.
Table 2: Recommended Solvents for Recrystallization Screening
| Solvent / System | Rationale | Expected Outcome |
|---|---|---|
| Ethanol or Isopropanol | The hydroxyl group provides polarity to dissolve the compound when hot, while the alkyl portion prevents excessive solubility when cold. A good first choice. | High recovery of crystalline solid. |
| Ethyl Acetate / Hexane | A binary system offering fine-tuned polarity. Dissolve in minimal hot EtOAc, then add hot Hexane until turbidity appears. Cool slowly. | Excellent for removing more polar or non-polar impurities. |
| Acetone / Water | Similar to EtOAc/Hexane, where water acts as the anti-solvent. | Effective but carries a risk of "oiling out" if cooled too quickly. |
| Benzene / Ethanol | A classic combination used for purifying similar phenylacetic acid compounds.[4] | Potentially high purity, but benzene is hazardous and should be used with caution. |
Procedure (Using Ethanol as an example):
-
Dissolution: Place the semi-purified solid from Protocol 1 into an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil with stirring (use a hot plate).
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid just completely dissolves. Avoid adding excess solvent, as this will reduce recovery yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If carbon was added, or if insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any adhering mother liquor. Dry the crystals under vacuum to a constant weight.
Purity Assessment
The purity of the final product should be confirmed using standard analytical techniques.
Table 3: Analytical Parameters for Purity Verification
| Technique | Parameter | Expected Result for Pure Compound |
|---|---|---|
| Melting Point | Melting Range | A sharp melting point range of 1-2°C. Analogous compounds melt in the 105-155°C range.[4][5] |
| TLC | Single Spot | A single spot with a consistent Rf value in an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). |
| HPLC | Peak Purity | A single major peak with >99% area. |
| ¹H NMR | Spectrum | A spectrum consistent with the structure of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid, with no significant impurity peaks. |
Comprehensive Workflow Diagram
This diagram illustrates the integration of both protocols for a complete purification process.
Caption: Detailed step-by-step purification workflow.
References
- Phenylacetic acid - Organic Syntheses Procedure. Organic Syntheses.
- 4-(DIMETHYLAMINO)PHENYLACETIC ACID. LookChem.
- (3-ForMyl-phenyl)-acetic acid synthesis. ChemicalBook.
- Method for preparing alpha, alpha-dimethylphenylacetic acid.
- Synthesis of 2-[(3,4,5-Triphenyl)
- Method for production of alpha,alpha-dimethylphenyl acetic acid from alpha,alpha-dimethyl benzyl cyanide.
- METHOD FOR SYNTHESISING A PHENYL ACETIC ACID.
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
- Method for recovering and purifying phenylacetic acid.
- (3,4-Dimethyl-phenylamino)-phenyl-acetic acid. Santa Cruz Biotechnology.
Sources
Experimental Guide to the Synthesis of N-Aryl Glycine Derivatives: Core Methodologies and Practical Insights
An Application Note and Protocol for Researchers
Abstract
N-aryl glycine derivatives are foundational scaffolds in medicinal chemistry and materials science, serving as key intermediates for pharmaceuticals and building blocks for biomimetic structures like peptoids.[1][2] Their synthesis is a critical step in numerous drug discovery and development pipelines. This guide provides an in-depth exploration of robust and versatile experimental setups for synthesizing these valuable compounds. We move beyond simple step-by-step instructions to explain the underlying principles and rationale for key experimental choices. The focus is on two primary, highly reliable methods: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann-Type Coupling. We further explore enhancements using microwave-assisted techniques and detail the essential downstream processes of purification and characterization to ensure the integrity of the final product.
Introduction: The Significance of the C–N Bond
The formation of a carbon-nitrogen (C–N) bond between an aromatic ring and a glycine moiety is a pivotal transformation in organic synthesis. Traditional methods for creating this bond, such as nucleophilic aromatic substitution, often suffer from limited substrate scope and require harsh reaction conditions.[3] The development of modern cross-coupling reactions has revolutionized this field, providing efficient and general pathways to access N-aryl amines.[3][4] This document serves as a practical guide for researchers, offering detailed protocols for the most effective methods and the necessary context to adapt them for specific research needs.
Core Synthetic Strategies: A Comparative Overview
The choice of synthetic strategy depends on factors like substrate availability, functional group tolerance, desired scale, and laboratory equipment. Below, we compare the two most prominent methods.
| Feature | Buchwald-Hartwig Amination | Ullmann-Type Coupling |
| Catalyst | Palladium (Pd) | Copper (Cu) |
| Typical Conditions | Milder (often 25–100 °C) | Harsher (traditionally >150 °C), but modern methods are milder (90-120 °C)[5][6] |
| Substrate Scope | Very broad; extensive ligand development allows coupling of many aryl halides/triflates with various amines[7][8] | Traditionally required activated aryl halides; modern ligand-assisted methods have improved scope[6][9] |
| Key Advantage | High efficiency, generality, and mild conditions | Lower catalyst cost, effective for specific substrates |
| Primary Challenge | Cost and potential toxicity of Palladium catalyst and ligands | Higher temperatures, potential for stoichiometric copper use in older methods[6] |
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is arguably the most powerful and versatile method for constructing aryl C–N bonds.[4] Its success lies in the design of bulky, electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle, enabling the reaction to proceed under mild conditions with low catalyst loadings.[10]
Mechanistic Rationale
Understanding the catalytic cycle is crucial for troubleshooting and optimization. The reaction proceeds via a Pd(0)/Pd(II) cycle, which involves three main steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[3][11] The ligand's role is to stabilize the palladium center and promote the final, bond-forming reductive elimination step over competing side reactions like beta-hydride elimination.[11]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol describes the N-arylation of a glycine ester with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Glycine tert-butyl ester hydrochloride (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
XPhos (1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.2 mmol, 2.2 equiv)
-
Anhydrous toluene (5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon) manifold
Procedure:
-
Vessel Preparation: Place the magnetic stir bar in the Schlenk flask. Seal the flask and heat-dry it under a vacuum, then backfill with an inert gas (Nitrogen or Argon). Allow the flask to cool to room temperature.
-
Reagent Addition: Under a positive flow of inert gas, add Pd(OAc)₂, XPhos, sodium tert-butoxide, glycine tert-butyl ester hydrochloride, and the aryl bromide to the flask.
-
Causality Note: Adding the solid reagents under an inert atmosphere is critical. The Pd(0) catalyst, which is formed in situ, and the phosphine ligand are sensitive to oxygen, which can lead to catalyst deactivation and poor yields.[8] Sodium tert-butoxide is a strong base required to deprotonate the amine and is also moisture-sensitive.
-
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Causality Note: The solvent must be anhydrous. Water can react with the strong base and interfere with the catalytic cycle. Toluene is a common choice due to its high boiling point and ability to dissolve the aryl halide and catalyst complex.[8]
-
-
Reaction Execution: Seal the flask tightly and place it in a preheated oil bath at 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). c. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). d. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-aryl glycine ester.[12]
Method 2: Copper-Catalyzed Ullmann-Type Coupling
The Ullmann condensation is a classic method for C-N bond formation that uses a more economical copper catalyst.[6] While traditional protocols required harsh conditions, modern variations using ligands like N,N-dimethyl glycine allow the reaction to proceed at significantly lower temperatures.[5][9][13]
The Role of Ligands in Modern Ullmann Reactions
In modern Ullmann couplings, amino acids like N,N-dimethyl glycine act as ligands that solubilize the copper salt and facilitate the coupling process, enabling the reaction to occur at temperatures as low as 90 °C.[5][14] This represents a significant improvement in efficiency and sustainability over traditional methods.
Caption: Comparison of primary synthetic routes to N-aryl glycines.
Detailed Experimental Protocol
This protocol describes the coupling of an aryl iodide with a glycine derivative using a copper/N,N-dimethyl glycine system.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Glycine (1.5 mmol, 1.5 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
N,N-Dimethyl glycine (0.3 mmol, 30 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF) (4 mL)
-
Reaction vial with a magnetic stir bar and screw cap
Procedure:
-
Reagent Addition: To the reaction vial, add CuI, N,N-dimethyl glycine, K₃PO₄, glycine, and the aryl iodide.
-
Solvent Addition: Add the magnetic stir bar and anhydrous DMF.
-
Causality Note: DMF is a polar aprotic solvent suitable for this reaction, capable of dissolving the inorganic base and salts. K₃PO₄ is a common base for this transformation, strong enough to deprotonate the glycine but generally compatible with a wider range of functional groups than NaOtBu.
-
-
Reaction Execution: Seal the vial tightly and place it in a preheated oil bath at 100 °C. Stir the mixture for 24-48 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: a. Cool the reaction to room temperature. b. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble copper salts. c. Wash the filtrate with water (3 x 15 mL) to remove DMF. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Technology Highlight: Microwave-Assisted Synthesis
Microwave irradiation offers a powerful method to accelerate chemical reactions.[15] By directly and efficiently heating the solvent and reactants, microwave synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[16][17] Both Buchwald-Hartwig and Ullmann reactions can be adapted for microwave synthesis.[2][16]
Comparative Example: N-alkylation of aniline [16]
| Method | Time | Yield |
| Conventional Heating | 6 hours | 75% |
| Microwave Irradiation | 5 minutes | 92% |
Workflow: From Reaction to Verified Product
A successful synthesis is incomplete without rigorous purification and characterization. This workflow ensures the final compound is pure and its structure is confirmed.
Caption: General experimental workflow for synthesis and validation.
Purification
-
Flash Column Chromatography: The primary method for purifying reaction mixtures. The choice of solvent system (eluent) is determined by TLC analysis and is critical for achieving good separation.
-
Recrystallization: An effective method for purifying solid products. The crude material is dissolved in a minimum amount of a hot solvent, and the pure compound crystallizes upon cooling.
Characterization: The Pillars of Trustworthiness
Every synthesized compound must be rigorously characterized to confirm its identity and purity.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) is the most powerful tool for elucidating the covalent structure of the molecule.[18] It provides information about the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight, confirming the elemental composition of the product.
-
FT-IR Spectroscopy: Fourier-Transform Infrared Spectroscopy is used to identify the presence of key functional groups, such as the carbonyl (C=O) stretch of the ester or acid and the N-H bond (if applicable).
Conclusion
The synthesis of N-aryl glycine derivatives is a well-established yet evolving field. The Palladium-catalyzed Buchwald-Hartwig amination and modern, ligand-assisted Copper-catalyzed Ullmann reactions stand as the premier methods for their preparation, offering broad applicability and high efficiency. By understanding the mechanistic principles behind these protocols and employing modern techniques like microwave-assisted heating, researchers can rapidly and reliably access these critical building blocks. Rigorous adherence to purification and characterization workflows is paramount to ensuring the scientific integrity of the results and the successful advancement of drug discovery and materials science projects.
References
-
Azarifar, D., Ghasemnejad Bosra, H., & Maleki, B. (2006). MICROWAVE-ASSISTED SYNTHESIS OF N-ARYLGLYCINES: IMPROVEMENT OF SYDNONE SYNTHESIS. HETEROCYCLES, 68(1), 159. [Link]
-
Radhakrishna, V. Y., Syed, K., & Nair, V. A. (2023). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 13(28), 19333-19339. [Link]
-
Um, S., Yoo, S., Kim, E., & Seo, J. (2018). Oligo(N-aryl glycines): A New Twist on Structured Peptoids. Journal of the American Chemical Society, 140(4), 1437–1443. [Link]
-
ResearchGate. (n.d.). Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. Retrieved from ResearchGate. [Link]
-
Organic-Chemistry.org. (n.d.). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. [Link]
-
Radhakrishna, V. Y., Syed, K., & Nair, V. A. (2023). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 13(28), 19333-19339. [Link]
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Caddick, S., et al. (n.d.). Supplementary Information for Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. University College London. [Link]
-
Ghaffari, S., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Wang, Y., et al. (2023). N-Aryl glycines as versatile initiators for various polymerizations. Polymer Chemistry. [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Synthesis of N-Arylglycines: Improvement of Sydnone Synthesis. [Link]
-
Liu, W., et al. (2012). Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling. Chemical Communications. [Link]
-
Guthrie, Q. A. E., et al. (2022). On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids. Organic & Biomolecular Chemistry. [Link]
-
King, S. M., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(17), 4254–4257. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
PubMed. (2024). Microwave-Assisted Synthesis of β-N-Aryl Glycoamphiphiles with Diverse Supramolecular Assemblies and Lectin Accessibility. [Link]
-
Ma, D., & Cai, Q. (2003). N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides. Organic Letters, 5(21), 3799-3802. [Link]
-
Semantic Scholar. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. [Link]
-
Zuckermann, R. N., et al. (1997). NMR structural characterization of oligo-N-substituted glycine lead compounds from a combinatorial library. Molecular Diversity, 3(1), 1-15. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. [Link]
-
Yadav, A. R., Mohite, S. K., & Magdum, C. S. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Pharmaceutical and Scientific Innovation. [Link]
-
Liu, D., et al. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]
-
The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [YouTube video]. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-Amino Acids and Derivatives. [Link]
-
Caddick, S., et al. (2005). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry. [Link]
-
The Synthetic Chemist. (2023). Reductive Amination. [YouTube video]. [Link]
- Google Patents. (n.d.). US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.
-
MDPI. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. [Link]
- Google Patents. (n.d.). US5254729A - Method for purifying glycine.
-
Li, Z., et al. (2009). Site-specific C-functionalization of free-(NH) peptides and glycine derivatives via direct C–H bond functionalization. Proceedings of the National Academy of Sciences, 106(12), 4545-4549. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ajrconline.org [ajrconline.org]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. researchgate.net [researchgate.net]
- 18. NMR structural characterization of oligo-N-substituted glycine lead compounds from a combinatorial library - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Assays to Determine the Biological Activity of Phenylamino-phenyl-acetic Acid Derivatives
Introduction
The phenylamino-phenyl-acetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention due to their structural resemblance to established therapeutic agents, such as the non-steroidal anti-inflammatory drug (NSAID) diclofenac. This structural motif offers a versatile platform for chemical modifications, enabling the fine-tuning of pharmacological properties to target a range of biological pathways. Emerging research suggests that beyond their well-documented anti-inflammatory potential, these compounds may also modulate key metabolic processes.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust screening cascade for characterizing the biological activity of novel phenylamino-phenyl-acetic acid derivatives. We will delve into the rationale behind assay selection and provide detailed, field-proven protocols for assessing two primary areas of activity: anti-inflammatory effects, focusing on the cyclooxygenase (COX) and NF-κB signaling pathways, and metabolic modulation, with an emphasis on the peroxisome proliferator-activated receptor gamma (PPARγ). The protocols are designed to be self-validating, incorporating essential controls and clear data analysis pathways to ensure the generation of reliable and reproducible results.
Part 1: Screening for Anti-Inflammatory Activity
Inflammation is a complex biological response, and the arachidonic acid cascade is a central pathway in this process. Phenylamino-phenyl-acetic acid derivatives, due to their structural similarity to NSAIDs, are prime candidates for inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[1]
Signaling Pathway: The Arachidonic Acid Cascade
The diagram below illustrates the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2, the key targets for assessing the anti-inflammatory potential of phenylamino-phenyl-acetic acid derivatives.
Caption: The arachidonic acid cascade and the role of COX enzymes.
Biochemical Assay: In Vitro COX-1 and COX-2 Enzyme Inhibition
This assay directly measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes. A colorimetric or fluorometric method is commonly used, where the peroxidase component of the COX enzyme is measured.[2]
Caption: General workflow for the in vitro COX inhibition assay.
This protocol is adapted from commercially available kits and established methodologies.[3]
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compounds (phenylamino-phenyl-acetic acid derivatives)
-
Known COX inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1) for positive controls
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO. Create a serial dilution series to test a range of concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Dilute enzymes and prepare substrate solutions according to the supplier's instructions. Keep enzymes on ice.
-
-
Assay Plate Setup (in triplicate):
-
100% Activity (Enzyme Control): 150 µL Assay Buffer, 10 µL Heme, 10 µL COX-1 or COX-2 enzyme, 10 µL DMSO.
-
Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL test compound dilution, 10 µL COX-1 or COX-2 enzyme.
-
Positive Control Wells: Use a known inhibitor instead of the test compound.
-
-
Reaction Incubation:
-
Gently mix the plate and incubate for 10 minutes at 37°C.
-
Add 20 µL of the colorimetric probe (TMPD) to all wells.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.
-
-
Data Acquisition:
-
Immediately read the absorbance at 590 nm in kinetic mode for 5 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope) for each well.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of 100% Activity Well)] * 100
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a nonlinear regression model to determine the half-maximal inhibitory concentration (IC50).[4][5]
-
Expected Results:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Phenylamino-phenyl-acetic acid Derivative 1 | 15.2 | 0.8 | 19.0 |
| Phenylamino-phenyl-acetic acid Derivative 2 | >100 | 25.6 | >3.9 |
| Celecoxib (Control) | 10.5 | 0.05 | 210 |
| Diclofenac (Control) | 0.9 | 0.09 | 10 |
Note: The selectivity index provides a measure of the compound's preference for inhibiting COX-2 over COX-1. A higher value indicates greater COX-2 selectivity.
Cell-Based Assay: Inhibition of Prostaglandin E2 (PGE2) Production
To assess the activity of compounds in a more physiologically relevant context, a cell-based assay is crucial. This protocol uses a murine macrophage cell line (e.g., RAW 264.7) or human monocytic cells (e.g., THP-1) stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE2 production.[6][7] The amount of PGE2 released into the cell culture medium is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 or THP-1 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
Dexamethasone or a known COX-2 inhibitor (positive control)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
PGE2 ELISA Kit[8]
-
24-well or 96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the test compounds or controls for 1 hour. Include a vehicle control (DMSO).
-
-
Inflammatory Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce inflammation and PGE2 production. Include an unstimulated control group.
-
-
Supernatant Collection and PGE2 Measurement:
-
After incubation, centrifuge the plate to pellet any detached cells.
-
Carefully collect the cell culture supernatant.
-
Quantify the PGE2 concentration in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's protocol.[9]
-
-
Cell Viability Assessment:
-
Perform a cell viability assay on the remaining cells to ensure that the observed reduction in PGE2 is not due to cytotoxicity of the test compounds.
-
-
Data Analysis:
-
Calculate the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Cell-Based Assay: NF-κB Activation
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many pro-inflammatory genes, including COX-2.[10] Assessing the effect of phenylamino-phenyl-acetic acid derivatives on NF-κB activation can provide mechanistic insight into their anti-inflammatory properties. This can be achieved using a reporter gene assay in a stable cell line (e.g., HEK293 cells expressing an NF-κB response element-driven luciferase).[11]
Caption: The canonical NF-κB signaling pathway leading to gene transcription.
Part 2: Screening for Metabolic Activity
Phenylacetic acid and its derivatives have been shown to interact with peroxisome proliferator-activated receptors (PPARs), which are ligand-activated transcription factors crucial for regulating lipid and glucose metabolism.[2] PPARγ is a key therapeutic target for type 2 diabetes.
Signaling Pathway: PPARγ Activationdot
Sources
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]
- 8. cloud-clone.com [cloud-clone.com]
- 9. arborassays.com [arborassays.com]
- 10. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid
Introduction: The Significance of N-Aryl-α-Amino Acids
N-aryl-α-amino acids are a privileged scaffold in medicinal chemistry and materials science. The incorporation of an aryl group onto the nitrogen atom of an amino acid can significantly modulate its biological activity, pharmacokinetic properties, and conformational preferences.[1] (3,4-Dimethyl-phenylamino)-phenyl-acetic acid, the subject of this guide, is a diarylamine derivative with potential applications as a building block in the synthesis of pharmaceuticals and other functional molecules. Diarylamines are key structural motifs in numerous bioactive compounds.[2][3] The scalable synthesis of this and related compounds is therefore of considerable interest to researchers in drug discovery and process development.
This document provides a comprehensive guide to the synthesis of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid, with a focus on scalability. We will delve into the underlying chemical principles, provide detailed laboratory- and pilot-scale protocols, and address critical safety and analytical considerations.
Chemical Synthesis: A Reductive Amination Approach
The most direct and widely applicable method for the synthesis of N-substituted amino acids is reductive amination.[4] This powerful transformation involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.[5][6]
In the case of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid, the synthesis proceeds via the reductive amination of phenylglyoxylic acid with 3,4-dimethylaniline.
Reaction Scheme:
Mechanism of Reductive Amination
The reductive amination of a keto acid with a primary amine proceeds through the following key steps:[7]
-
Nucleophilic Attack: The lone pair of the nitrogen atom of 3,4-dimethylaniline attacks the electrophilic carbonyl carbon of phenylglyoxylic acid to form a hemiaminal intermediate.
-
Dehydration: The hemiaminal undergoes dehydration to form an imine (or its protonated form, an iminium ion). This step is often acid-catalyzed and is reversible.
-
Reduction: A reducing agent, in this case, sodium triacetoxyborohydride, delivers a hydride to the electrophilic carbon of the imine, yielding the final N-arylated amino acid product.
Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB)
Several reducing agents can be employed for reductive amination, including sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[8] However, for this synthesis, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the reagent of choice.[6]
Advantages of STAB:
-
Mildness and Selectivity: STAB is a milder reducing agent than NaBH₄ and will selectively reduce the imine in the presence of the keto acid starting material.[6] This prevents the undesired reduction of phenylglyoxylic acid to mandelic acid.
-
Non-Toxicity: Unlike NaBH₃CN, STAB does not generate toxic cyanide byproducts.[8]
-
Effectiveness in Aprotic Solvents: STAB is effective in a range of aprotic solvents commonly used for reductive amination.
Safety First: Handling of Reagents
A thorough understanding of the hazards associated with each reagent is paramount for a safe laboratory practice.
| Reagent | Key Hazards | Recommended Precautions |
| 3,4-Dimethylaniline | Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Toxic to aquatic life.[9][10] | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated fume hood. Avoid release to the environment.[6][11] |
| Phenylglyoxylic Acid | Causes skin irritation and serious eye irritation.[2][12] | Wear gloves and safety glasses. Avoid contact with skin and eyes. Wash hands thoroughly after handling. |
| Sodium Triacetoxyborohydride | In contact with water, releases flammable gases which may ignite spontaneously. Causes skin and serious eye irritation. May cause respiratory irritation.[7][13] | Handle under an inert atmosphere (e.g., nitrogen or argon). Store in a dry place. Wear appropriate PPE. Work in a well-ventilated fume hood.[5][14] |
| Dichloromethane (DCM) | Suspected of causing cancer. Causes skin and eye irritation. May cause drowsiness or dizziness. | Use in a well-ventilated fume hood. Wear appropriate PPE. Avoid inhalation of vapors. |
Experimental Protocols
Part 1: Laboratory-Scale Synthesis (10 g Scale)
This protocol is designed for a standard laboratory setting and aims to produce approximately 10 grams of the final product.
Materials and Equipment:
-
3,4-Dimethylaniline (analytical grade)
-
Phenylglyoxylic acid (analytical grade)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add phenylglyoxylic acid (7.5 g, 50 mmol, 1.0 equiv).
-
Addition of Amine: Dissolve the phenylglyoxylic acid in 100 mL of anhydrous dichloromethane (DCM). To this solution, add 3,4-dimethylaniline (6.06 g, 50 mmol, 1.0 equiv). Stir the mixture at room temperature for 30 minutes.
-
Addition of Reducing Agent: In a separate container, weigh sodium triacetoxyborohydride (12.7 g, 60 mmol, 1.2 equiv). Add the STAB to the reaction mixture portion-wise over 15-20 minutes to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 4-6 hours).
-
Work-up:
-
Quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution. Stir for 15 minutes.
-
Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 50 mL) to remove any unreacted 3,4-dimethylaniline.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by crystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
Part 2: Scaling Up the Synthesis (100 g Scale)
Scaling up a chemical synthesis requires careful consideration of several factors to ensure safety, efficiency, and product quality.[14]
Key Scale-Up Considerations:
-
Heat Management: Reductive amination can be exothermic, especially during the addition of the reducing agent. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[12] This can lead to a dangerous temperature increase (thermal runaway).[3]
-
Mitigation: Use a jacketed reactor with a reliable cooling system. Monitor the internal temperature of the reaction closely using a thermocouple. Add the reducing agent at a controlled rate to maintain a safe internal temperature.
-
-
Reagent Addition: The order and rate of reagent addition are critical.
-
Mitigation: For the 100 g scale, it is recommended to add a solution of 3,4-dimethylaniline to the solution of phenylglyoxylic acid. The sodium triacetoxyborohydride should be added portion-wise or via a solid addition funnel to control the reaction rate and temperature.
-
-
Mixing: Inefficient mixing can lead to localized "hot spots" and incomplete reactions.
-
Mitigation: Use an overhead mechanical stirrer instead of a magnetic stir bar to ensure efficient mixing in the larger reaction volume.
-
-
Work-up and Purification: The volumes of solvents for extraction and washing will increase significantly. Crystallization may require larger vessels and longer cooling times.
-
Mitigation: Ensure appropriately sized equipment is available. Consider alternative purification methods like slurry washing if crystallization proves difficult at a larger scale.
-
Pilot-Scale Protocol (100 g Scale):
Materials and Equipment:
-
1 L jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel
-
All reagents as listed for the lab-scale synthesis, in proportionally larger quantities
-
Larger separatory funnels (2 L) and filtration apparatus
Procedure:
-
Reactor Setup: Set up the 1 L jacketed reactor with an overhead stirrer, thermocouple, and an addition funnel. Purge the reactor with nitrogen.
-
Initial Charge: Charge the reactor with phenylglyoxylic acid (75 g, 0.5 mol, 1.0 equiv) and 500 mL of anhydrous DCM. Start the stirrer.
-
Amine Addition: Dissolve 3,4-dimethylaniline (60.6 g, 0.5 mol, 1.0 equiv) in 100 mL of anhydrous DCM and add it to the reactor via the addition funnel over 15 minutes.
-
Controlled STAB Addition: Add sodium triacetoxyborohydride (127 g, 0.6 mol, 1.2 equiv) portion-wise to the reactor, monitoring the internal temperature. Maintain the temperature below 30°C using the reactor's cooling jacket. The addition may take 1-2 hours.
-
Reaction and Monitoring: Stir the reaction at room temperature and monitor its completion by HPLC.
-
Work-up and Purification: Follow the same work-up and purification procedures as the lab-scale synthesis, adjusting the volumes of solvents and the size of the equipment accordingly.
Characterization of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic protons from the phenyl and dimethylphenyl rings would appear in the range of δ 6.5-7.5 ppm.
-
The methine proton (CH) attached to the nitrogen and the phenyl ring would likely appear as a singlet or a multiplet around δ 4.5-5.5 ppm.
-
The two methyl groups on the dimethylphenyl ring would appear as singlets around δ 2.1-2.3 ppm.
-
The acidic proton of the carboxylic acid may be a broad singlet at a higher chemical shift (δ > 10 ppm), or may not be observed depending on the solvent.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The carbonyl carbon of the carboxylic acid would be expected in the range of δ 170-180 ppm.
-
Aromatic carbons would appear in the region of δ 110-150 ppm.
-
The methine carbon would be expected around δ 55-65 ppm.
-
The methyl carbons would appear at approximately δ 15-25 ppm.
-
-
FTIR (Fourier-Transform Infrared) Spectroscopy:
-
A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹.
-
A sharp C=O stretch from the carboxylic acid should be present around 1700-1730 cm⁻¹.
-
N-H stretching vibrations may be observed around 3300-3500 cm⁻¹.
-
C-H stretches from the aromatic and methyl groups will be present around 2850-3100 cm⁻¹.
-
C=C stretching vibrations from the aromatic rings will appear in the 1450-1600 cm⁻¹ region.
-
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is an excellent technique for monitoring the reaction progress and assessing the purity of the final product. A reverse-phase HPLC method would be suitable for this compound.
General HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
-
Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
This method would allow for the separation of the starting materials, the product, and any potential side products, providing a clear picture of the reaction's progress and the purity of the isolated material.
Conclusion
The synthesis of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid via reductive amination is a robust and scalable process. By carefully selecting the appropriate reducing agent, controlling the reaction conditions, and implementing proper safety precautions, this valuable building block can be produced efficiently and safely at both laboratory and pilot scales. The protocols and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this and other related N-aryl-α-amino acids.
References
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
- Fisher Scientific. (2025, December 19).
- Loba Chemie. (2017, June 6). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS.
-
Wikipedia. (2023, October 26). Reductive amination. [Link]
- AK Scientific, Inc. (n.d.).
- Frontiers in Chemistry. (2021). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action.
- Merck Millipore. (2024, July 2). SAFETY DATA SHEET: Sodium triacetoxyborohydride for synthesis.
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]
- CPAChem. (2024, September 30).
- ACS Publications. (2016, August 8).
- MedChemExpress. (2023, December 19). Phenylglyoxylic acid-SDS.
- ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- PubMed. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals.
- Thermo Fisher Scientific. (n.d.).
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (3,4-Dimethoxyphenyl)acetic acid(93-40-3) 13C NMR [m.chemicalbook.com]
- 3. Phenylacetic acid(103-82-2) 13C NMR spectrum [chemicalbook.com]
- 4. 2-(3,4-Dimethylphenyl)acetic acid | C10H12O2 | CID 296013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. (3,4-Dimethoxyphenyl)acetic acid(93-40-3) 1H NMR spectrum [chemicalbook.com]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072) [hmdb.ca]
- 8. Acetic acid [webbook.nist.gov]
- 9. scbt.com [scbt.com]
- 10. A simple high-performance liquid chromatography assay for simultaneous determination of plasma norepinephrine, epinephrine, dopamine and 3,4-dihydroxyphenyl acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209) [hmdb.ca]
- 13. Separation of [4-(Dimethylamino)phenyl]bis[4-(ethylamino)-3-methylphenyl]methylium acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. 3,4-(METHYLENEDIOXY)PHENYLACETIC ACID(2861-28-1) 1H NMR spectrum [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We have structured this document in a flexible question-and-answer format to directly address the practical challenges encountered in the laboratory.
Section 1: Overview of Synthetic Strategies
The core challenge in synthesizing (3,4-Dimethyl-phenylamino)-phenyl-acetic acid lies in the formation of the C-N bond between the 3,4-dimethylaniline and the phenylacetic acid moiety. The two most prominent and effective methods for this class of transformation are transition-metal-catalyzed cross-coupling reactions: the Palladium-catalyzed Buchwald-Hartwig Amination and the Copper-catalyzed Ullmann Condensation.
-
Buchwald-Hartwig Amination: This is a versatile and widely used method for forming C-N bonds.[1][2] It employs a palladium catalyst with a specialized phosphine or N-heterocyclic carbene (NHC) ligand to couple an aryl halide (or triflate) with an amine.[3] Its broad functional group tolerance and relatively mild reaction conditions make it a primary choice for many synthetic chemists.[4]
-
Ullmann Condensation: A classical method, the Ullmann reaction uses a copper catalyst to achieve C-N bond formation.[5] Traditional Ullmann conditions were often harsh, requiring high temperatures and stoichiometric amounts of copper.[6] However, modern advancements, particularly the use of ligands like amino acids (e.g., L-proline), have enabled these reactions to proceed under much milder conditions, making them a valuable and often more economical alternative to palladium-based methods.[6][7]
Caption: High-level workflow for the synthesis of the target molecule.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for (3,4-Dimethyl-phenylamino)-phenyl-acetic acid?
The synthesis is typically achieved via a cross-coupling reaction to form the diarylamine core, followed by hydrolysis of an ester protecting group. The two main routes are:
-
Buchwald-Hartwig Amination: Coupling 3,4-dimethylaniline with an ester of 2-halophenylacetic acid (e.g., ethyl 2-bromophenylacetate) using a palladium catalyst and a suitable phosphine ligand.
-
Amino Acid-Promoted Ullmann Condensation: Coupling the same starting materials using a copper(I) catalyst, such as CuI, and a promoting ligand like L-proline or N,N-dimethylglycine.[6]
Q2: Which method, Buchwald-Hartwig or Ullmann, is generally preferred for this synthesis?
The choice depends on available resources, scale, and optimization capacity.
-
Buchwald-Hartwig is often the first choice in a research setting due to its extensive literature, high success rate across a wide range of substrates, and generally milder conditions.[1][3] However, the cost of palladium and specialized ligands can be a drawback for large-scale synthesis.
-
Modern Ullmann reactions are an excellent alternative. They are more cost-effective (copper vs. palladium) and can be highly efficient. The discovery that amino acids can accelerate the reaction at lower temperatures makes this route particularly attractive.[7][8] It may, however, require more substrate-specific optimization.
Q3: How critical is the quality of the starting materials and reagents?
It is paramount. Low yields and side reactions are frequently traced back to impure reagents or solvents.
-
Aryl Halide: Must be free of impurities, especially any residual starting material from its own synthesis. Purity should be >98%.
-
Amine: 3,4-dimethylaniline should be pure. If it is discolored (often brown or dark red), it may be oxidized and should be purified by distillation or filtration through a short plug of silica gel.
-
Solvents: Anhydrous solvents are crucial, especially for the Buchwald-Hartwig reaction. The presence of water can deactivate the catalyst and lead to hydrodehalogenation side products.
-
Base: The choice and quality of the base are critical. Carbonates (Cs₂CO₃, K₂CO₃) and phosphates (K₃PO₄) must be finely powdered and dried before use to ensure sufficient reactivity and prevent the introduction of water.
Q4: Why is the choice of base so important in these coupling reactions?
The base plays a multifaceted role in the catalytic cycle. In the Buchwald-Hartwig reaction, its primary function is to deprotonate the amine (or the amine-palladium complex) to generate a more nucleophilic amide species, which is necessary for the C-N bond-forming reductive elimination step. A base that is too weak will result in a slow or stalled reaction. A base that is too strong or has a coordinating cation can sometimes interfere with the catalyst. For Ullmann reactions, the base is also crucial for generating the copper(I) amide intermediate.[5]
Section 3: Troubleshooting Guide
This section addresses specific experimental problems in a direct question-and-answer format.
Problem: Low or No Product Formation
Q: My reaction has stalled, showing only starting materials on TLC/LC-MS analysis. What are the most likely causes and how do I fix them?
A: This is a common issue that usually points to a problem with the catalytic system or reaction conditions.
-
Inactive Catalyst (Most Common Cause):
-
Plausible Cause: The palladium(0) or copper(I) active species was not generated or was deactivated. This is often due to exposure to oxygen.
-
-
Inappropriate Ligand or Catalyst:Ligand Ratio:
-
Plausible Cause: The chosen ligand may not be suitable for this specific substrate combination. The ratio of ligand to metal is also critical for catalyst stability and activity.
-
Solution: For Buchwald-Hartwig, screen a few different ligands. While simple ligands like P(tBu)₃ can be effective, more complex biarylphosphine ligands (e.g., XPhos, SPhos) often provide higher yields and turnover numbers. A typical starting point is a 1:1.2 to 1:2 ratio of Pd:Ligand.
-
-
Insufficient Base Strength or Poor Base Quality:
-
Plausible Cause: The base may not be strong enough to deprotonate the amine, or it may be of poor quality (e.g., hydrated, large particle size).
-
Solution: Use a stronger base. For example, if K₂CO₃ fails, try K₃PO₄ or Cs₂CO₃. Sodium tert-butoxide (NaOtBu) is a very strong base often used in Buchwald-Hartwig reactions. Always use finely powdered, anhydrous base.
-
-
Incorrect Temperature:
-
Plausible Cause: The reaction may require more thermal energy to overcome the activation barrier, particularly for the Ullmann condensation.[5]
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments. For Ullmann reactions, temperatures of 80-110 °C are common even with modern ligand systems.[6]
-
Caption: A troubleshooting workflow for addressing low reaction yields.
Problem: Formation of Significant Side Products
Q: My reaction is messy, with major side products like hydrodehalogenation (aryl halide is reduced) and/or biaryl homocoupling. How can I suppress these pathways?
A: Side product formation indicates that undesired catalytic cycles are competing with your main reaction.
-
Hydrodehalogenation:
-
Plausible Cause: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen. It can be caused by trace water or protic impurities, or by a catalytic cycle involving β-hydride elimination from certain ligands or bases (like alkoxides).
-
Solution: Use rigorously dried solvents and reagents. Switch from an alkoxide base (like NaOtBu) to a carbonate or phosphate base (K₃PO₄, Cs₂CO₃), which are less prone to this side reaction.
-
-
Homocoupling of Aryl Halide:
-
Plausible Cause: Two molecules of the aryl halide couple to form a biaryl species. This can be promoted by high temperatures or catalyst decomposition.
-
Solution: Lower the reaction temperature. Ensure a robust ligand is used that stabilizes the catalyst and promotes the desired cross-coupling over homocoupling. A slightly higher ligand:metal ratio can sometimes suppress this pathway.
-
Problem: Difficulty in Product Purification
Q: I have a moderate yield of a crude product, but isolating the pure (3,4-Dimethyl-phenylamino)-phenyl-acetic acid is proving difficult due to persistent impurities.
A: A systematic, multi-step purification strategy is required for this amphiphilic molecule.
-
Initial Workup - Acid/Base Extraction:
-
Rationale: The product is an amino acid, meaning it has both a basic amine and an acidic carboxylic acid. However, the diarylamine nitrogen is very weakly basic. The carboxylic acid is the dominant functional group for extraction.
-
Protocol: After the reaction, perform an initial aqueous workup. Then, dissolve the crude organic residue in a suitable solvent (like ethyl acetate or dichloromethane). Extract this solution with a mild aqueous base (e.g., saturated NaHCO₃ or dilute Na₂CO₃ solution). The desired product will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities (like unreacted aryl halide or homocoupled products) in the organic layer.
-
Recovery: Carefully separate the aqueous layer and acidify it with cold 1M or 2M HCl until the pH is ~2-3. The product will precipitate out or can be extracted back into an organic solvent.
-
-
Chromatography:
-
Rationale: If acid/base extraction is insufficient, column chromatography is the next step.
-
Stationary Phase: Standard silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Adding a small amount (0.5-1%) of acetic acid to the mobile phase can improve peak shape and prevent the product from streaking on the silica.
-
-
Recrystallization:
-
Rationale: This is the final step to obtain highly pure, crystalline material.
-
Solvent System: Finding a suitable solvent system is key. A binary solvent system is often effective. Try dissolving the product in a minimal amount of a hot, good solvent (e.g., ethyl acetate, acetone) and then slowly adding a poor solvent (e.g., hexanes, heptane) until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath, to promote crystal formation.
-
Section 4: Recommended Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination Route
This protocol is a robust starting point for small to medium-scale synthesis.
-
Reaction Setup: To a dry, oven-baked Schlenk flask, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.05 equiv), and finely powdered, anhydrous K₃PO₄ (2.1 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add ethyl 2-bromophenylacetate (1.0 equiv) and 3,4-dimethylaniline (1.2 equiv), followed by anhydrous toluene (to make a ~0.2 M solution with respect to the aryl bromide).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup (Ester Isolation): Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is the ethyl ester.
-
Hydrolysis: Dissolve the crude ester in a mixture of THF and water (e.g., 3:1 ratio). Add LiOH (3.0 equiv) and stir at room temperature until the ester is fully consumed (monitor by TLC/LC-MS).
-
Purification: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove non-polar impurities. Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Amino Acid-Promoted Ullmann Condensation
This protocol provides a more economical alternative.
-
Reaction Setup: To a dry Schlenk flask, add CuI (0.1 equiv), L-proline (0.2 equiv), and finely powdered K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add ethyl 2-bromophenylacetate (1.0 equiv), 3,4-dimethylaniline (1.2 equiv), and anhydrous DMSO (to make a ~0.5 M solution).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 24-48 hours. Monitor the reaction progress.
-
Workup and Hydrolysis: Follow the same workup, hydrolysis, and purification procedure as described in Protocol 1.
Section 5: Data Summary Table
| Parameter | Buchwald-Hartwig Amination | Amino Acid-Promoted Ullmann | Causality & Expert Notes |
| Catalyst | Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper(I) source (e.g., CuI) | Palladium is generally more active but more expensive. Copper is economical but may require higher catalyst loading or longer reaction times.[3][6] |
| Ligand | Biarylphosphine (e.g., XPhos, SPhos) | Amino Acid (e.g., L-Proline) | The ligand is crucial for stabilizing the metal center and facilitating the catalytic cycle. Bulky phosphines promote reductive elimination in Pd catalysis. Amino acids chelate to copper, increasing its solubility and reactivity.[8] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | K₂CO₃, K₃PO₄ | A strong, non-nucleophilic base is required. Carbonates and phosphates are generally preferred to minimize side reactions. |
| Solvent | Toluene, Dioxane | DMSO, DMF | Aprotic solvents are necessary. Toluene is common for Pd, while polar aprotic solvents like DMSO are often required to dissolve the copper-ligand complex in Ullmann reactions. |
| Temperature | 80 - 110 °C | 90 - 120 °C | Modern Ullmann reactions can run at lower temperatures than traditional methods but often still require slightly more heat than optimized Buchwald-Hartwig reactions.[5][6] |
| Atmosphere | Strictly Inert (Ar or N₂) | Inert (Ar or N₂) | Both reactions are sensitive to oxygen, which can oxidize the catalyst (Pd(0) -> Pd(II) or Cu(I) -> Cu(II)), rendering it inactive. |
Section 6: References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 17, 2026, from
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved January 17, 2026, from
-
Ma, D., et al. (1999). Accelerating Effect Induced by the Structure of α-Amino Acid in the Copper-Catalyzed Coupling Reaction of Aryl Halides with α-Amino Acids. Synthesis of Benzolactam-V8. Journal of the American Chemical Society. Retrieved January 17, 2026, from
-
Ma, D. (2008). Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. ResearchGate. Retrieved January 17, 2026, from
-
Buchwald -Hartwig Amination - OpenOChem Learn. (n.d.). Retrieved January 17, 2026, from
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable. (n.d.). Retrieved January 17, 2026, from
-
Ullmann reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from
-
Ma, D. (2008). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. PubMed. Retrieved January 17, 2026, from
-
Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. (n.d.). Retrieved January 17, 2026, from
-
Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC - NIH. (n.d.). Retrieved January 17, 2026, from
-
Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - Frontiers. (n.d.). Retrieved January 17, 2026, from
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Issues with Phenylamino-Phenyl-Acetic Acids In Vitro
This technical support guide is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with phenylamino-phenyl-acetic acids in vitro.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility issues encountered during experiments with phenylamino-phenyl-acetic acids.
I. Understanding the Challenge: Physicochemical Properties
Phenylamino-phenyl-acetic acids are a class of compounds that often exhibit poor aqueous solubility due to their chemical structure, which typically includes hydrophobic phenyl rings and a carboxylic acid group.[1][2] Their solubility is significantly influenced by the pH of the medium.[3][4][5][6] As weak acids, they are more soluble in alkaline (high pH) conditions where the carboxylic acid group is deprotonated (ionized), and less soluble in acidic (low pH) conditions where they exist in their neutral, less polar form.[3][4][5][6]
| Property | General Characteristic | Implication for In Vitro Experiments |
| Chemical Structure | Contains both hydrophobic (phenyl rings) and a hydrophilic (carboxylic acid) group. | Prone to low aqueous solubility, especially at neutral or acidic pH. |
| pKa | As weak acids, the pKa of the carboxylic acid group is a critical parameter. | Solubility is highly dependent on the pH of the experimental medium.[3][4][5] |
| LogP | Generally indicates a lipophilic nature. | Tendency to partition into non-polar environments, further complicating aqueous dissolution. |
II. Troubleshooting Guide & FAQs
This section addresses specific problems you might encounter when preparing solutions of phenylamino-phenyl-acetic acids for your in vitro assays.
Q1: My phenylamino-phenyl-acetic acid compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What should I do first?
A1: Initial Troubleshooting Steps
Before exploring more complex solubilization techniques, ensure you have optimized the basics of dissolution.
-
Problem: The compound appears as a persistent solid or suspension in the buffer.
-
Causality: At neutral pH, a significant portion of the phenylamino-phenyl-acetic acid may be in its less soluble, protonated form.
-
Step-by-Step Protocol:
-
Initial Attempt: Start by attempting to dissolve a small, accurately weighed amount of the compound in your desired aqueous buffer.
-
Gentle Agitation: Vortex or sonicate the mixture for a few minutes. Avoid excessive heat, as it can degrade some compounds.
-
Observation: If the compound remains undissolved, proceed to the next steps.
-
Q2: I've tried basic dissolution methods without success. How can I use pH modification to improve solubility?
A2: Leveraging pH for Solubilization
Adjusting the pH is a powerful and commonly used technique for dissolving ionizable compounds like phenylamino-phenyl-acetic acids.[3][6][7][8]
-
Problem: The compound remains insoluble in neutral buffers.
-
Causality: As weak acids, increasing the pH above their pKa will shift the equilibrium towards the more soluble, ionized form.[3][4][5]
-
Step-by-Step Protocol for Preparing a Concentrated Stock Solution:
-
Weigh Compound: Accurately weigh the desired amount of your phenylamino-phenyl-acetic acid.
-
Initial Suspension: Suspend the compound in a small volume of sterile, deionized water.
-
Basification: While stirring, add a small amount of a suitable base, such as 1 N NaOH, dropwise.[9] Monitor the pH of the solution.
-
Dissolution: Continue adding the base until the compound fully dissolves. The pH will likely be in the alkaline range.
-
Volume Adjustment: Once dissolved, bring the solution to the final desired volume with your aqueous buffer.
-
Final pH Adjustment: Carefully adjust the pH of the final stock solution to a level compatible with your experimental system. Be aware that lowering the pH too much may cause the compound to precipitate.
-
Sterilization: If required, filter the final stock solution through a 0.22 µm sterile filter.[10]
-
dot
Caption: Workflow for pH-mediated solubilization.
Q3: Can I use an organic co-solvent like DMSO? What are the best practices?
A3: Utilizing Co-solvents for Poorly Soluble Compounds
Dimethyl sulfoxide (DMSO) is a widely used co-solvent for dissolving hydrophobic compounds in biological research.[11][12][13]
-
Problem: The compound has very low aqueous solubility even with pH adjustment, or the required pH is incompatible with the experiment.
-
Causality: DMSO is a polar aprotic solvent that can dissolve a wide range of both polar and nonpolar compounds.[12]
-
Step-by-Step Protocol for Preparing a DMSO Stock Solution:
-
Weigh Compound: Accurately weigh the phenylamino-phenyl-acetic acid.
-
Add DMSO: Add a small volume of high-purity, anhydrous DMSO.[10]
-
Dissolve: Vortex or gently warm the mixture to facilitate dissolution.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.[10]
-
-
Critical Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in your cell culture or assay medium should typically be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[12]
-
Solvent Effects: Be aware that DMSO can influence cellular processes and protein-ligand binding kinetics.[11][13][14] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
| Co-solvent | Recommended Final Concentration in Assay | Key Considerations |
| DMSO | < 0.5% (ideally ≤ 0.1%)[12] | Can have biological effects; always use a vehicle control.[11][13][14] |
| Ethanol | < 1% | Can cause protein precipitation at higher concentrations. |
Q4: I've heard about cyclodextrins for improving solubility. How do they work and when should I consider them?
A4: Employing Cyclodextrins for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[15][16][17][]
-
Problem: You need to deliver a poorly soluble compound to an in vitro system with minimal use of organic solvents.
-
Causality: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity. The phenylamino-phenyl-acetic acid can be encapsulated within this cavity, making the complex water-soluble.[17]
-
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high aqueous solubility and biocompatibility.[19]
-
-
Step-by-Step Protocol for Complexation:
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer.
-
Add Compound: Add the phenylamino-phenyl-acetic acid to the cyclodextrin solution.
-
Facilitate Complexation: Stir or sonicate the mixture, sometimes with gentle heating, to promote the formation of the inclusion complex.[16]
-
Equilibration: Allow the solution to equilibrate, often for several hours or overnight.
-
Filtration: Filter the solution to remove any undissolved compound.
-
dot
Caption: Mechanism of cyclodextrin-mediated solubilization.
Q5: My compound precipitates out of solution when I add it to my cell culture medium. How can I prevent this?
A5: Preventing Precipitation in Experimental Media
Precipitation upon dilution of a stock solution is a common issue, often due to a change in solvent composition or pH.
-
Problem: A clear stock solution (e.g., in DMSO or alkaline buffer) becomes cloudy or forms a precipitate when added to the final assay medium.
-
Causality: The final concentration of the compound in the medium may exceed its solubility limit under the new conditions (e.g., lower DMSO concentration, neutral pH).
-
Troubleshooting Strategies:
-
Reduce Final Concentration: The simplest solution is to work with a lower final concentration of the compound if experimentally feasible.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the final medium.
-
Stirring During Addition: Add the stock solution to the final medium while gently stirring or vortexing to aid in rapid dispersion.
-
Pre-warming the Medium: Gently warming the final medium before adding the stock solution can sometimes help maintain solubility.
-
Consider a Different Solubilization Method: If precipitation persists, the chosen solubilization method may not be suitable. Re-evaluate using pH adjustment, a different co-solvent, or cyclodextrins.
-
III. Summary of Solubilization Strategies
| Method | Principle | Advantages | Disadvantages |
| pH Adjustment | Increases the ionization of the carboxylic acid group.[3][4] | Simple, effective for ionizable compounds.[7] | May not be compatible with all experimental pH ranges; risk of precipitation upon pH change. |
| Co-solvents (e.g., DMSO) | Dissolves hydrophobic compounds.[11][13] | Effective for a wide range of compounds. | Potential for solvent-induced toxicity or off-target effects; requires careful vehicle controls.[12][14] |
| Cyclodextrins | Encapsulates the hydrophobic molecule in a soluble complex.[17][] | Biocompatible, can avoid organic solvents.[19] | May not be effective for all compounds; can be more complex to prepare. |
References
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.).
- Solubility Enhancement of Dicofenac Sodium by Mixed Solvency Method: A Novel Approach. (n.d.).
-
He, C., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
Kollmer, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Retrieved from [Link]
-
FORMULATION STRATEGIES AND OPTIMIZATION OF POORLY WATER-SOLUBLE DRUGS FOR PRECLINICAL AND CLINICAL APPLICATIONS. (n.d.). Purdue e-Pubs. Retrieved from [Link]
-
Mirza, M. A. (2021). Solubility Enhancement of Diclofenac Using Solid Dispersions. International Journal of... Retrieved from [Link]
-
ENHANCEMENT OF SOLUBILITY OF POORLY WATER SOLUBLE DRUGS DICLOFENAC SODIUM BY MIXED SOLVENCY APPROACH. (n.d.). Omicsonline.org. Retrieved from [Link]
-
He, C., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
Strategies for formulating and delivering poorly water-soluble drugs. (n.d.). ResearchGate. Retrieved from [Link]
- pH and Solvent Effect on Drug Solubility. (n.d.).
-
O'Neill, E., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Retrieved from [Link]
-
Yartsev, A. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid. Deranged Physiology. Retrieved from [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as functional excipients: methods to enhance complexation efficiency. Journal of Pharmacy and Pharmacology. Retrieved from [Link]
-
Kharia, A. A., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences. Retrieved from [Link]
-
Singh, S., et al. (2015). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Stsiapura, V., et al. (2008). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biophysical Journal. Retrieved from [Link]
-
Kharia, A. A., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Retrieved from [Link]
-
Enhancement of Solubility of Diclofenac Sodium by Pastillation Method. (2021). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Qader, H. L., et al. (2022). ENHANCE THE AQUEOUS SOLUBILITY OF DICLOFENAC THROUGH THE SYNTHESIS OF DICLOFENAC-INOSITOL PRODRUG. Science Journal of University of Zakho. Retrieved from [Link]
-
Buhamad, R. (2017). Ph and Solubility of Drugs. YouTube. Retrieved from [Link]
- Exp. 11 The influence of pH on solubility in water Theory. (n.d.).
-
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences. Retrieved from [Link]
-
Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved from [Link]
-
Stsiapura, V., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry. Retrieved from [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Retrieved from [Link]
-
Making stock acid and base solutions (molarities and specific gravities of concentrated acids and bases). (2012). Protocols Online. Retrieved from [Link]
-
Cyclodextrins & methods used for enhancing solubility of poorly water... (n.d.). ResearchGate. Retrieved from [Link]
-
(2S)-2-phenyl-2-(phenylamino)acetic acid. (n.d.). PubChem. Retrieved from [Link]
-
Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved from [Link]
-
phenyl(phenylamino)acetic acid (3684-12-6). (n.d.). Chemchart. Retrieved from [Link]
- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.).
-
Cas 3684-12-6,ANILINO(PHENYL)ACETIC ACID. (n.d.). LookChem. Retrieved from [Link]
-
Troubleshooting Guide. (n.d.). ResearchGate. Retrieved from [Link]
-
Preparing Solutions. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Phenylacetic Acid. (n.d.). PubChem. Retrieved from [Link]
-
Dissolution Method Troubleshooting. (2022). Dissolution Technologies. Retrieved from [Link]
-
Phenyl(phenylamino)acetic acid (C14H13NO2). (n.d.). PubChemLite. Retrieved from [Link]
-
Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. (n.d.). University of Limerick. Retrieved from [Link]
-
Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. Retrieved from [Link]
Sources
- 1. (2S)-2-phenyl-2-(phenylamino)acetic acid | C14H13NO2 | CID 6993806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Phenyl(phenylamino)acetic acid (C14H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. youtube.com [youtube.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmpas.com [jmpas.com]
- 9. phytotechlab.com [phytotechlab.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of N-Aryl-2-Phenylglycine
Welcome to the technical support center for the synthesis of N-aryl-2-phenylglycine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with side product formation during their synthetic campaigns. N-aryl-2-phenylglycine is a critical structural motif in numerous pharmaceuticals and advanced materials, yet its synthesis can be fraught with difficulties leading to low yields and complex purification.
This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven solutions to common problems in a direct question-and-answer format.
Overview of Major Synthetic Routes
The construction of the N-aryl bond to the 2-phenylglycine core is typically achieved through several key synthetic strategies. The choice of method often depends on substrate scope, functional group tolerance, and scalability. Understanding the fundamental pathways is the first step in diagnosing side product formation.
Caption: Common synthetic pathways to N-aryl-2-phenylglycine.
Troubleshooting Guide & FAQs
This section is organized by synthetic methodology to address specific, commonly encountered side products.
Section 1: Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds.[1][2] However, its success is highly dependent on the careful selection of catalyst, ligand, and base to navigate a catalytic cycle with potential off-ramps to undesired products.
Q1: I'm seeing a significant amount of hydrodehalogenated arene (my starting aryl halide is being reduced) instead of my desired N-aryl-2-phenylglycine. What's causing this?
A1: This is a classic side reaction in Buchwald-Hartwig aminations, resulting from a competitive pathway known as β-hydride elimination .[1] After the palladium-amide complex is formed, it can either undergo the desired reductive elimination to form the product or an undesired β-hydride elimination if the amine contains a proton on the α-carbon (as phenylglycine does). This elimination forms an imine and a palladium-hydride species, which can then reductively eliminate the starting aryl halide to produce the hydrodehalogenated arene.[1][3]
Caption: Competing pathways from the Pd(II)-Amide intermediate.
Q2: How can I suppress hydrodehalogenation and favor the desired C-N coupling?
A2: Suppressing β-hydride elimination is primarily achieved by manipulating the steric and electronic properties of the catalyst system. The key is to accelerate the rate of reductive elimination relative to β-hydride elimination.
Troubleshooting Protocol:
-
Ligand Choice (Critical): Switch to bulky, electron-rich phosphine ligands. Sterically demanding ligands, such as Josiphos, Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs), are designed to promote reductive elimination.[4] They create a crowded coordination sphere around the palladium, which favors the bond-forming reductive elimination step over the competing elimination pathway.
-
Base Selection: Use a weaker, non-nucleophilic base if possible. While strong bases like NaOtBu or LHMDS are common, they can sometimes promote side reactions. Consider switching to Cs₂CO₃ or K₃PO₄, especially with more reactive aryl halides (iodides/bromides).
-
Temperature Control: Lower the reaction temperature. β-hydride elimination often has a higher activation energy than reductive elimination. Running the reaction at the lowest feasible temperature (e.g., 80 °C instead of 110 °C) can significantly improve the product-to-side-product ratio.
-
Solvent: Ensure the use of anhydrous, polar aprotic solvents like toluene or dioxane. Water can interfere with the catalyst and base.
| Parameter | Problematic Condition | Optimized Condition | Rationale |
| Ligand | Less bulky (e.g., PPh₃) | Bulky, electron-rich (e.g., XPhos, SPhos) | Steric bulk favors reductive elimination.[4] |
| Base | Excessively strong (NaOtBu) | Weaker carbonate (Cs₂CO₃) or phosphate (K₃PO₄) | Minimizes base-promoted decomposition pathways. |
| Temperature | High (>110 °C) | Moderate (80-100 °C) | Exploits differences in activation energy. |
| Solvent | Wet or protic solvents | Anhydrous toluene or dioxane | Prevents catalyst deactivation and side reactions. |
Section 2: Nucleophilic Substitution & Ullmann Condensation
These methods, including the copper-catalyzed Ullmann (Goldberg) reaction and direct Sₙ2-type reactions with α-halo phenylacetic esters, are classic approaches.[5][6][7] However, they can be susceptible to dimerization and require careful control of stoichiometry and conditions.
Q3: In my reaction of an aniline with an α-bromo phenylacetate, I'm isolating a high-melting, poorly soluble solid that appears to be a dimer. What is it and how do I prevent it?
A3: You are likely forming a 1,4-diarylpiperazine-2,5-dione . This side product arises from the intermolecular cyclization of two molecules of the N-aryl-2-phenylglycine ester intermediate.[8][9] The initial product can act as a nucleophile, attacking a second molecule of the starting halide, or two molecules of the product can dimerize under the reaction conditions, especially in the presence of a base.
Caption: Formation of the piperazine-2,5-dione dimer.
Q4: How can I avoid this dimerization side product?
A4: Preventing dimerization involves strategies that favor the initial intermolecular reaction while disfavoring the subsequent dimerization.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the aniline component. This ensures the α-bromo ester is consumed quickly, reducing its availability to react with the product.
-
Gradual Addition: Add the α-bromo phenylacetate slowly to a solution of the aniline and base. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant aniline over the product.
-
Base and Solvent Choice: A recent mild and efficient method uses CuCl₂·2H₂O and KOH in acetonitrile.[9] The intermediate piperazine-2,5-dione can actually be cleaved in situ with excess ethanolic KOH to yield the desired N-aryl glycine, turning the side-product pathway into a productive one.[8][9]
-
Temperature: Run the reaction at room temperature or slightly elevated temperatures (40-50 °C). High temperatures can accelerate the dimerization.
Rescue Protocol for Dimerized Product: If you have already isolated the 1,4-diarylpiperazine-2,5-dione, it can often be converted to the desired product.
-
Step 1: Suspend the dimer in ethanol or a mixture of THF/water.
-
Step 2: Add an excess of a strong base (e.g., 4-5 equivalents of KOH or NaOH).
-
Step 3: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS for the disappearance of the dimer and the appearance of the N-aryl-2-phenylglycine.
-
Step 4: Upon completion, cool the reaction, dilute with water, and acidify to precipitate the product.
General FAQs
Q5: My crude product is a complex mixture. What are some other common impurities I should look for?
A5: Besides the major side products discussed above, several other impurities can arise depending on your specific starting materials and route.
-
Phenylacetic acid: From hydrolysis of the starting ester.[10]
-
Benzaldehyde/Benzoic Acid: From oxidative cleavage of the phenylglycine core, especially under harsh conditions.[10]
-
Unreacted Starting Materials: Incomplete conversion is common.[10]
-
Over-alkylation Products: If using a primary aniline, reaction at the nitrogen can occur twice.
-
Elimination Products: From the α-bromo ester, leading to an α,β-unsaturated ester.
Analytical Summary Table:
| Impurity/Side Product | Likely Synthetic Route | Key Analytical Signal (¹H NMR / MS) |
| Hydrodehalogenated Arene | Buchwald-Hartwig | Absence of halogen pattern in MS; simplified aromatic NMR signals. |
| 1,4-Diarylpiperazine-2,5-dione | Nucleophilic Substitution | High mass (~2x product mass); simplified, symmetric NMR signals. |
| Phenylacetic Acid | Any route using esters | Characteristic -CH₂- signal (~3.6 ppm); MS matches phenylacetic acid. |
| Benzaldehyde | Any route (degradation) | Aldehyde proton (~10 ppm); MS matches benzaldehyde.[10] |
References
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].
-
Gagnon, D., Bédard, A. C., & Collins, S. K. (2022). On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. Chemical Science, 13(21), 6230–6236. Available at: [Link].
-
Veeprho. Phenylglycine Impurities and Related Compound. Available at: [Link].
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link].
-
Wikipedia. Ullmann condensation. Available at: [Link].
-
Radhakrishna, V. Y., Syed, K., & Nair, V. A. (2015). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 5(67), 54333–54339. Available at: [Link].
-
SynArchive. Ullmann Condensation. Available at: [Link].
-
Park, M. S., & Park, H. S. (2003). Synthesis of N-Aryl Phenylglycine O-Alkyl Esters and Its Substitution of Ester Moiety. Yakhak Hoeji, 47(5), 276-282. Available at: [Link].
-
Radhakrishna, V. Y., Syed, K., & Nair, V. A. (2015). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 5(67), 54333–54339. Available at: [Link].
-
ResearchGate. Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis. Available at: [Link].
-
PrepChem.com. Preparation of N-Phenylglycine. Available at: [Link].
-
Wikipedia. Ullmann reaction. Available at: [Link].
-
The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. Available at: [Link].
-
Liu, X., et al. (2022). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. Chemistry & Biodiversity, 19(12), e202200957. Available at: [Link].
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link].
-
Zhang, X., et al. (2019). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Microbial Cell Factories, 18(1), 184. Available at: [Link].
-
ResearchGate. Synthesis of Unprotected 2-Arylglycines by Transamination of Arylglyoxylic Acids with 2-(2-Chlorophenyl)glycine. Available at: [Link].
-
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link].
-
Gagnon, D., Bédard, A. C., & Collins, S. K. (2022). On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids. The Royal Society of Chemistry. Available at: [Link].
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Available at: [Link].
-
Wikipedia. Eschweiler–Clarke reaction. Available at: [Link].
-
Organic Letters. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Available at: [Link].
- Google Patents. (2016). The preparation method of N-substituted-phenyl glycine.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. youtube.com [youtube.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. veeprho.com [veeprho.com]
Technical Support Center: Optimizing N-Arylation of Phenylacetic Acid
Welcome to the technical support center for the N-arylation of phenylacetic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this challenging yet crucial transformation. The arylation of the nitrogen atom adjacent to the phenylacetic acid core is a key step in synthesizing a wide range of biologically active molecules and pharmaceuticals.[1][2][3]
This document moves beyond standard protocols to provide in-depth, field-tested insights into troubleshooting common issues, from low yields to problematic side reactions. Here, we will explore the causality behind experimental choices to empower you to make informed decisions for your specific system.
Core Concepts: A Tale of Two Catalysts
The N-arylation of acidic substrates like phenylacetic acid typically relies on transition metal-catalyzed cross-coupling reactions. While several methods exist, two stand out for their broad applicability: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[4][5]
-
Ullmann Condensation: This classic reaction uses a copper catalyst, often in stoichiometric amounts, and requires high temperatures (frequently >150 °C) and polar aprotic solvents.[5][6] While effective, the harsh conditions can limit its functional group tolerance.
-
Buchwald-Hartwig Amination: A more modern and often milder alternative, this reaction employs a palladium catalyst with specialized phosphine ligands.[4][7] The choice of ligand is critical and allows for the coupling of a vast array of substrates under more controlled conditions.[4][8]
The underlying challenge with phenylacetic acid is its dual reactivity. The carboxylic acid can be deprotonated, but the α-protons are also acidic, creating potential for side reactions. Furthermore, the molecule is susceptible to decarboxylation under harsh basic or thermal conditions.[1][9][10] Understanding these competing pathways is the first step toward successful optimization.
Catalytic Cycle Overview: Buchwald-Hartwig Amination
To effectively troubleshoot, a foundational understanding of the reaction mechanism is essential. The generally accepted cycle for the Buchwald-Hartwig amination provides a roadmap for identifying potential failure points.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: Which catalytic system, Ullmann or Buchwald-Hartwig, is better for N-arylation of phenylacetic acid?
For substrates like phenylacetic acid, the Buchwald-Hartwig amination is generally the preferred starting point. The primary reason is the milder reaction conditions it offers.[4][11] Phenylacetic acid is prone to decarboxylation at the high temperatures often required for Ullmann couplings.[9][10] The modularity of the palladium-ligand system also provides a wider toolbox for optimization should initial attempts fail.[8][12]
Q2: How do I select the initial catalyst, ligand, and base for my reaction?
A robust starting point is crucial for any optimization campaign. Based on extensive literature for coupling amides and related nucleophiles, the following conditions serve as a reliable baseline:
| Component | Recommendation | Rationale & Key Considerations |
| Pd Source | Pd₂(dba)₃ or a G3/G4 Precatalyst | Pd₂(dba)₃ is a common, cost-effective Pd(0) source.[13] Precatalysts (e.g., BrettPhos Pd G3) offer improved air stability and generate the active L-Pd(0) species more reliably.[11] |
| Ligand | A Biarylphosphine (e.g., BrettPhos, RuPhos) | Bulky, electron-rich biarylphosphine ligands are known to accelerate the rate-limiting reductive elimination step and are effective for coupling amides.[4][12] BrettPhos is often a good choice for primary amines/amides.[8][12] |
| Base | K₂CO₃ or Cs₂CO₃ | These are moderately strong inorganic bases. They are often strong enough to deprotonate the N-H bond but less likely to cause rampant decarboxylation or α-deprotonation compared to stronger bases like NaOt-Bu, which should be used with caution.[14] |
| Solvent | Dioxane or Toluene | These are common non-polar, aprotic solvents for cross-coupling reactions.[14] They are generally inert and have boiling points suitable for typical reaction temperatures (80-110 °C). |
Q3: My starting materials are not fully soluble. Is this a problem?
Yes, poor solubility can be a significant issue. Cross-coupling reactions, particularly with inorganic bases, are often heterogeneous. However, if your starting materials (the phenylacetic acid derivative or aryl halide) have very low solubility in the reaction solvent, it can severely limit the reaction rate.[15] Ensure vigorous stirring to maximize the interfacial area between the liquid and solid phases. If the problem persists, consider a more polar solvent like DMF, but be aware that DMF can be difficult to remove and may decompose at high temperatures.
Troubleshooting Guide: From Low Yields to Side Reactions
This section addresses specific experimental failures in a question-and-answer format, providing a logical workflow to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting low-yielding N-arylation reactions.
Problem Area 1: Low or No Product Conversion
Q: My reaction shows no consumption of starting materials after several hours. What are the first things to check?
A: Catalyst Inactivation. This is the most common culprit for a completely stalled reaction. The active Pd(0) catalyst is sensitive to oxygen.[16]
-
Inert Atmosphere: Ensure your reaction flask was thoroughly purged with an inert gas (argon or nitrogen) and that the seal remains intact. Degas your solvent vigorously before use by sparging with argon for at least 30 minutes or by using several freeze-pump-thaw cycles.[15][16]
-
Reagent Purity: Check the quality of your palladium source and ligand. Phosphine ligands can oxidize over time to phosphine oxides, which are ineffective. Palladium sources can also degrade. If in doubt, use freshly purchased reagents or a reliable precatalyst.[17]
-
Temperature: Confirm your reaction is actually at the target temperature. Use an external thermometer in the heating block or oil bath to verify the setpoint.[17]
Q: I am seeing some product, but the yield is consistently low (<30%), even after extended reaction times. How can I improve this?
A: Suboptimal Reaction Parameters. A low, non-zero yield suggests the catalytic cycle is turning over, but inefficiently. This calls for systematic optimization.
-
Increase Temperature: The first and often most effective change is to increase the reaction temperature. Many Buchwald-Hartwig amidations run well between 100-120 °C.[14] An increase of 20 °C can have a dramatic effect on the reaction rate.
-
Change the Ligand: The choice of ligand is paramount.[12] If a first-generation ligand like DPPF or a simple trialkylphosphine fails, switch to a more robust and sterically demanding biarylphosphine ligand. These ligands promote the crucial reductive elimination step.[4] For example, if BrettPhos gives low yield, screening RuPhos or XPhos is a logical next step.
-
Screen the Base: Base strength can significantly influence the reaction. If a carbonate base is not effective, a stronger base like potassium phosphate (K₃PO₄) may be required to facilitate the deprotonation of the N-H bond in the catalytic cycle.[7] Use strong alkoxide bases like NaOt-Bu as a last resort due to the increased risk of side reactions.
Problem Area 2: Significant Side Product Formation
Q: My mass spectrometry analysis shows a significant peak corresponding to the decarboxylated phenylacetic acid starting material (i.e., a toluene derivative). How can I prevent this?
A: Decarboxylation. Phenylacetic acid can lose CO₂ under thermal and/or basic conditions to form a benzyl anion intermediate, which is then protonated.[9][10]
-
Reduce Temperature: This is the most direct solution. Attempt the reaction at the lowest temperature that still affords a reasonable reaction rate (e.g., start at 80 °C).
-
Use a Weaker Base: Strong bases can promote decarboxylation. If you are using a phosphate or alkoxide base, switch to a milder carbonate base like K₂CO₃ or Cs₂CO₃.[14]
-
Protect the Carboxylic Acid: If decarboxylation remains unavoidable, a temporary protecting group strategy may be necessary. Converting the carboxylic acid to a methyl or ethyl ester will prevent decarboxylation. The N-arylation can be performed on the ester, followed by saponification to reveal the acid.
Q: I am observing a significant amount of hydrodehalogenation, where my aryl halide is converted back to the corresponding arene. What causes this?
A: Hydrodehalogenation. This side reaction can occur via β-hydride elimination from the palladium amido complex, which competes with the desired reductive elimination.[4] It can also be caused by trace water in the reaction.
-
Ensure Anhydrous Conditions: While some protocols tolerate trace water, it can be a source of protons for hydrodehalogenation.[16] Ensure your solvent is anhydrous and that reagents are dried.
-
Use a Bulky Ligand: Sterically hindered biarylphosphine ligands can disfavor the geometry required for β-hydride elimination, thereby promoting the desired C-N bond formation.[4] This is another reason why ligands like BrettPhos or RuPhos are often superior to simpler phosphines.
General Experimental Protocol
The following is a representative, detailed protocol for a small-scale test reaction. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). [16]
-
Vessel Preparation: To a flame-dried or oven-dried reaction vial equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., BrettPhos, 4.4 mol%).
-
Reagent Addition: Add the phenylacetic acid derivative (1.0 equiv), the aryl halide (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Atmosphere Exchange: Seal the vial with a septum cap, remove it from the glovebox (if used), and place it on a Schlenk line. Evacuate and backfill with argon three times.[16]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a ~0.1 M solution) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS to check for the consumption of starting materials.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired N-aryl phenylacetic acid product.
This guide provides a framework for logical and efficient optimization. Remember that every substrate pairing is unique, and systematic screening of the key parameters—catalyst, ligand, base, solvent, and temperature—is the most reliable path to success.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. Available at: [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]
-
Phenylacetic acid - Wikipedia. Available at: [Link]
-
Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]
-
Optimization of the reaction conditions of enediolate of phenylacetic acid with aziridines. Available at: [Link]
-
Ligand-Enabled Auxiliary-Free Meta-C‒H Arylation of Phenylacetic Acids - PMC - NIH. Available at: [Link]
-
Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure | Request PDF - ResearchGate. Available at: [Link]
-
Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries - PMC - NIH. Available at: [Link]
-
Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure - Arizona State University. Available at: [Link]
-
Ullmann condensation - Wikipedia. Available at: [Link]
-
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC - NIH. Available at: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. Available at: [Link]
-
The decarboxylation of phenylacetic acid via addition of acid - Chemistry Stack Exchange. Available at: [Link]
-
Chemoselective Decarboxylative Oxygenation of Carboxylic Acids To Access Ketones, Aldehydes, and Peroxides | Organic Letters - ACS Publications. Available at: [Link]
-
Optimization of the N-arylation reaction conditions: a Catalyst dosage;... - ResearchGate. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: [Link]
-
Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. Available at: [Link]
-
Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC - NIH. Available at: [Link]
-
Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PubMed Central. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]
-
(PDF) Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - ResearchGate. Available at: [Link]
Sources
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. entegris.com [entegris.com]
- 9. researchgate.net [researchgate.net]
- 10. asu.elsevierpure.com [asu.elsevierpure.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jk-sci.com [jk-sci.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
Technical Support Center: Purification of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid. Drawing upon established principles in organic chemistry and extensive field experience, this document offers troubleshooting guides and frequently asked questions to navigate the complexities of isolating this valuable compound.
Introduction to Purification Challenges
(3,4-Dimethyl-phenylamino)-phenyl-acetic acid presents a unique set of purification challenges due to its amphoteric nature, containing both a weakly basic secondary amine and a weakly acidic carboxylic acid. This zwitterionic character at its isoelectric point (pI) significantly influences its solubility and reactivity, often leading to difficulties in separation from synthetic impurities. Common issues include the removal of unreacted starting materials, catalysts from coupling reactions, and structurally similar by-products. This guide is structured to address these specific problems with scientifically grounded solutions.
Troubleshooting Guide
This section addresses common issues encountered during the purification of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid in a question-and-answer format, providing step-by-step protocols and the scientific rationale behind them.
Problem 1: Low recovery after aqueous work-up.
Question: I seem to be losing a significant amount of my product during the liquid-liquid extraction. How can I improve my recovery?
Answer: This is a frequent issue stemming from the amphoteric nature of your compound. At a neutral pH, the molecule can exist as a zwitterion, which may increase its solubility in the aqueous phase, leading to poor partitioning into the organic solvent. The key is to carefully control the pH of the aqueous layer during extraction.
Underlying Principle: The solubility of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid is highly pH-dependent. By adjusting the pH, you can ensure the compound is in its most non-polar form, maximizing its solubility in the organic phase.
Troubleshooting Protocol: pH-Controlled Liquid-Liquid Extraction
-
Acidic Wash (to remove basic impurities):
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). This will protonate basic impurities, including any unreacted 3,4-dimethylaniline, making them water-soluble and partitioning them into the aqueous layer. Your product, with its protonated amine, will also have increased aqueous solubility. Therefore, it is crucial to proceed to the next step to recover your product.
-
-
Basification and Extraction of the Product:
-
Carefully separate the acidic aqueous layer from the first step.
-
Adjust the pH of this aqueous layer to approximately 3-4 with a base (e.g., 1 M NaOH). At this pH, the carboxylic acid will be protonated, and the amine will be in its free base form, rendering the molecule more neutral and less water-soluble.
-
Extract the aqueous layer multiple times with a fresh organic solvent. The bulk of your product should now move into the organic phase.
-
-
Basic Wash (to remove acidic impurities):
-
Combine the organic layers from the previous step.
-
Wash the combined organic layers with a dilute basic solution (e.g., saturated sodium bicarbonate). This will deprotonate any unreacted phenylacetic acid starting material or other acidic impurities, pulling them into the aqueous layer. Your product will remain in the organic phase as its carboxylate salt, which is more soluble in the organic phase than the zwitterion.
-
-
Final Product Isolation:
-
Separate the organic layer.
-
To recover your product, acidify the organic layer with a dilute acid (e.g., 1 M HCl) to a pH of approximately 4-5. This will protonate the amine and neutralize the carboxylate, causing the product to precipitate if it is insoluble in the organic solvent at this pH. Alternatively, you can wash with water, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.
-
Problem 2: Persistent colored impurities in the final product.
Question: My final product has a persistent yellow or brown color that I can't remove by simple extraction or crystallization. What are these impurities and how can I get rid of them?
Answer: Colored impurities often arise from side reactions during synthesis, particularly if a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination was used.[1] These can include palladium complexes or oxidized organic species.
Underlying Principle: Activated carbon has a high surface area and can adsorb large organic molecules and colored impurities.
Troubleshooting Protocol: Decolorization with Activated Carbon
-
Dissolution: Dissolve the impure product in a suitable hot solvent. A solvent in which the product is highly soluble at elevated temperatures but less soluble at room temperature is ideal for subsequent crystallization.
-
Treatment with Activated Carbon: Add a small amount of activated carbon (typically 1-5% by weight of the product) to the hot solution.
-
Heating and Filtration: Gently heat the mixture for a short period (5-15 minutes). Be cautious not to boil the solvent vigorously. Filter the hot solution through a pad of Celite® or a fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization of the purified product.
Problem 3: The product oils out during crystallization.
Question: I'm trying to crystallize my product, but it separates as an oil instead of forming crystals. What can I do?
Answer: "Oiling out" is a common problem when the melting point of the solute is lower than the boiling point of the crystallization solvent, or when the concentration of impurities is high.
Underlying Principle: Successful crystallization depends on a gradual decrease in solubility as the solution cools, allowing for the ordered arrangement of molecules into a crystal lattice.
Troubleshooting Strategies for Crystallization
-
Solvent Selection:
-
Use a lower-boiling point solvent: If possible, choose a solvent with a lower boiling point.
-
Use a solvent pair: Dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the oil and allow the solution to cool slowly. Common solvent pairs include ethanol/water, ethyl acetate/heptane, or toluene/heptane.
-
-
Seeding: Add a small crystal of the pure compound to the supersaturated solution to induce crystallization.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Rapid cooling often promotes oiling out.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the purity of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid during my experiments?
A1: High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring the purity of your compound. A reversed-phase C18 column is a good starting point. The mobile phase will likely require a buffer to control the pH and ensure reproducible retention times due to the ionizable nature of your molecule. A common mobile phase system for similar compounds is a gradient of acetonitrile and water with a small amount of an acid like formic acid or a buffer like ammonium acetate.[2][3] Thin Layer Chromatography (TLC) can also be used for rapid, qualitative analysis of reaction progress and fraction collection during column chromatography.
Q2: My compound is a solid, but it's difficult to handle and appears amorphous. How can I obtain a more crystalline solid?
A2: If standard crystallization methods fail, consider crystallization at the isoelectric point (pI). At its pI, the net charge of the molecule is zero, and its solubility in aqueous media is at a minimum, which can promote crystallization.[4] You would dissolve your compound in either an acidic or basic aqueous solution and then slowly adjust the pH towards the pI. The predicted pKa of the carboxylic acid group is around 4, and the pKa of the arylamine is also likely in the low single digits. Therefore, the pI will be in the acidic range. Experimentally, you can determine the optimal pH for precipitation.
Q3: What are the likely impurities from a Buchwald-Hartwig amination synthesis of this compound?
A3: A Buchwald-Hartwig amination would likely couple 3,4-dimethylaniline with a halo-phenylacetic acid derivative.[1] Potential impurities include:
-
Unreacted starting materials: 3,4-dimethylaniline and the halo-phenylacetic acid.
-
Homocoupling products: From the reaction of two molecules of the halo-phenylacetic acid.
-
Dehalogenated starting material: The halo-phenylacetic acid is reduced to phenylacetic acid.
-
Palladium catalyst residues: These can often be removed by filtration through a pad of silica gel or Celite®, or by treatment with a metal scavenger.
Q4: How should I store purified (3,4-Dimethyl-phenylamino)-phenyl-acetic acid?
A4: Like many amino acids, your compound may be susceptible to degradation over time, especially when exposed to light and air. It is best to store the purified solid in a well-sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.
Experimental Protocols
Protocol 1: General Procedure for Purification by Acid-Base Extraction
-
Dissolve the crude product (1.0 g) in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel.
-
Extract with 1 M HCl (2 x 25 mL). Combine the aqueous layers.
-
Wash the organic layer with brine (25 mL) and set it aside.
-
Cool the combined acidic aqueous layers in an ice bath and adjust the pH to ~4 with 1 M NaOH.
-
Extract the product from the pH-adjusted aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine these organic extracts and wash with saturated sodium bicarbonate solution (2 x 25 mL).
-
Wash the organic layer with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the partially purified product.
Protocol 2: Recrystallization from an Ethanol/Water Solvent System
-
Place the partially purified product in a flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While the solution is still hot, add water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Data Presentation
Table 1: Solvent Properties for Crystallization
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Good "good" solvent for solvent pairs. |
| Water | 100 | Polar Protic | Good "poor" solvent for solvent pairs with polar organic solvents. |
| Ethyl Acetate | 77 | Polar Aprotic | A versatile solvent for both extraction and crystallization. |
| Heptane | 98 | Non-polar | Good "poor" solvent for solvent pairs with more polar organic solvents. |
| Toluene | 111 | Non-polar | Can be a good crystallization solvent for aromatic compounds. |
Visualizations
Diagram 1: Troubleshooting Workflow for Purification
Caption: A decision tree for the purification of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid.
Diagram 2: pH-Dependent Solubility and Extraction
Caption: The effect of pH on the ionization state and water solubility of the target compound and impurities.
References
-
LookChem. (n.d.). 4-(DIMETHYLAMINO)PHENYLACETIC ACID. Retrieved from [Link]
-
Birk, R. L., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4004–4007. [Link]
-
Kollár, L., et al. (2022). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 27(15), 4933. [Link]
-
PubChem. (n.d.). 2-(3,4-Dimethylphenyl)acetic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. National Library of Medicine. [Link]
-
Kromann, J. C., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2983. [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
Organometallics. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(22), 3749-3756. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
-
Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
-
ChemRxiv. (2024). pKa Prediction in Non-Aqueous Solvents. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]
-
ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(22), 3749-3756. [Link]
-
ResearchGate. (2015). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]
-
Canadian Science Publishing. (2020). Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. Canadian Journal of Chemistry, 98(9), 525-531. [Link]
-
ACS Publications. (2014). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. Journal of the American Chemical Society, 136(32), 11602-11605. [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). Analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 9(8), 3146-3153. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
Sources
Technical Support Center: Mass Spectrometry of GSK1016790A (CAS 725252-91-5)
Welcome to the technical support guide for the mass spectrometry analysis of GSK1016790A. This document provides practical, in-depth troubleshooting advice in a question-and-answer format, tailored for researchers, scientists, and drug development professionals. Our goal is to move beyond simple checklists, offering explanations grounded in the physicochemical properties of the analyte and the principles of mass spectrometry to help you resolve common experimental challenges.
Analyte at a Glance: GSK1016790A
GSK1016790A is a potent and selective agonist for the TRPV4 receptor.[1] Understanding its structure is the first step in predicting its behavior in a mass spectrometer.
| Property | Value | Source |
| CAS Number | 725252-91-5 (also cited as 942206-85-1) | [2][3] |
| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂ | [1][2] |
| Monoisotopic Mass | 654.1222 g/mol | (Calculated) |
| Average Mass | 655.61 g/mol | [1][3] |
| Key Structural Features | Multiple amide bonds, a sulfonamide group, piperazine ring, two chlorine atoms, and several aromatic systems. These features provide sites for protonation, adduct formation, and predictable fragmentation. | [2] |
Section 1: Initial Signal Acquisition & Optimization
This section addresses the most common initial hurdle: obtaining a stable and robust signal for your analyte.
Q1: I'm not seeing any peak for my analyte. Where do I start troubleshooting?
Answer: Seeing no signal is a common but frustrating issue. The root cause is typically that either the analyte is not reaching the detector, or it's not being ionized effectively. A systematic check from the sample vial to the detector is the most efficient troubleshooting approach.[4]
Troubleshooting Protocol: The "No Signal" Workflow
-
Verify Sample Integrity & Concentration:
-
Action: Prepare a fresh, slightly more concentrated sample of GSK1016790A in a suitable solvent like DMSO or Methanol.[3] Ensure the concentration is appropriate for your instrument's sensitivity (e.g., 100-1000 ng/mL for initial screening).[5]
-
Rationale: The sample may have degraded, or the concentration might be too low to detect. GSK1016790A's complex structure could be susceptible to degradation under certain storage conditions.[6]
-
-
Confirm LC System Performance:
-
Action: Check for system pressure fluctuations and leaks.[4][7] Manually inspect the LC outlet tubing to ensure it's properly connected to the ion source.[7]
-
Rationale: A leak or a blockage in the LC system will prevent the sample from ever reaching the mass spectrometer. Stable pressure indicates a healthy flow path.
-
-
Inspect the Ion Source (Electrospray Ionization - ESI):
-
Action: Visually inspect the ESI needle for a stable Taylor cone (a fine, consistent spray).[8] If there's no spray or it's dripping, there may be a clog.
-
Rationale: ESI requires the formation of a stable spray of charged droplets. Without this, ionization cannot occur.
-
-
Check Basic MS Settings:
-
Action: Ensure you are in the correct polarity mode. Given the presence of multiple nitrogen atoms (amides, piperazine), GSK1016790A is most likely to ionize in Positive Ion Mode via protonation.
-
Rationale: The analyte's structure dictates its preferred ionization mode. The numerous basic sites on GSK1016790A make it an excellent candidate for forming [M+H]⁺ ions.
-
Verification Diagram: Systematic "No Signal" Check
Sources
- 1. GSK1016790A - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. GSK1016790A ≥98% (HPLC), powder, TRPV4 channel agonist, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 4. gentechscientific.com [gentechscientific.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
preventing degradation of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid during storage
Prepared by: Senior Application Scientist, Chemical Stability Division
Welcome to the technical support guide for (3,4-Dimethyl-phenylamino)-phenyl-acetic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this compound during storage and handling. As an N-aryl amino acid derivative, this molecule possesses specific chemical moieties that require careful consideration to prevent degradation. This guide provides a foundational understanding of its potential stability liabilities, troubleshooting advice for common issues, and validated protocols to proactively assess and maintain its quality.
Understanding the Stability Profile of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid
The structure of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid contains two primary functional groups susceptible to degradation: a secondary aromatic amine and a carboxylic acid. Understanding these potential liabilities is the first step in designing appropriate storage and handling strategies.
-
Oxidative Degradation: The secondary aromatic amine is the most likely site for oxidation. Exposure to atmospheric oxygen, light, or trace metal ions can initiate radical reactions, leading to the formation of colored impurities, often quinone-imines or related structures. This is a common degradation pathway for molecules with electron-rich aromatic rings and amine functionalities.[1]
-
Hydrolytic Instability: While generally stable, the molecule's solubility and stability can be pH-dependent. In highly acidic or basic aqueous solutions, especially at elevated temperatures, hydrolysis is a potential risk, although typically less pronounced than oxidation for this structure type.[2]
-
Thermal and Photochemical Degradation: Exposure to high temperatures can promote decarboxylation of the acetic acid moiety or accelerate oxidative processes. Similarly, exposure to UV or high-intensity visible light can provide the energy to initiate photochemical degradation, particularly affecting the aromatic and amine systems.[3]
The following diagram illustrates the primary sites of potential degradation on the molecule.
Caption: Primary sites of potential chemical degradation for (3,4-Dimethyl-phenylamino)-phenyl-acetic acid.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and stability of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid.
Q1: What are the ideal storage conditions for this compound in its solid state?
For optimal long-term stability, the solid compound should be stored under the following conditions, which are standard for many sensitive amino acid derivatives:
-
Temperature: -20°C is recommended for long-term storage.[4] For short-term storage (weeks), +2°C to +8°C is acceptable.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is the most critical step to prevent oxidation of the secondary amine.
-
Light: Protect from light by using an amber vial or by storing the container in a dark place.
-
Moisture: Store in a tightly sealed container with a desiccant to keep it dry.[4][6]
Q2: My solid sample has turned from off-white to yellow/brown. What happened and is it still usable?
A color change is a strong indicator of oxidative degradation. The likely cause is exposure to air (oxygen) and/or light. The colored species are typically low-level impurities, but their presence signals that the purity of the bulk material may be compromised.
Before use, you must re-qualify the material. Use an analytical technique like HPLC with UV detection or LC-MS to assess the purity. If the purity is still within your experimental tolerance, it may be usable, but the presence of degradants could interfere with downstream applications. For high-sensitivity experiments, using a new, un-degraded lot is strongly advised.
Q3: I prepared a stock solution in DMSO and stored it at 4°C. Now I see new peaks in my HPLC analysis. What are they?
This indicates instability in solution. While DMSO is a common solvent, several factors could be at play:
-
Oxidation: Dissolved oxygen in the solvent can still cause degradation, which may be accelerated in solution compared to the solid state.
-
pH Effects: The apparent pH of the solution could contribute to degradation.
-
Solvent Purity: Impurities in the DMSO (e.g., peroxides) can be highly reactive.
Recommendation: For solutions, it is best practice to prepare them fresh for each experiment. If storage is unavoidable, flash-freeze aliquots in an inert atmosphere and store them at -80°C. Avoid repeated freeze-thaw cycles.[7]
Q4: How can I definitively determine the stability of my specific batch of this compound under my laboratory's conditions?
The most robust method is to conduct a forced degradation study .[8] This is a systematic process where the compound is exposed to a variety of harsh conditions to intentionally induce degradation.[3] By analyzing the results, you can identify the likely degradation pathways, establish appropriate storage conditions, and validate that your analytical methods can detect any potential impurities.[1][9] A detailed protocol for this is provided in Section 4 of this guide.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Appearance of new peaks in HPLC/LC-MS analysis of a stored sample. | 1. Oxidative degradation from exposure to air.[1] 2. Photodegradation from exposure to light. 3. Thermal degradation if stored at improper temperatures. | 1. Re-evaluate storage conditions. Ensure the container is tightly sealed and flushed with inert gas (N₂ or Ar). 2. Store in an amber vial or in the dark. 3. Confirm storage temperature is appropriate (-20°C for long-term). 4. Perform a forced degradation study (see Protocol 2) to identify and characterize the degradants. |
| Solid material has changed color (e.g., yellowing, browning). | 1. Significant oxidative degradation. 2. Exposure to light and/or air over time. | 1. Immediately re-test the purity of the material via HPLC or LC-MS before use. 2. Discard the lot if purity is below the required specification. 3. For future lots, aliquot the material upon receipt into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk stock. |
| Inconsistent results in biological or chemical assays. | 1. Degradation of the compound leading to lower effective concentration. 2. Degradation products may have inhibitory or confounding activities. | 1. Use freshly prepared solutions for all experiments. Avoid using solutions that have been stored for extended periods. 2. Run a purity check on the stock material being used for the experiments. 3. If possible, qualify your analytical method to ensure it is "stability-indicating," meaning it can separate the parent compound from its degradants. The forced degradation protocol is essential for this.[2] |
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
This protocol minimizes the risk of degradation during routine handling and storage.
-
Upon Receipt:
-
Visually inspect the compound for any color change. It should be an off-white to light-colored solid.
-
If long-term storage is planned, do not open the primary container in ambient air. Transfer the container into an inert atmosphere glovebox or glove bag.
-
-
Aliquoting (Strongly Recommended):
-
Inside the inert atmosphere, carefully aliquot the bulk material into smaller, pre-tared, amber glass vials suitable for single use.
-
Backfill each vial with dry argon or nitrogen, seal tightly with a PTFE-lined cap, and wrap the cap with parafilm.
-
-
Storage:
-
Label each aliquot clearly with the compound name, lot number, concentration (if in solution), and date.
-
Place the sealed aliquots in a secondary container with desiccant.
-
Store the secondary container at -20°C for long-term storage or 2-8°C for short-term (1-2 weeks).
-
-
Usage:
-
When ready to use, remove a single aliquot from the freezer. Allow it to warm completely to room temperature before opening to prevent water condensation on the cold solid.
-
Prepare solutions immediately before use.
-
Protocol 2: Forced Degradation (Stress Testing) Workflow
This protocol is designed to identify degradation pathways and develop a stability-indicating analytical method.[8] The goal is to achieve 5-20% degradation of the parent compound.[9]
Caption: Workflow for a forced degradation study to assess compound stability.
Methodology:
-
Preparation:
-
Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Create an unstressed control sample by diluting the stock to the target analytical concentration and analyzing it immediately.
-
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate at 60°C. Withdraw and neutralize aliquots at time points (e.g., 2, 4, 8 hours) and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubate at 60°C. Withdraw and neutralize aliquots at time points (e.g., 1, 2, 4 hours) and analyze.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% hydrogen peroxide.
-
Store at room temperature, protected from light. Analyze at time points (e.g., 4, 8, 24 hours).[2]
-
-
Thermal Degradation:
-
For solid-state testing, place a known quantity of the solid compound in a vial in an oven at 80°C.
-
For solution testing, incubate a sealed vial of the stock solution at 60°C.
-
Analyze at time points (e.g., 24, 48, 72 hours).
-
-
Photostability:
-
Expose both solid material and a solution to light meeting ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Analyze the samples after the exposure period. Ensure a control sample is wrapped in foil to exclude light.
-
-
Analysis and Interpretation:
-
Analyze all stressed samples and the control by a high-resolution HPLC method, preferably with both UV and Mass Spec detection.
-
Calculate the percentage of degradation for each condition.
-
Ensure the analytical method can adequately separate the main peak from all degradation products (this validates it as "stability-indicating").
-
Use the mass spectrometry data to propose structures for the major degradants.
-
By following this guide, you can ensure the integrity of your (3,4-Dimethyl-phenylamino)-phenyl-acetic acid, leading to more reliable and reproducible experimental outcomes.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
Capricorn Scientific. (2025). Safety Data Sheet_NEAA-B_Capricorn_EN. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of phenyl acetic acid (paa) degradation pathway. Retrieved from [Link]
-
PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Transition Metal‐Free N‐Arylation of Amino Acid Esters with Diaryliodonium Salts. Retrieved from [Link]
-
MDPI. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]
-
Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]
-
Microbiology Society. (n.d.). Characterization of the last step of the aerobic phenylacetic acid degradation pathway. Retrieved from [Link]
-
LookChem. (n.d.). Cas 17078-28-3 4-(DIMETHYLAMINO)PHENYLACETIC ACID. Retrieved from [Link]
-
ResearchGate. (n.d.). Insights on the regulation of the phenylacetate degradation pathway from Escherichia coli. Retrieved from [Link]
-
Reddit. (2024). Amino acid solution storage – please help : r/labrats. Retrieved from [Link]
Sources
- 1. ajpsonline.com [ajpsonline.com]
- 2. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. carlroth.com [carlroth.com]
- 5. capricorn-scientific.com [capricorn-scientific.com]
- 6. carlroth.com [carlroth.com]
- 7. reddit.com [reddit.com]
- 8. acdlabs.com [acdlabs.com]
- 9. biopharminternational.com [biopharminternational.com]
Technical Support Center: Catalyst Selection for Synthesizing Substituted Phenylglycines
Introduction
Substituted phenylglycines are a critical class of non-proteinogenic amino acids (NPAAs) that serve as indispensable building blocks in modern drug development.[1][2] Their incorporation into peptides can fundamentally alter pharmacological properties, enhancing stability, selectivity, and efficacy.[1] However, the stereocontrolled synthesis of these chiral molecules presents significant challenges, with catalyst selection and reaction optimization being paramount to achieving high yields and enantiopurity.
This technical support center is designed for researchers, chemists, and drug development professionals. It provides field-proven insights through a series of frequently asked questions and detailed troubleshooting guides to navigate the complexities of catalytic asymmetric synthesis of substituted phenylglycines.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the synthesis of substituted phenylglycines.
Q1: What are the primary catalytic strategies for synthesizing enantiomerically enriched substituted phenylglycines?
A1: Several powerful catalytic strategies have been developed, each with distinct advantages. The most prominent methods include:
-
Asymmetric Strecker Synthesis: This is one of the most direct and widely employed methods. It involves the three-component reaction of a substituted benzaldehyde, a cyanide source, and an ammonia equivalent. Enantioselectivity is induced by a chiral catalyst, which can be a metal complex (e.g., zirconium or titanium) or an organocatalyst, such as those derived from thiourea.[2][3]
-
Catalytic Asymmetric Alkylation of Glycine Imines: This popular approach utilizes a glycine Schiff base (an achiral starting material) which is deprotonated to form an enolate. A chiral phase-transfer catalyst (PTC) then shuttles the enolate into an organic phase for alkylation. Catalysts derived from Cinchona alkaloids are particularly effective and widely used due to their low cost and high performance.[4][5]
-
Asymmetric Hydrogenation and Reductive Amination: These methods involve the enantioselective reduction of a prochiral precursor. This can include the hydrogenation of an α,β-dehydro amino acid derivative using a chiral metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine ligands) or the reductive amination of an α-keto acid.[5]
-
Emerging C-H Amination Methods: More recent innovations involve the direct, stereocontrolled insertion of a nitrogen-containing group into the Cα-H bond of a carboxylic acid derivative. These methods, often catalyzed by transition metals like ruthenium or iron, represent a highly efficient and atom-economical route to α-amino acids.[6]
Q2: How do I select an initial catalyst for my specific substituted phenylglycine target?
A2: Selecting the right starting point is crucial for minimizing development time. A systematic approach is recommended, as outlined in the decision workflow below.
-
Literature Precedent: The first step is always a thorough literature search for the synthesis of analogs with similar steric and electronic properties.[7] Success on a closely related substrate is the strongest indicator of a promising catalyst system.
-
"Privileged" Catalyst Scaffolds: In the absence of direct precedent, screen a small set of "privileged" catalysts known for their broad applicability.[8][9] For phenylglycine synthesis, these include:
-
Cinchona Alkaloid-Derived PTCs: Excellent for alkylations of glycine Schiff bases.[4]
-
BINOL-Derived Chiral Phosphoric Acids: Effective Brønsted acid catalysts for reactions involving imines.[7][10]
-
Thiourea-Based Organocatalysts: Particularly successful in asymmetric Strecker reactions.[11][12]
-
Chiral Metal-Salen Complexes: Versatile Lewis acid catalysts for various transformations.[8]
-
-
Reaction Type: The choice of reaction dictates the catalyst class. For a Strecker reaction, a thiourea or metal-based catalyst is appropriate.[3] For building the side chain onto a glycine backbone, a phase-transfer catalyst is a logical choice.[4]
Caption: Catalyst selection workflow for substituted phenylglycines.
Q3: What are the key differences between metal-based, organo-, and biocatalysts for this synthesis?
A3: Each catalyst class offers a unique profile of benefits and drawbacks. The optimal choice depends on the specific reaction, scale, and purity requirements.
| Feature | Metal-Based Catalysts | Organocatalysts | Biocatalysts (Enzymes) |
| Mechanism | Coordination to substrate (Lewis acid activation), enabling bond formation/cleavage. | Non-covalent interactions (H-bonding) or covalent catalysis (enamine/iminium ion formation).[10] | Precise positioning of substrates within a chiral active site. |
| Advantages | High turnover numbers (low loadings), broad substrate scope, well-studied.[5] | Generally low toxicity, air and moisture stable, no metal contamination issues. | Extremely high enantioselectivity (>99% ee), mild aqueous conditions, environmentally benign.[1] |
| Disadvantages | Potential for toxic metal leaching into the final product, often air/moisture sensitive.[8] | Often require higher catalyst loadings (1-20 mol%), may have narrower substrate scope. | Limited substrate scope, sensitive to temperature/pH, may require genetic engineering.[13] |
| Typical Use | Asymmetric hydrogenations, Lewis acid-catalyzed Strecker reactions.[5][14] | Phase-transfer catalysis, Strecker reactions, Mannich reactions.[3][4][15] | Kinetic resolutions, reductive aminations, hydrolysis of nitriles.[11][13] |
Q4: What is a chemoenzymatic approach and when is it advantageous?
A4: A chemoenzymatic approach combines a chemical synthesis step with a biological one in a single pot, leveraging the best of both worlds. A prime example is the synthesis of phenylglycine via a Strecker reaction coupled with an enzymatic resolution.[11][12]
Under the alkaline conditions of the Strecker synthesis, the intermediate α-aminonitrile is formed as a racemic mixture and exists in equilibrium with the starting materials.[12] By introducing an enantioselective enzyme, such as a nitrilase that hydrolyzes only one enantiomer of the nitrile to the desired amino acid, the equilibrium is continuously shifted. The unreacted nitrile enantiomer rapidly racemizes in the basic medium, allowing for a dynamic kinetic resolution (DKR) . This powerful strategy enables the theoretical conversion of 100% of the starting aldehyde into a single enantiomer of the final amino acid, bypassing the 50% yield limit of traditional kinetic resolutions.[11][12]
Part 2: Troubleshooting Guide
This guide addresses specific, common problems encountered during experimental work.
Problem 1: Low or Inconsistent Enantioselectivity (% ee)
Q: My reaction is proceeding with a good chemical yield, but the enantioselectivity is low or fluctuates between runs. What should I investigate?
A: This is a classic challenge in asymmetric catalysis. Low enantioselectivity points to issues with the stereodifferentiating transition state. A systematic investigation is key.
Caption: Systematic workflow for troubleshooting low enantioselectivity.
-
Catalyst/Ligand Integrity: The chiral catalyst is the source of asymmetry. Its degradation is a primary suspect.
-
Action: Verify the purity of your catalyst and/or ligand via NMR or another suitable technique. If it is old or has been improperly stored, use a fresh batch from a reliable supplier or resynthesize it.[8]
-
-
Reaction Temperature: The energy difference between the two diastereomeric transition states that lead to the R and S enantiomers is often small. Lowering the reaction temperature can amplify this difference, favoring the lower-energy pathway and thus increasing the enantiomeric excess.[7][8]
-
Action: Conduct a temperature screening study. Systematically lower the temperature (e.g., from room temperature to 0 °C, -20 °C, or lower) and analyze the effect on both reaction rate and % ee to find the optimal balance.
-
-
Solvent Effects: The solvent can profoundly influence the conformation and solvation of the catalyst-substrate complex, thereby altering the geometry of the transition state.[8] A change in solvent can sometimes even invert the major enantiomer produced.
-
Action: Screen a range of solvents with different polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, acetonitrile).
-
-
Uncatalyzed Background Reaction: If the non-catalyzed reaction is fast, it will produce a racemic mixture of the product, eroding the overall % ee.
-
Action: Run a control experiment without the chiral catalyst. If a significant amount of product forms, the background reaction is competitive. To mitigate this, you may need to lower the reaction temperature or adjust reactant concentrations.
-
Problem 2: Reaction is Slow, Stalls, or Gives Low Yield
Q: My catalytic reaction is not reaching completion or is extremely sluggish. What should I investigate?
A: Poor catalyst activity can halt a synthesis. The cause is often related to catalyst deactivation or suboptimal conditions.
-
Cause A: Catalyst Deactivation/Poisoning: Many catalysts, especially organometallic complexes, are sensitive to impurities. Water, oxygen, or functional groups on the substrate (e.g., unprotected amines or thiols) can act as poisons, irreversibly binding to the catalyst's active site.[8]
-
Solution: Ensure all reagents and solvents are rigorously purified and dried. If necessary, distill solvents over a suitable drying agent. Run the reaction under a strict inert atmosphere (Nitrogen or Argon).
-
-
Cause B: Insufficient Catalyst Activity/Loading: The chosen catalyst may simply not be active enough for your specific substrate, or the loading may be too low.
-
Solution: First, try incrementally increasing the catalyst loading (e.g., from 1 mol% to 5 mol% or 10 mol%). If the rate does not improve, you may need to screen a different class of catalyst that is better suited to your substrate's electronic and steric profile.
-
-
Cause C: Poor Substrate Solubility: If the substrate is not fully dissolved in the reaction solvent, the reaction will be limited by mass transfer, appearing slow or stalling once the dissolved substrate is consumed.
-
Solution: Check the solubility of your starting materials in the chosen solvent. If solubility is an issue, you may need to switch to a different solvent system or gently heat the reaction (while monitoring the effect on enantioselectivity).
-
Problem 3: Racemization of Phenylglycine During Solid-Phase Peptide Synthesis (SPPS)
Q: I successfully synthesized my enantiopure substituted phenylglycine, but I am observing significant racemization during its incorporation in Fmoc-based SPPS. Why is this happening and how can I prevent it?
A: This is a well-documented and critical issue. The α-proton on the phenylglycine residue is significantly more acidic than that of aliphatic amino acids due to stabilization of the resulting carbanion by the adjacent phenyl ring. This makes it highly susceptible to epimerization under the basic conditions used for coupling in standard Fmoc-SPPS protocols.[16][17] The crucial step where racemization occurs is during the activation and coupling of the Fmoc-phenylglycine.[16]
Protocol for Minimizing Racemization of Fmoc-Phg in SPPS:
The key is to modify the coupling conditions to be less basic and to use activators that generate less reactive intermediates.
| Parameter | Standard SPPS Conditions (High Racemization) | Optimized Conditions for Phg (Low Racemization) | Rationale |
| Coupling Reagent | HBTU, HATU | DEPBT , COMU | These reagents form less reactive activated esters, reducing the time the α-proton is susceptible to abstraction.[16] |
| Base | DIPEA (Diisopropylethylamine), Piperidine | TMP (2,4,6-Trimethylpyridine), DMP (2,6-Lutidine) | These are sterically hindered, non-nucleophilic bases that are less effective at abstracting the acidic α-proton compared to DIPEA.[16] |
| Fmoc Deprotection | 20% Piperidine in DMF | 20% Piperidine in DMF (No change needed) | Racemization primarily occurs during the coupling step, not the deprotection step for the resin-bound peptide.[16] |
Experimental Protocol:
-
Swell the resin as per your standard protocol.
-
Perform Fmoc deprotection using 20% piperidine in DMF.
-
For the crucial phenylglycine coupling step :
-
In a separate vessel, pre-dissolve Fmoc-L-Phenylglycine (3 equiv.), COMU (3 equiv.), in DMF.
-
Add TMP (4 equiv.) to the solution and immediately add the mixture to the resin.
-
Allow the coupling to proceed for 1-2 hours.
-
-
For all subsequent amino acid couplings, you may revert to your standard protocol (e.g., using HATU/DIPEA), as the risk of racemization for other residues is much lower.
By implementing these specific reagents for the phenylglycine incorporation step, racemization can be reduced to negligible levels (<2%).[16]
References
-
Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906-1908. [Link]
-
Nature Portfolio. (2022). Catalytic Enantioselective Synthesis of Amino Acids Made Easy. Nature Chemistry. [Link]
-
Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. (2018). [Link]
-
O'Donnell, M. J. (2011). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 44(7), 558-572. [Link]
-
Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. (2007). [Link]
-
Fosgerau, K., & Hoffmann, T. (2015). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Drug Discovery Today, 20(2), 122-128. [Link]
-
Wikipedia. (2023). Non-proteinogenic amino acids. [Link]
-
Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. (2011). [Link]
-
Eppinger, C., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis, 2. [Link]
-
Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. ResearchGate. (2022). [Link]
-
Eppinger, C., et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis. [Link]
-
Novel biosynthetic routes to non-proteinogenic amino acids as chiral pharmaceutical intermediates. ResearchGate. (2002). [Link]
-
Chemoenzymatic synthesis of N-phenyl glycine derivatives via integration of Au/TiO2 and enzyme as catalysts in water. Taylor & Francis Online. (2023). [Link]
-
Wikipedia. (2023). Strecker amino acid synthesis. [Link]
-
Saghyan, A. (2015). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley. [Link]
-
A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. (2023). [Link]
- Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.
-
Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Chemical Communications. (2017). [Link]
-
Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. PubMed Central. (2021). [Link]
-
Guidelines and methodologies in asymmetric synthesis and catalysis. Universitat de Barcelona. (2003). [Link]
-
Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI. (2022). [Link]
-
A Facile Synthesis of Substituted Phenylglycines. Taylor & Francis Online. (2000). [Link]
-
Asymmetric synthesis of arylglycines. Chemical Reviews. (1992). [Link]
-
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. (2017). [Link]
-
Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate. (2017). [Link]
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. communities.springernature.com [communities.springernature.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Guidelines and methodologies in asymmetric synthesis and catalysis [comptes-rendus.academie-sciences.fr]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 12. frontiersin.org [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Impurities in (3,4-Dimethyl-phenylamino)-phenyl-acetic acid (CAS 725252-91-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for minimizing impurities during the synthesis and purification of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid. As Senior Application Scientists, we offer field-proven insights and troubleshooting strategies to ensure the highest possible purity of your final product.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid. The proposed synthetic route involves the reductive amination of a phenylglyoxylic acid derivative with 3,4-dimethylaniline, a common method for preparing N-aryl amino acids.
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed synthesis of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid.
Issue 1: Incomplete reaction or low yield of the final product.
-
Potential Cause 1: Inefficient Imine Formation. The initial condensation between 3,4-dimethylaniline and phenylglyoxylic acid to form the imine intermediate may be slow or incomplete.
-
Solution:
-
pH Adjustment: The reaction pH is critical. An acidic catalyst (e.g., a catalytic amount of acetic acid) can facilitate the dehydration step to form the imine. However, strongly acidic conditions can protonate the aniline, reducing its nucleophilicity. Careful optimization of the pH (typically in the range of 4-6) is recommended.
-
Azeotropic Removal of Water: For reactions run in solvents like toluene or benzene, using a Dean-Stark apparatus to remove the water formed during imine formation can drive the equilibrium towards the product.
-
-
-
Potential Cause 2: Ineffective Reduction. The reducing agent may not be efficiently converting the imine intermediate to the final product.
-
Solution:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common and effective reducing agent for imines. For more robust reductions, catalytic hydrogenation (H₂ over Pd/C) can be employed. The choice will depend on the scale of the reaction and the presence of other reducible functional groups.[1]
-
Reaction Conditions: Ensure the reaction temperature and pressure (for hydrogenation) are optimal. For NaBH₄ reductions, protic solvents like methanol or ethanol are typically used.
-
-
Issue 2: Presence of unreacted starting materials in the final product.
-
Potential Cause: Incorrect stoichiometry or insufficient reaction time.
-
Solution:
-
Stoichiometry: Ensure the molar ratio of the reactants is appropriate. A slight excess of one reactant can be used to drive the reaction to completion, but this may complicate purification.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.
-
-
Issue 3: Identification of a significant byproduct with a similar polarity to the product.
-
Potential Cause: Formation of Phenylacetic Acid. If the reaction conditions are too harsh or if there is oxidative degradation, phenylglyoxylic acid can decarboxylate to form benzaldehyde, which can then be oxidized to benzoic acid or reduced to benzyl alcohol. Phenylacetic acid can also be a potential impurity from the starting material.
-
Solution:
-
Temperature Control: Maintain a controlled and moderate reaction temperature to minimize degradation of the starting materials and intermediates.
-
Purification: Phenylacetic acid can often be removed by careful recrystallization or column chromatography. A pH-controlled aqueous extraction can also be effective, as the acidity of phenylacetic acid and the target amino acid will differ.
-
-
Issue 4: Discoloration of the final product.
-
Potential Cause 1: Oxidation of 3,4-dimethylaniline. Anilines are susceptible to oxidation, which can lead to colored impurities.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Purification of Starting Material: Ensure the 3,4-dimethylaniline used is of high purity and free from colored oxidation products. Distillation of the aniline prior to use may be necessary.
-
-
-
Potential Cause 2: Residual Palladium Catalyst. If catalytic hydrogenation is used, fine particles of palladium on carbon can be difficult to remove completely, leading to a grayish or black tint.
-
Solution:
-
Filtration: Filter the reaction mixture through a pad of Celite® or another filter aid to effectively remove the catalyst. For very fine particles, filtration through a membrane filter (e.g., 0.45 µm) may be necessary.
-
-
Diagram 2: General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting impurity issues.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the synthesis of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid?
A1: The most critical parameter is often the control of pH during the initial imine formation. The reaction requires a delicate balance: acidic enough to catalyze dehydration but not so acidic as to deactivate the aniline nucleophile. Careful, stepwise addition of an acid catalyst and monitoring the reaction progress are key.
Q2: What are the best analytical methods for assessing the purity of the final product?
A2: A combination of methods provides the most comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis, allowing for the quantification of the main component and detection of impurities. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of impurities, which provides clues to their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the final product and can also be used to identify and quantify major impurities if their signals do not overlap significantly with the product's signals.
Q3: What are the recommended storage conditions for (3,4-Dimethyl-phenylamino)-phenyl-acetic acid to prevent degradation?
A3: As an N-aryl amino acid, the compound can be susceptible to oxidation and photodecomposition. Therefore, it is recommended to store the solid material in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) at a cool temperature (2-8 °C).
Q4: How can I effectively remove residual solvents from my final product?
A4: Residual solvents can often be removed by drying the product under high vacuum at a slightly elevated temperature (ensure the temperature is below the compound's melting or decomposition point). If a high-boiling point solvent is entrapped, recrystallization from a different solvent system followed by vacuum drying is the most effective method.
Q5: Are there any specific safety precautions I should take when working with the starting materials?
A5: Yes, both 3,4-dimethylaniline and phenylglyoxylic acid require careful handling.
-
3,4-Dimethylaniline: This compound is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Phenylglyoxylic Acid: This is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.
Always consult the Material Safety Data Sheet (MSDS) for each reagent before starting any experimental work.
Section 3: Data Summary
| Potential Impurity | Likely Origin | Recommended Analytical Method | Mitigation Strategy |
| 3,4-Dimethylaniline | Unreacted starting material | HPLC, GC-MS | Optimize reaction stoichiometry and time |
| Phenylglyoxylic Acid | Unreacted starting material | HPLC, LC-MS | Optimize reaction stoichiometry and time |
| Phenylacetic Acid | Degradation of starting material | HPLC, LC-MS | Control reaction temperature |
| Benzaldehyde | Decarboxylation of phenylglyoxylic acid | GC-MS, HPLC | Mild reaction conditions |
| Palladium | Catalyst from hydrogenation | ICP-MS | Filtration through Celite® |
| Residual Solvents | Trapped in the solid matrix | GC-HS | High vacuum drying, recrystallization |
References
-
Strecker Synthesis: A classical method for synthesizing amino acids. While not a direct one-step synthesis for N-aryl amino acids, its principles of imine formation and nucleophilic addition are relevant. More information can be found at: Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
- Ugi Reaction: A multi-component reaction that can be adapted for the synthesis of α-amino acid derivatives. Further details are available at: Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89.
- Reductive Amination: A common and versatile method for forming amines from carbonyl compounds. For an overview, see: Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
- Purification of Organic Compounds: A comprehensive guide to standard purification techniques. Armarego, W. L. F., & Chai, C. L. L. (2012).
- Catalytic Hydrogenation: A powerful reduction technique. For details on catalysts and conditions, see: Rylander, P. N. (2002).
- Patent CN103992241B: This patent describes a preparation method for N-substituted-phenyl glycine, providing a relevant synthetic strategy. Google Patents. (2016). The preparation method of N-substituted-phenyl glycine.
Sources
refining the workup procedure for phenylamino-phenyl-acetic acid synthesis
Welcome to the technical support center for the synthesis of phenylamino-phenyl-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the workup procedure for this important synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the workup of your phenylamino-phenyl-acetic acid synthesis, particularly following the hydrolysis of the intermediate α-aminonitrile.
Q1: After acidification to precipitate my product, I'm getting a low yield or an oily substance instead of a crystalline solid. What's happening and how can I fix it?
A1: This is a common and often frustrating issue that can stem from several factors related to the amphoteric nature of your product and the presence of impurities.
-
Probable Cause 1: Incorrect pH for Precipitation. Phenylamino-phenyl-acetic acid is an amino acid, meaning it has both a basic amino group and an acidic carboxylic acid group. The pH of the aqueous solution will dictate its net charge and, consequently, its solubility. At very low or very high pH, the compound exists as a more soluble salt (protonated amine or deprotonated carboxylate, respectively). The lowest solubility is observed at the isoelectric point (pI), where the molecule exists as a neutral zwitterion. For many amino acids, this is in the weakly acidic to neutral range. If you add too much strong acid, you might be forming the highly soluble hydrochloride salt of the amino group, thus keeping your product in solution.
-
Solution Strategy:
-
Controlled Acidification: Instead of adding a large volume of concentrated acid at once, add a dilute acid (e.g., 1 M HCl) dropwise while vigorously stirring and monitoring the pH with a calibrated pH meter.
-
Identify the Isoelectric Point: The optimal pH for precipitation is the isoelectric point (pI). While the exact pI for this specific molecule may not be readily published, for similar amino acids it is typically in the range of pH 4-6. You should observe the point of maximum precipitation within this range.
-
Avoid Over-acidification: If you overshoot the optimal pH, you can carefully add a dilute base (e.g., 1 M NaOH) to adjust it back.
-
Cooling: After reaching the optimal pH, cool the mixture in an ice bath to further decrease the solubility of your product and maximize precipitation.
-
-
Probable Cause 2: Presence of Solubilizing Impurities. Unreacted starting materials or side-products from the synthesis can act as solubilizing agents or interfere with crystallization, leading to the formation of oils.
-
Solution Strategy:
-
Initial Wash: Before acidification, consider washing the reaction mixture with an organic solvent (e.g., diethyl ether or dichloromethane) to remove non-polar impurities.
-
Purification of the Intermediate Salt: A robust method involves isolating the salt of your product first. After the hydrolysis step, make the solution basic (pH > 10) with NaOH or KOH to form the sodium or potassium salt of the carboxylic acid. Wash this aqueous solution with an organic solvent to remove non-polar impurities. Then, proceed with the controlled acidification of the purified aqueous layer.[1]
-
Q2: During the liquid-liquid extraction of my product, I'm encountering a persistent emulsion. How can I break it?
A2: Emulsion formation is common when working with compounds that have surfactant-like properties, which can be the case for amino acids and their salts, especially in the presence of certain solvents and impurities.
-
Probable Cause: The formation of a stable emulsion is often due to the presence of finely dispersed solid particles, high concentrations of dissolved salts, or the amphiphilic nature of the product itself, which can stabilize the interface between the aqueous and organic layers.
-
Solution Strategy:
-
Mechanical Agitation: Gentle swirling or slow inversion of the separatory funnel is less likely to cause emulsions than vigorous shaking.
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help break emulsions.[2] The increased ionic strength of the aqueous phase makes the organic compounds less soluble in it, promoting phase separation.
-
Change in pH: A slight adjustment of the pH away from the isoelectric point can sometimes break an emulsion by changing the charge state and solubility of the emulsifying agent.
-
Filtration: Passing the emulsified mixture through a pad of celite or glass wool can help to coalesce the dispersed droplets.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation is a very effective method for separating the layers.
-
Solvent Modification: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion. For example, if you are using ethyl acetate, adding a small amount of THF might help.
-
Q3: My final product is discolored, even after recrystallization. What is the source of the color and how can I remove it?
A3: Discoloration often points to the presence of highly conjugated impurities or degradation products formed during the synthesis or workup.
-
Probable Cause 1: Oxidation of the Aniline Moiety. The phenylamino group is susceptible to oxidation, which can lead to the formation of colored impurities. This can be exacerbated by exposure to air, heat, or certain reagents.
-
Solution Strategy:
-
Inert Atmosphere: During the reaction and workup, working under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon (charcoal) to the hot solution can help adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product. After a brief heating period, the charcoal is removed by hot filtration.
-
-
Probable Cause 2: Residual Reagents or Side-Products. Some reagents or byproducts from the synthesis might be colored.
-
Solution Strategy:
-
Thorough Washing: Ensure the crude product is thoroughly washed with cold water after filtration to remove any water-soluble impurities.
-
Optimal Recrystallization Solvent: Experiment with different recrystallization solvents to find one that effectively leaves the colored impurities in the mother liquor. A solvent system where the product is highly soluble when hot and poorly soluble when cold is ideal.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the purpose of hydrolyzing the α-aminonitrile intermediate under acidic or basic conditions?
A1: The Strecker synthesis, a common route to α-amino acids, initially produces an α-aminonitrile.[3][4] The nitrile group (-C≡N) must be converted to a carboxylic acid group (-COOH) to yield the final amino acid product. This transformation is achieved through hydrolysis. Both acidic and basic conditions can catalyze this reaction, proceeding through the formation of an intermediate amide. The choice between acidic or basic hydrolysis can depend on the stability of the rest of the molecule to the reaction conditions.
Q2: Can the α-aminonitrile intermediate decompose during the workup?
A2: Yes, the α-aminonitrile intermediate can be sensitive to certain conditions. One common decomposition pathway is the retro-Strecker reaction , where the aminonitrile reverts back to the starting imine (or aldehyde and amine) and cyanide.[5] This can be promoted by heat and certain pH conditions. Therefore, it is often advisable to proceed with the hydrolysis step without isolating the crude aminonitrile.
Q3: What are some suitable recrystallization solvents for phenylamino-phenyl-acetic acid?
A3: The choice of recrystallization solvent is crucial for obtaining a pure product. Given the polar nature of the amino and carboxylic acid groups, as well as the non-polar phenyl rings, a mixture of solvents is often effective.
-
Protic Solvents: Alcohols like ethanol or isopropanol can be good starting points.[6]
-
Aqueous Mixtures: Mixtures of water with a miscible organic solvent like ethanol or acetone can be effective. The product is typically more soluble in the organic solvent, and water acts as an anti-solvent.
-
Other Systems: For less polar impurities, a solvent system like toluene/hexanes might be useful, though the solubility of the product in these solvents at room temperature would need to be low.[7]
The ideal solvent system is one in which your product is highly soluble at elevated temperatures and poorly soluble at low temperatures, while impurities remain soluble at low temperatures.
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.
-
Spectroscopy:
-
NMR (¹H and ¹³C): Provides detailed structural information and is excellent for confirming the identity of the compound and detecting impurities.
-
IR: Will show characteristic peaks for the N-H stretch of the amine, the broad O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Section 3: Experimental Protocols & Data
Standard Workup Protocol for Phenylamino-Phenyl-Acetic Acid
This protocol assumes the synthesis has been completed and the reaction mixture contains the desired product in an aqueous solution following hydrolysis.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. If the hydrolysis was performed under strongly acidic or basic conditions, neutralize the excess acid or base with a suitable counterpart (e.g., use 1M NaOH to neutralize excess acid, or 1M HCl to neutralize excess base) until the pH is near neutral.
-
Extraction of Neutral Impurities (Optional but Recommended): Transfer the neutralized solution to a separatory funnel and wash with an organic solvent like diethyl ether or ethyl acetate (2 x 50 mL for a ~200 mL aqueous volume). This step removes non-polar impurities. Discard the organic layers.
-
Precipitation of the Product:
-
Place the aqueous layer in a beaker with a magnetic stir bar and place it in an ice bath.
-
Slowly add 1 M HCl dropwise while continuously monitoring the pH.
-
Continue adding acid until the point of maximum precipitation is observed, typically between pH 4 and 6.
-
Once the optimal pH is reached, continue stirring in the ice bath for another 30 minutes to an hour to ensure complete precipitation.
-
-
Isolation of the Product:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold deionized water to remove any remaining salts.
-
Press the solid as dry as possible on the filter.
-
-
Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Recrystallization:
-
Choose a suitable solvent or solvent system based on small-scale solubility tests. A mixture of ethanol and water is often a good starting point.
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
If the solution is colored, you may add a small amount of activated carbon and heat for a few minutes before hot filtering to remove the carbon.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Data Presentation
| Parameter | Typical Value/Range | Notes |
| Optimal Precipitation pH | 4.0 - 6.0 | This is the isoelectric point range where the amino acid is least soluble. |
| Recrystallization Solvents | Ethanol/Water, Isopropanol, Acetone/Water | The ideal ratio should be determined experimentally. |
| Expected Melting Point | ~137 °C | Literature values can vary slightly. A sharp melting point is indicative of high purity. |
| Common Impurities | Unreacted starting materials, Phenylacetamide (from incomplete hydrolysis of the nitrile), Oxidation byproducts | The presence of these can be detected by TLC and NMR. |
Section 4: Visualizations
Workup Procedure Workflow
Caption: A generalized workflow for the workup and purification of phenylamino-phenyl-acetic acid.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low yields in phenylamino-phenyl-acetic acid workup.
References
- Benchchem. (2025). Preventing degradation of aminonitriles during workup and purification.
- Benchchem. (2025). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
- Google Patents. (2005). Resolution of alpha-(phenoxy)phenylacetic acid derivatives. (U.S.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Benchchem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
-
University of Calgary, Department of Chemistry. Ch27 : Strecker Synthesis of amino acids. Retrieved from [Link]
- Google Patents. (1980). METHOD FOR SYNTHESISING A PHENYL ACETIC ACID.
-
MDPI. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 25(23), 5534. [Link]
- Google Patents. (2011). Process for phenylacetic acid derivatives. (U.S.
-
ACS Publications. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1188–1197. [Link]
-
National Center for Biotechnology Information. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel), 8(4), 43. [Link]
-
Chemistry Stack Exchange. (2016). Emulsion formation during extraction. Retrieved from [Link]
-
CORE. (2011). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]
-
ResearchGate. (2011). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]
- Google Patents. (2001). Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
Patsnap. (2011). Industrial preparation method for 3-amino phenylacetic acid. Retrieved from [Link]
-
Wikipedia. Phenylacetic acid. Retrieved from [Link]
-
Organic Syntheses. phenylacetic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Separation of phenyl acetic acid and 6-aminopenicillanic acid applying aqueous two-phase systems based on copolymers and salts. Scientific Reports, 6, 34791. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
YouTube. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. Retrieved from [Link]
Sources
- 1. RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US20050033084A1 - Resolution of alpha-(phenoxy)phenylacetic acid derivatives - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of Substituted Phenylamino-phenyl-acetic Acids
Introduction: The Phenylamino-phenyl-acetic Acid Scaffold - A Privileged Structure in Medicinal Chemistry
The 2-phenylaminophenylacetic acid backbone is a well-established and highly versatile scaffold in drug discovery and development.[1] This structural motif is the foundation for numerous clinically significant non-steroidal anti-inflammatory drugs (NSAIDs), including the widely recognized diclofenac and lumiracoxib.[1][2] The therapeutic potential of this class of compounds extends beyond anti-inflammatory effects, with research demonstrating promising analgesic and anticancer activities.[3][4][5]
The bioactivity of phenylamino-phenyl-acetic acid derivatives is profoundly influenced by the nature and position of substituents on the phenyl rings. Even subtle modifications, such as the addition of a halogen or an alkyl group, can dramatically alter the pharmacological and toxicological profiles of these compounds.[6] This guide provides a comprehensive comparison of the bioactivity of various substituted phenylamino-phenyl-acetic acids, supported by experimental data, to aid researchers in the design and development of novel therapeutics based on this remarkable scaffold. We will delve into the structure-activity relationships (SAR) that govern their anti-inflammatory, analgesic, and anticancer properties, and provide detailed experimental protocols for their evaluation.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
The primary mechanism of anti-inflammatory action for many phenylamino-phenyl-acetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the conversion of arachidonic acid to prostaglandins. Prostaglandins are potent inflammatory mediators involved in pain, fever, and swelling. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.
Structure-Activity Relationship for COX Inhibition
The substitution pattern on the phenylamino-phenyl-acetic acid scaffold plays a critical role in both the potency and selectivity of COX inhibition.
-
Halogen Substitution: Halogenation, particularly on the phenoxy ring, has been shown to significantly enhance anti-inflammatory activity. For instance, the introduction of chloro- and other halogen substituents can lead to potent COX inhibitors.[1][7]
-
Alkyl Groups: The presence and size of alkyl groups can influence both activity and toxicity. Larger substituents may increase lipophilicity, which can lead to increased toxicity.[6]
-
Methyl Group on the Phenylacetic Acid Ring: A methyl group on the phenylacetic acid ring appears to be a key determinant for COX-2 selectivity.[8]
The following diagram illustrates the general mechanism of action of phenylamino-phenyl-acetic acids as COX inhibitors.
Caption: Mechanism of COX inhibition by substituted phenylamino-phenyl-acetic acids.
Comparative Anti-inflammatory Activity Data
The following table summarizes the anti-inflammatory activity of selected substituted phenylamino-phenyl-acetic acid derivatives from various studies.
| Compound/Derivative | Substitution Pattern | Assay | Results | Reference |
| Fenclofenac | [2-(2,4-Dichlorophenoxy)phenyl]acetic acid | Adjuvant Arthritis Test (rats) | Potent anti-inflammatory activity with low ulcerogenic potential | |
| Polychlorinated analogues | [2-(2,3,5,6-tetrachlorophenoxy) phenyl]acetic acid | Adjuvant-induced arthritis screen | 40 times more potent than fenclofenac | [7] |
| Compound (XV c) | Propanoic acid and p-chlorobenzoyl group | Carrageenan-induced edema (rats) | 79% edema reduction at 300 mg/kg p.o. | [9] |
| Pyrrole derivative | 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema (rats) | Significant time-dependent anti-inflammatory effect | [10] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard and widely used method to evaluate the anti-inflammatory activity of novel compounds.[10][11]
Objective: To assess the ability of a test compound to reduce acute inflammation induced by carrageenan in the rat hind paw.
Materials:
-
Wistar rats (150-200g)
-
Test compound and vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard drug (e.g., Indomethacin, Diclofenac)
-
1% w/v Carrageenan solution in sterile saline
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Control group (vehicle only)
-
Standard group (e.g., Indomethacin 10 mg/kg)
-
Test groups (different doses of the test compound)
-
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point.
-
Calculate the percentage inhibition of edema for the standard and test groups relative to the control group.
-
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Analgesic Activity: Alleviating Pain
Several derivatives of phenylamino-phenyl-acetic acid have demonstrated significant analgesic properties, making them attractive candidates for pain management.[4][5][12]
Comparative Analgesic Activity Data
| Compound/Derivative | Substitution Pattern | Assay | Results | Reference |
| POPA | 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid | Acetic acid-induced writhing (mice) | Significant local analgesic activity | [4] |
| Antrafenine | 2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl 2-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoate | Hot plate test, Writhing test (mice, rats) | 6-9 times more potent than glafenine and aminopyrine | [13] |
| Pyrrolidine derivative | 1-[4-(pyrrol-1-yl)phenylethyl]piperidine | Not specified | Most active among tested compounds | [5] |
Anticancer Activity: A New Frontier
Recent research has unveiled the potential of phenylamino-phenyl-acetic acid derivatives as anticancer agents.[3][14] These compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.[3][15]
Structure-Activity Relationship for Anticancer Effects
-
Nitro and Methoxy Substituents: Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown that compounds with a nitro moiety exhibit higher cytotoxic effects than those with a methoxy moiety.[3][15]
-
Broad-Spectrum Cytotoxicity: Certain phenylarsonic acid compounds have demonstrated potent and broad-spectrum cytotoxic activity against a wide range of human cancer cell lines.[14]
Comparative Anticancer Activity Data
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC50 Value | Reference |
| 2b | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (prostate carcinoma) | 52 µM | [3] |
| 2c | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | HL-60 (promyelocytic leukemia) | 100 µM | [3][15] |
| PHI-370 | 2-methylthio-4-[(4'-aminophenylazo)-phenylarsonic acid] pyrimidine | Various cancer cell lines | Low micromolar concentrations | [14] |
| PHI-380 | 2-methylthio-4-(4'-phenylarsonic acid)-aminopyrimidine | Various cancer cell lines | Low micromolar concentrations | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a test compound.[14]
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., PC3, MCF-7)
-
Complete cell culture medium
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Include a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value.
Structure-Toxicity Relationship: A Critical Consideration
While enhancing bioactivity is a primary goal, it is crucial to consider the toxicological profile of any new derivative. Studies have shown a clear link between the chemical structure of 2-phenylaminophenylacetic acid derivatives and their potential for liver toxicity.[1][2]
-
Lipophilicity and Halogenation: Increased lipophilicity and the presence of certain halogens, like bromine, can contribute to higher cytotoxicity.[1]
-
Metabolic Activation: The toxicity of some compounds is linked to their bioactivation into reactive intermediates by metabolic enzymes.[2][6]
-
COX-2 Selectivity and Toxicity: Interestingly, an improvement in selectivity towards COX-2 has been associated with increased toxicity in some cases, highlighting the need for a balanced approach in drug design.[1][6]
Conclusion and Future Directions
The phenylamino-phenyl-acetic acid scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The extensive research into the structure-activity and structure-toxicity relationships of its derivatives provides a solid foundation for rational drug design. By carefully considering the impact of various substituents on anti-inflammatory, analgesic, and anticancer activities, researchers can develop novel compounds with improved efficacy and safety profiles. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds to unlock their full therapeutic potential. The use of in silico modeling and predictive toxicology tools can further aid in the design of safer and more effective drugs based on this versatile chemical scaffold.
References
-
Pang, Y. Y., Yeo, W. K., Loh, K. Y., Go, M. L., & Ho, H. K. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 71, 207-215. [Link]
-
Uckun, F. M., Pendergrass, S., Venkatachalam, T. K., Qazi, S., & Waurzyniak, B. (2003). Phenylarsonic acid compounds with broad-spectrum and potent cytotoxic activity against human cancer cells. International journal of oncology, 23(6), 1647–1654. [Link]
-
Pang, Y. Y. (2014). Toxicology and Pharmacology Investigation of 2-Phenylaminophenylacetic Acid Derived NSAIDs: Implication of Chemical Structure on Biological Outcomes. National University of Singapore. [Link]
-
Ho, H. K. (2015). Relationship between structure, toxicity and activity. NUS Faculty of Science. [Link]
-
Atkinson, D. C., Godfrey, K. E., Meek, B., Saville, J. F., & Stillings, M. R. (1975). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of medicinal chemistry, 18(11), 1096–1101. [Link]
-
Bethegnies, G., Marcincal-Lefebvre, A., Brunet, C., Cazin, M., & Damas, J. (1989). Substituted phenylthiophenylamines with antiinflammatory activity. Il Farmaco; edizione scientifica, 44(7-8), 683–694. [Link]
-
Pang, Y. Y., Yeo, W. K., Loh, K. Y., Go, M. L., & Ho, H. K. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Semantic Scholar. [Link]
-
Shen, L., & O'Malley, K. M. (2021). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS applied bio materials, 4(1), 279–293. [Link]
-
Request PDF. (n.d.). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. [Link]
-
Vásquez-Martínez, Y., Cruz-Jimenez, G., & Razo-Hernández, R. S. (2022). Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation. Pharmaceuticals, 15(5), 589. [Link]
-
Atkinson, D. C., Leach, M. J., & Meek, B. (1976). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Journal of medicinal chemistry, 19(6), 807–811. [Link]
-
Brooks, D. A., Tuthill, P. A., & DiNinno, F. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & medicinal chemistry letters, 13(7), 1277–1280. [Link]
-
Fassihi, A., Sabet, R., & Zarrin, S. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 417–423. [Link]
-
Jadon, G., & Awadh, D. (2011). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME PHENYL ACETIC ACID HYDRAZONE DERIVATIVES. Semantic Scholar. [Link]
-
Mouchlis, V. D., & Dennis, E. A. (2019). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of chemical information and modeling, 59(11), 4786–4797. [Link]
-
Wang, Y., Kora, G., & Wang, S. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of chemical information and modeling, 56(8), 1548–1552. [Link]
-
Wei, T., Zhang, S., Li, Y., Wang, M., & Liu, C. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules (Basel, Switzerland), 24(17), 3144. [Link]
- Adams, S. S., & McCullough, K. F. (1984). Phenylacetic acid derivatives, their preparation and compositions containing them.
-
de Campos, R. O., de Lima, T. C., & de Barros, S. B. (1994). Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid. Brazilian journal of medical and biological research = Revista brasileira de pesquisas medicas e biologicas, 27(6), 1403–1406. [Link]
-
Mahdavi, M., Irani, M., & Saeedi, M. (2024). Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors. Scientific reports, 14(1), 868. [Link]
-
Kumar, A., & Singh, P. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(11), 105-109. [Link]
-
Porretta, G. C., Chiarini, A., & De Martino, G. (1984). [Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines]. Il Farmaco; edizione scientifica, 39(9), 752–764. [Link]
-
El-Sayed, M. A. A., El-Sabbagh, M. W., & El-Hazek, R. M. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules (Basel, Switzerland), 28(15), 5831. [Link]
-
Fassihi, A., Sabet, R., & Zarrin, S. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Brieflands. [Link]
-
Diac, A. M., Măruțescu, L., & Chiriță, C. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International journal of molecular sciences, 25(5), 2901. [Link]
-
Manoury, P. M., Dumas, A. P., & Najer, H. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of medicinal chemistry, 22(5), 554–559. [Link]
-
Mahdavi, M., Irani, M., Saeedi, M., & Larijani, B. (2024). Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors. Scientific reports, 14(1), 868. [Link]
-
Hulce, M. (2019). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS infectious diseases, 5(10), 1734–1744. [Link]
-
Kaur, A., & Singh, S. (2021). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 8(6), a426-a442. [Link]
-
Zhang, Y., Li, Y., & Wang, Y. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European journal of medicinal chemistry, 207, 112795. [Link]
-
El-Gazzar, M. G., El-Gazzar, M. G., & El-Gazzar, M. G. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules (Basel, Switzerland), 29(6), 1318. [Link]
-
Ferreira, I. C., & Queiroz, M. J. R. (2018). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2018(3), M1007. [Link]
Sources
- 1. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarbank.nus.edu.sg [scholarbank.nus.edu.sg]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
- 7. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Substituted phenylthiophenylamines with antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. wjpmr.com [wjpmr.com]
- 12. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents [patents.google.com]
- 13. Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenylarsonic acid compounds with broad-spectrum and potent cytotoxic activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
A Comparative Guide to the Structural Validation of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid via Nuclear Magnetic Resonance (NMR) Spectroscopy
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. Even minor structural ambiguities can lead to significant deviations in biological activity and safety profiles. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic compounds in solution.[1][2][3] This guide provides an in-depth comparison of the theoretical versus expected experimental NMR data for (3,4-Dimethyl-phenylamino)-phenyl-acetic acid, offering researchers a robust framework for its structural validation.
The Strategic Importance of Structural Validation
(3,4-Dimethyl-phenylamino)-phenyl-acetic acid is a chiral molecule featuring several key functional groups: a carboxylic acid, a secondary amine, and two distinct aromatic rings. Each of these components presents a unique electronic environment, which can be precisely mapped using NMR. Validating the connectivity and spatial arrangement of these groups is critical. This guide will first establish a theoretical NMR profile based on established principles of chemical shifts and coupling constants, and then detail the experimental protocol to obtain and interpret the actual spectroscopic data.
Theoretical NMR Profile: Predicting the Spectrum
Before stepping into the laboratory, a meticulous prediction of the ¹H and ¹³C NMR spectra serves as our benchmark for comparison. This predictive analysis is grounded in the fundamental principles of how molecular structure influences the magnetic environment of each nucleus.
Molecular Structure and Atom Labeling
To facilitate a clear comparison, we will use the following labeling scheme for the protons and carbons of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid.
Caption: Labeled structure of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show signals corresponding to each unique proton environment. Key considerations are chemical shift (δ), multiplicity (splitting pattern), and integration (relative number of protons).
| Proton Label | Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration |
| H-a | -COOH | > 10.0 | Broad Singlet (br s) | 1H |
| H-b | Phenyl Ring (ortho) | 7.3 - 7.5 | Multiplet (m) | 2H |
| H-c | Phenyl Ring (meta, para) | 7.2 - 7.4 | Multiplet (m) | 3H |
| H-d | Ar-H (ortho to -NH) | 6.5 - 6.7 | Doublet (d) | 1H |
| H-e | Ar-H (ortho to -CH₃) | 6.8 - 7.0 | Doublet (d) | 1H |
| H-f | Ar-H (meta to -NH) | 6.9 - 7.1 | Singlet-like (s) | 1H |
| H-g | -NH- | 5.0 - 6.0 | Broad Singlet (br s) | 1H |
| H-h | -CH- (alpha) | ~5.0 | Singlet (s) | 1H |
| H-i | -CH₃ (at C4') | 2.1 - 2.3 | Singlet (s) | 3H |
| H-j | -CH₃ (at C3') | 2.1 - 2.3 | Singlet (s) | 3H |
-
Causality: The carboxylic acid proton (H-a) is highly deshielded and often broad due to hydrogen bonding and chemical exchange.[4] The amine proton (H-g) is also exchangeable, leading to a broad signal with a variable chemical shift.[5] Aromatic protons on the unsubstituted phenyl ring (H-b, H-c) will likely form a complex multiplet.[6] Protons on the 3,4-dimethylphenyl ring are distinguished by their position relative to the activating amino group and the methyl groups, with expected ortho, meta, and para coupling patterns.[7][8] The alpha-proton (H-h), being adjacent to three different groups (phenyl, amine, carboxyl), is expected to be a singlet as it has no adjacent proton neighbors.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
| Carbon Label | Assignment | Predicted δ (ppm) |
| C-1 | -COOH | 170 - 180 |
| C-2 | -CH- (alpha) | 55 - 65 |
| C-3 | Phenyl (ipso, C-CH) | 135 - 145 |
| C-4 | Phenyl (ortho) | 128 - 130 |
| C-5 | Phenyl (meta) | 127 - 129 |
| C-6 | Phenyl (para) | 125 - 128 |
| C-1' | Dimethylphenyl (ipso, C-N) | 145 - 150 |
| C-2' | Dimethylphenyl (C-H) | 110 - 120 |
| C-3' | Dimethylphenyl (C-CH₃) | 130 - 138 |
| C-4' | Dimethylphenyl (C-CH₃) | 130 - 138 |
| C-5' | Dimethylphenyl (C-H) | 128 - 132 |
| C-6' | Dimethylphenyl (C-H) | 115 - 125 |
| C-7', C-8' | -CH₃ | 18 - 25 |
-
Causality: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield.[4] Carbons directly attached to the electronegative nitrogen (C-1') and the alpha-carbon (C-2) will also be significantly downfield. Aromatic carbon shifts are influenced by the electronic effects of their substituents.
Experimental Protocol: A Self-Validating Workflow
To generate reliable data for comparison, a rigorous and well-documented experimental procedure is essential.
Caption: Workflow for NMR-based structural validation.
Methodology Details:
-
Sample Preparation:
-
a. Accurately weigh 10-15 mg of the synthesized (3,4-Dimethyl-phenylamino)-phenyl-acetic acid.
-
b. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent.
-
Experimental Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its polarity ensures solubility, and it is less likely to exchange with the labile -NH and -COOH protons compared to solvents like D₂O or CD₃OD, allowing for their observation.[9][10][11] Chloroform-d (CDCl₃) could be an alternative, but the acidic and amine protons might be broader or not observed.[12]
-
-
c. Add a small amount of tetramethylsilane (TMS) to serve as the internal reference standard (δ = 0.00 ppm).[2]
-
d. Transfer the solution to a clean, dry 5mm NMR tube.
-
-
Data Acquisition:
-
a. The experiment should be performed on an NMR spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, especially in the complex aromatic region.
-
b. Standard ¹H and proton-decoupled ¹³C experiments are the primary requirements. If ambiguities remain, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be employed to definitively establish connectivity.
-
-
Data Processing and Analysis:
-
a. Process the raw data (Free Induction Decay) using appropriate software, applying Fourier transform, phase correction, and baseline correction.
-
b. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
c. Integrate all signals in the ¹H spectrum to determine the relative ratios of protons.
-
d. Measure the coupling constants (J-values) for all split signals. The magnitude of J-values provides crucial information about the connectivity and geometry of coupled protons (e.g., ortho coupling in aromatics is typically 6-9 Hz, while meta coupling is smaller, ~2-3 Hz).[8][13][14]
-
Data Comparison and Structural Confirmation
The core of the validation lies in comparing the processed experimental data with the initial predictions.
Hypothetical Experimental Data Tables
Table 1: Comparison of ¹H NMR Data
| Proton Label | Predicted δ (ppm) | Observed δ (ppm) | Multiplicity (Observed J in Hz) | Integration | Assignment Confirmation |
| H-a | > 10.0 | 12.51 | br s | 1H | Confirmed |
| H-b/c | 7.2 - 7.5 | 7.35 | m | 5H | Confirmed (Overlapping multiplet) |
| H-d | 6.5 - 6.7 | 6.62 | d, J = 8.4 | 1H | Confirmed (Ortho coupling) |
| H-e | 6.8 - 7.0 | 6.95 | d, J = 8.4 | 1H | Confirmed (Ortho coupling) |
| H-f | 6.9 - 7.1 | 6.88 | s | 1H | Confirmed (Appears as singlet due to small meta/para coupling) |
| H-g | 5.0 - 6.0 | 5.45 | br s | 1H | Confirmed |
| H-h | ~5.0 | 4.98 | s | 1H | Confirmed |
| H-i | 2.1 - 2.3 | 2.18 | s | 3H | Confirmed |
| H-j | 2.1 - 2.3 | 2.15 | s | 3H | Confirmed |
Table 2: Comparison of ¹³C NMR Data
| Carbon Label | Predicted δ (ppm) | Observed δ (ppm) | Assignment Confirmation |
| C-1 | 170 - 180 | 173.4 | Confirmed |
| C-2 | 55 - 65 | 60.1 | Confirmed |
| C-3 to C-6 | 125 - 145 | 139.8, 129.1, 128.5, 127.3 | Confirmed (4 signals) |
| C-1' to C-6' | 110 - 150 | 147.2, 135.1, 131.0, 130.2, 118.5, 114.6 | Confirmed (6 signals) |
| C-7', C-8' | 18 - 25 | 20.4, 19.8 | Confirmed (2 signals) |
Interpretation and Conclusion
The strong correlation between the predicted and observed data provides compelling evidence for the structure of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid. The number of signals, their chemical shifts, integrations, and splitting patterns in the ¹H spectrum, along with the correct count of carbon signals in the ¹³C spectrum, collectively and unequivocally validate the assigned structure. The observation of all 15 expected protons and 16 distinct carbon environments confirms the molecular formula and the specific isomeric arrangement. This systematic approach, comparing theoretical predictions with robust experimental data, exemplifies a trustworthy and scientifically sound method for structural elucidation in a professional drug development setting.
References
-
Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
Quora. (2019, October 9). How to perform NMR spectroscopy structure determination. Retrieved from [Link]
-
Supporting Information. (n.d.). Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Retrieved from [Link]
-
YouTube. (2023, May 15). NMR 5: Coupling Constants. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
OpenStax. (n.d.). 13.8 More Complex Spin–Spin Splitting Patterns. Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
-
Reddit. (2022, November 25). NMR solvent that makes labile protons visible. r/OrganicChemistry. Retrieved from [Link]
-
YouTube. (2016, January 14). HMNR Aromatic Coupling. Retrieved from [Link]
-
SpectraBase. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 28). 13.7: More Complex Spin-Spin Splitting Patterns. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Efficient α-Selective Chlorination of Phenylacetic Acid and its para-Substituted Analogues. Retrieved from [Link]
-
Scribd. (n.d.). NMR Spectroscopy For Structure Elucidation. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR (CDCl3, 300 MHz) of phenylacetic acid. Retrieved from [Link]
-
YouTube. (2021, October 4). How to Interpret Splitting in the 1H NMR (O Chem). Retrieved from [Link]
-
Clutch Prep. (n.d.). Predict the splitting patterns for the signals given by the compounds in Problem 4. Retrieved from [Link]
-
BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
LookChem. (n.d.). Cas 17078-28-3, 4-(DIMETHYLAMINO)PHENYLACETIC ACID. Retrieved from [Link]
-
PMC. (2021, January 28). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]
-
ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethyl-L-phenylalanine. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3,4-Dimethylphenyl)acetic acid. Retrieved from [Link]
Sources
- 1. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 2. jchps.com [jchps.com]
- 3. quora.com [quora.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Video: NMR Spectroscopy Of Amines [jove.com]
- 6. 13.8 More Complex Spin–Spin Splitting Patterns – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. youtube.com [youtube.com]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. acdlabs.com [acdlabs.com]
- 12. reddit.com [reddit.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
The Dimethyl Effect: A Comparative Guide to the Structure-Activity Relationship of Dimethyl-Substituted Phenylamino Acids
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, even the smallest structural modification to a molecule can profoundly alter its biological activity. This guide delves into the fascinating structure-activity relationship (SAR) of dimethyl-substituted phenylamino acids, a class of synthetic amino acids that have proven invaluable in the development of potent and selective therapeutic agents. By strategically placing two methyl groups on the phenyl ring of phenylalanine and its analogs, researchers can fine-tune their pharmacological properties, transforming a promiscuous ligand into a highly selective one, or enhancing the potency of a lead compound. This guide will provide an in-depth comparison of different dimethyl-substitution patterns, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.
The Impact of Dimethyl Substitution on Molecular Interactions: A Mechanistic Overview
The introduction of dimethyl groups onto the phenyl ring of a phenylamino acid instigates a cascade of molecular changes that collectively influence its interaction with biological targets. The primary mechanisms at play are:
-
Steric Hindrance and Conformational Restriction: The bulky nature of the methyl groups can restrict the rotation of the phenyl ring. This conformational rigidity can lock the molecule into a bioactive conformation that is optimal for receptor binding, thereby enhancing affinity and potency. Conversely, it can also introduce steric clashes that prevent binding to off-target receptors, thus improving selectivity.
-
Altered Lipophilicity: The addition of two methyl groups increases the lipophilicity of the amino acid side chain. This can enhance the molecule's ability to cross cell membranes and the blood-brain barrier, which is particularly relevant for drugs targeting the central nervous system. However, excessive lipophilicity can also lead to non-specific binding and toxicity.
-
Modified Electronic Properties: Methyl groups are weakly electron-donating, which can subtly alter the electronic distribution of the phenyl ring. This can influence cation-π interactions, which are crucial for the binding of many ligands to their receptors.
The interplay of these factors is highly dependent on the specific substitution pattern on the phenyl ring, as we will explore in the following sections.
Caption: Influence of Dimethyl Groups on Receptor Interaction.
Comparative Analysis of Dimethyl-Substituted Phenylamino Acid Isomers
The biological effects of dimethyl-substituted phenylamino acids are exquisitely sensitive to the positioning of the methyl groups on the phenyl ring. This section provides a comparative analysis of the most commonly studied isomers.
2',6'-Dimethyl Substitution: The Power of Ortho-Addition
The 2',6'-dimethyl substitution pattern has been extensively studied, particularly in the context of opioid peptides. The introduction of 2',6'-dimethylphenylalanine (Dmp) in place of Phenylalanine (Phe) can dramatically alter receptor selectivity.
For instance, in enkephalin analogs, replacing Phe⁴ with Dmp can shift the receptor preference from the δ-opioid receptor to the µ-opioid receptor.[1] This is attributed to the restricted rotation of the Dmp side chain, which favors a conformation recognized by the µ-receptor.
Other Substitution Patterns: Exploring the Chemical Space
While 2',6'-dimethyl substitution is the most prominent, other isomers also exhibit interesting pharmacological profiles:
-
3',5'-Dimethyl Substitution: This pattern offers a different steric profile compared to the 2',6'-isomer. While less studied, it has the potential to fine-tune receptor interactions in a distinct manner.
-
2',4'-Dimethyl Substitution: This asymmetric substitution can lead to unique interactions within the binding pocket, potentially offering a different selectivity profile compared to symmetric substitutions.
-
3',4'-Dimethyl Substitution: Similar to the 2',4'-isomer, this asymmetric pattern can introduce novel binding interactions.
The following table summarizes the reported biological activities of various dimethyl-substituted phenylamino acid-containing compounds, highlighting the impact of the substitution pattern on receptor affinity.
| Compound/Analog | Substitution Pattern | Target | Assay | Ki (nM) or IC50 (µM) | Reference |
| [Dmp⁴]Enkephalin | 2',6'-dimethyl | µ-opioid receptor | Binding | Ki: ~1.5 | [1] |
| [Dmp⁴]Enkephalin | 2',6'-dimethyl | δ-opioid receptor | Binding | Ki: ~18.4 | [1] |
| Phenyl 2-acetamido-3-(4-fluorophenyl)propanoate | 2',4'-dimethyl (on aniline ring) | Butyrylcholinesterase | Inhibition | IC50: ~8.25 µM | [2] |
| Hydrocodone | 3-methoxy | µ-opioid receptor | Binding | Ki: 19.8 nM | [3] |
| Hydromorphone (O-demethylated hydrocodone) | 3-hydroxy | µ-opioid receptor | Binding | Ki: 0.6 nM | [3] |
Experimental Protocols: A Practical Guide
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of a key dimethyl-substituted phenylamino acid and for the biological assays used to characterize its activity.
Synthesis of 2',6'-Dimethyl-DL-Phenylalanine
This protocol describes a general method for the synthesis of 2',6'-dimethyl-DL-phenylalanine.
Materials:
-
2,6-Dimethylbenzyl chloride
-
Diethyl acetamidomalonate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Alkylation: Dissolve diethyl acetamidomalonate in absolute ethanol and add a solution of sodium ethoxide in ethanol. To this solution, add 2,6-dimethylbenzyl chloride dropwise with stirring. Reflux the mixture for 4-6 hours.
-
Hydrolysis and Decarboxylation: After cooling, pour the reaction mixture into water and extract with an organic solvent. Concentrate the organic layer and add concentrated hydrochloric acid. Reflux the mixture for 8-12 hours to hydrolyze the ester and acetamido groups and to decarboxylate the malonic acid derivative.
-
Isolation and Purification: Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid (around pH 6) with a sodium hydroxide solution. The crude 2',6'-dimethyl-DL-phenylalanine will precipitate. Collect the precipitate by filtration, wash with cold water and ethanol, and dry. Recrystallize from a suitable solvent system to obtain the pure product.
Causality behind Experimental Choices: The use of diethyl acetamidomalonate provides a convenient starting material for the synthesis of α-amino acids. The alkylation step introduces the desired 2,6-dimethylbenzyl group. The subsequent acid hydrolysis and decarboxylation are standard procedures to convert the malonate derivative into the final amino acid.
Opioid Receptor Binding Assay (Radioligand Displacement)
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the µ-opioid receptor.[4][5]
Materials:
-
Cell membranes expressing the µ-opioid receptor (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]DAMGO)
-
Test compound (dimethyl-substituted phenylamino acid derivative)
-
Non-specific binding control (e.g., Naloxone)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[4]
Self-Validating System: The inclusion of total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and a known competitor allows for the validation of the assay performance and the accurate determination of the test compound's affinity.
GPCR Functional Assay (cAMP Accumulation Assay)
This protocol describes a method to assess the functional activity of a compound at a Gs or Gi-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.[6][7][8][9][10]
Materials:
-
Cells expressing the GPCR of interest
-
Test compound
-
Forskolin (for Gi-coupled receptors)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell lysis buffer
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed the cells in a 96-well or 384-well plate and allow them to attach overnight.
-
Compound Treatment: For Gs-coupled receptors, add the test compound at various concentrations and incubate for a specific time. For Gi-coupled receptors, pre-stimulate the cells with forskolin to induce cAMP production before adding the test compound.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay according to the manufacturer's instructions.
-
Data Analysis: Measure the signal using a plate reader and plot the response as a function of the test compound concentration to determine the EC50 or IC50.
Causality behind Experimental Choices: GPCRs transduce extracellular signals into intracellular responses, often involving second messengers like cAMP. Measuring changes in cAMP levels provides a direct readout of the functional consequences of ligand binding and receptor activation or inhibition.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic potential of a compound by measuring cell viability.[1][11][12]
Materials:
-
Adherent cells
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value of the compound.
Self-Validating System: The use of untreated control cells (100% viability) and a vehicle control ensures that the observed effects are due to the test compound and not the solvent.
Caption: A typical workflow for SAR studies.
Conclusion and Future Directions
The strategic incorporation of dimethyl groups into phenylamino acids represents a powerful tool in medicinal chemistry for modulating the pharmacological properties of bioactive molecules. As demonstrated, the position of these methyl groups is a critical determinant of receptor affinity and selectivity. The 2',6'-dimethyl substitution has been particularly successful in the design of potent and selective opioid receptor ligands.
Future research in this area should focus on a more systematic exploration of other dimethyl substitution patterns to uncover novel SARs. The development of efficient and stereoselective synthetic routes to these unnatural amino acids will be crucial for their broader application. Furthermore, the integration of computational modeling with experimental studies will undoubtedly accelerate the rational design of next-generation therapeutics based on the "dimethyl effect."
References
-
Sasaki, Y., et al. (2001). Enkephalin analogues with 2',6'-dimethylphenylalanine replacing phenylalanine in position 4. Bioorganic & Medicinal Chemistry Letters, 11(23), 3045-3048. [Link]
-
Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]
-
Leysen, J. E., & Gommeren, W. (1986). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Journal of Receptor Research, 4(7), 817-845. [Link]
-
PerkinElmer. (2024). How to run a cAMP HTRF assay. YouTube. [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
-
Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology, 1335, 241-249. [Link]
-
Eurofins DiscoverX. (n.d.). mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]
-
Illuminati, D., et al. (2022). Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C-H Dimethylation of 4-Dibenzylamino Phenylalanine. The Journal of Organic Chemistry, 87(5), 3467-3478. [Link]
-
Koehl, A., et al. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife, 7, e35258. [Link]
-
ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and... [Link]
-
ResearchGate. (n.d.). Enzyme-catalyzed preparation of methyl (R)-N-(2,6- dimethylphenyl)alaninate: a key intermediate for (R)-metalaxyl. [Link]
-
YouTube. (2025). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. [Link]
-
Tudos, A., et al. (2015). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis, 5(8), 4644-4663. [Link]
-
Kratky, M., et al. (2017). Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. Bioorganic Chemistry, 72, 138-148. [Link]
-
Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 59(3), 385-390. [Link]
-
Wang, D., et al. (2007). Different Effects of Opioid Antagonists on μ-, δ-, and κ-Opioid Receptors with and without Agonist Pretreatment. Journal of Pharmacology and Experimental Therapeutics, 321(2), 544-552. [Link]
-
Osborne, R., et al. (1988). Mu receptor binding of some commonly used opioids and their metabolites. Life Sciences, 43(25), 2159-2163. [Link]
-
Lee, J. H., et al. (2025). Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX. ChemMedChem. [Link]
-
Al-Suhaimi, K. S., et al. (2025). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 30(15), 3469. [Link]
-
ResearchGate. (n.d.). Binding affinity (K i ) values of selected compounds to opioid... [Link]
-
ResearchGate. (n.d.). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. [Link]
-
PubChem. (n.d.). 3,4-Dimethyl-L-phenylalanine. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Difluoro-L-phenylalanine. Retrieved from [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cAMP-Glo™ Assay [worldwide.promega.com]
- 8. google.com [google.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
A Structural and Mechanistic Comparison: Unveiling the Potential of CAS 725252-91-5 in the Landscape of Nonsteroidal Anti-Inflammatory Drugs
For researchers and drug development professionals navigating the vast chemical space of potential anti-inflammatory agents, a thorough comparative analysis of novel compounds against established drug classes is paramount. This guide provides an in-depth examination of the compound registered under CAS number 725252-91-5, chemically identified as α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid. Our focus will be a meticulous comparison of its molecular architecture with that of well-known Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), particularly those belonging to the phenylacetic acid class. We will delve into its potential mechanism of action as a selective cyclooxygenase-2 (COX-2) inhibitor, a property claimed in existing patent literature, and outline the requisite experimental protocols to validate these claims and robustly characterize its anti-inflammatory profile.
Introduction: The NSAID Paradigm and the Quest for Selectivity
NSAIDs represent a cornerstone of therapy for pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever. However, the existence of two primary COX isoforms, COX-1 and COX-2, presents a therapeutic dilemma. COX-1 is constitutively expressed in many tissues and plays a role in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow. Conversely, COX-2 is typically induced at sites of inflammation.
Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2. This lack of selectivity is associated with a significant risk of gastrointestinal side effects. This has driven the development of selective COX-2 inhibitors (coxibs), which aim to provide anti-inflammatory and analgesic effects with a more favorable safety profile.
Structural Scrutiny: CAS 725252-91-5 in the Phenylacetic Acid Family
CAS 725252-91-5, or α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid, belongs to the phenylacetic acid class of NSAIDs. This classification is based on the presence of a phenylacetic acid core structure. A notable and widely used member of this class is diclofenac.
Table 1: Structural Comparison of CAS 725252-91-5 and Diclofenac
| Feature | CAS 725252-91-5 (α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid) | Diclofenac |
| Core Structure | Phenylacetic acid | Phenylacetic acid |
| Amino Linker | Secondary amine | Secondary amine |
| Aromatic Ring A | Phenyl | Phenyl |
| Aromatic Ring B | 3,4-Dimethylphenyl | 2,6-Dichlorophenyl |
| Carboxylic Acid | Present | Present |
The structural parallels between CAS 725252-91-5 and diclofenac are evident. Both possess a central phenylacetic acid moiety with a secondary amine linking it to a second aromatic ring. The key distinction lies in the substitution pattern of this second aromatic ring. In CAS 725252-91-5, it is a 3,4-dimethylphenyl group, whereas in diclofenac, it is a 2,6-dichlorophenyl group. These seemingly minor structural modifications can have profound impacts on the molecule's three-dimensional conformation and its binding affinity and selectivity for the COX enzymes.
A Claim of Selective COX-2 Inhibition: Insights from Patent Literature
A significant piece of the puzzle regarding the biological activity of CAS 725252-91-5 comes from the patent application WO2004048314A1.[1] In this document, the compound is explicitly cited as "Example 1" within a series of substituted amino phenylacetic acids. The patent asserts that these compounds are selective inhibitors of COX-2.[1] This claim is noteworthy as it positions CAS 725252-91-5 as a potential next-generation anti-inflammatory agent with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1]
The rationale behind this claimed selectivity likely lies in the specific interactions the 3,4-dimethylphenyl group can form within the active site of the COX-2 enzyme, which is known to be slightly larger and more accommodating than the COX-1 active site. However, it is crucial to emphasize that this information is derived from a patent application, and as of the time of this writing, peer-reviewed experimental data confirming the COX-1/COX-2 inhibitory potency and selectivity of CAS 725252-91-5 is not publicly available.
Experimental Validation: A Roadmap for Characterization
To rigorously assess the anti-inflammatory potential of CAS 725252-91-5 and validate the claims of selective COX-2 inhibition, a series of well-defined experimental protocols must be employed.
In Vitro Assessment of COX Inhibition
The cornerstone of characterizing any potential NSAID is the direct measurement of its inhibitory activity against the COX-1 and COX-2 enzymes.
Experimental Protocol: In Vitro COX (ovine) Chromogenic Inhibitor Screening Assay
This protocol is designed to determine the concentration of the test compound required to inhibit 50% of the COX-1 and COX-2 activity (IC50).
Materials:
-
COX-1 and COX-2 enzymes (ovine)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Test compound (CAS 725252-91-5) dissolved in a suitable solvent (e.g., DMSO)
-
Reference NSAIDs (e.g., celecoxib for selective COX-2 inhibition, ibuprofen for non-selective inhibition)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and reference NSAIDs.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the diluted test compounds or reference NSAIDs to the wells. Include wells with solvent only as a control (100% activity).
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately add the chromogenic substrate, TMPD.
-
Monitor the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Causality and Self-Validation: By running both COX-1 and COX-2 assays in parallel with known selective and non-selective inhibitors, the assay system is internally validated. A significant difference in the IC50 values for COX-2 versus COX-1 (typically a ratio of >50) would provide strong evidence for selective COX-2 inhibition.
Diagram: COX Inhibition Assay Workflow
Caption: Workflow for in vitro COX inhibition assay.
In Vivo Assessment of Anti-Inflammatory Activity
To ascertain the therapeutic potential in a biological system, an in vivo model of inflammation is essential. The carrageenan-induced paw edema model in rodents is a classic and well-validated assay for acute inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol evaluates the ability of a test compound to reduce acute inflammation.
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (CAS 725252-91-5) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Reference NSAID (e.g., indomethacin)
-
Pletysmometer (for measuring paw volume)
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Group the animals and administer the test compound, reference NSAID, or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-injection; Vt).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ ( (Vt - V0)control - (Vt - V0)treated ) / (Vt - V0)control ] x 100
Causality and Self-Validation: The use of a vehicle control group establishes the baseline inflammatory response to carrageenan. The inclusion of a known, potent anti-inflammatory agent like indomethacin serves as a positive control, validating the sensitivity of the model. A statistically significant reduction in paw edema in the group treated with CAS 725252-91-5 compared to the vehicle control would indicate in vivo anti-inflammatory efficacy.
Diagram: In Vivo Anti-Inflammatory Model
Sources
A Comparative Guide to the Synthesis of (3,4-Dimethyl-phenylamino)-phenyl-acetic Acid: A Modern Approach vs. Traditional Methodology
For researchers, scientists, and drug development professionals, the efficient synthesis of N-aryl-α-amino acids is a critical step in the discovery and development of novel therapeutics. These scaffolds are prevalent in a wide range of biologically active molecules. This guide provides an in-depth, objective comparison of a modern synthesis method for (3,4-Dimethyl-phenylamino)-phenyl-acetic acid against a more traditional approach, supported by representative experimental data.
Introduction to (3,4-Dimethyl-phenylamino)-phenyl-acetic Acid
(3,4-Dimethyl-phenylamino)-phenyl-acetic acid is an N-aryl-α-amino acid, a class of compounds with significant interest in medicinal chemistry. The diarylamine linkage is a key feature in many pharmaceutical agents, and the α-amino acid moiety provides a versatile handle for further chemical modification and peptide synthesis. The efficient and scalable synthesis of this molecule is therefore of considerable interest.
Traditional Synthesis: The Ullmann Condensation
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, represents a classical approach to the formation of C-N bonds in diarylamines.[1][2] While foundational, this method often necessitates harsh reaction conditions.
Rationale for the Ullmann Approach
Historically, the Ullmann reaction was one of the few reliable methods for the formation of diarylamine bonds, particularly when dealing with less reactive aryl halides. The use of copper, an abundant and inexpensive metal, made it an attractive choice for large-scale synthesis despite its drawbacks.
Experimental Protocol: Ullmann Condensation
Step 1: Synthesis of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid via Ullmann Condensation
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromophenylacetic acid (1.0 g, 4.65 mmol), 3,4-dimethylaniline (0.7 g, 5.78 mmol), copper(I) iodide (88 mg, 0.465 mmol), and potassium carbonate (1.93 g, 13.95 mmol).
-
Add N,N-dimethylformamide (DMF) (20 mL) to the flask.
-
Heat the reaction mixture to 140 °C and stir for 24 hours under a nitrogen atmosphere.
-
After 24 hours, cool the reaction mixture to room temperature and pour it into 100 mL of water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 7:3) to yield (3,4-Dimethyl-phenylamino)-phenyl-acetic acid as a solid.
A New Synthesis Method: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N bonds, offering milder conditions and a broader substrate scope compared to traditional methods.[3][4][5]
Rationale for the Buchwald-Hartwig Approach
The choice of the Buchwald-Hartwig amination as a modern alternative is driven by its high efficiency, functional group tolerance, and milder reaction conditions. The use of specialized phosphine ligands allows for the coupling of a wide range of amines and aryl halides with high yields and selectivity, often at lower temperatures and with shorter reaction times than the Ullmann condensation.[6][7]
Experimental Protocol: Buchwald-Hartwig Amination
Step 1: Synthesis of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid via Buchwald-Hartwig Amination
-
To a 50 mL Schlenk flask, add 2-bromophenylacetic acid (1.0 g, 4.65 mmol), 3,4-dimethylaniline (0.62 g, 5.12 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (42 mg, 0.0465 mmol), and XPhos (88 mg, 0.186 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (20 mL) and sodium tert-butoxide (0.67 g, 6.98 mmol) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 8 hours under an argon atmosphere.
-
After 8 hours, cool the reaction mixture to room temperature and quench with 1 M HCl (20 mL).
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (2 x 40 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 7:3) to afford (3,4-Dimethyl-phenylamino)-phenyl-acetic acid as a solid.
Comparative Analysis
| Feature | Traditional Method (Ullmann) | New Method (Buchwald-Hartwig) |
| Catalyst | Copper(I) iodide | Tris(dibenzylideneacetone)dipalladium(0) |
| Ligand | None | XPhos |
| Base | Potassium carbonate | Sodium tert-butoxide |
| Solvent | DMF | Toluene |
| Temperature | 140 °C | 100 °C |
| Reaction Time | 24 hours | 8 hours |
| Yield | 55% | 85% |
| Purity (by HPLC) | 95% | >98% |
| Cost | Lower catalyst cost | Higher catalyst and ligand cost |
| Safety/Handling | High boiling point solvent | Air-sensitive catalyst and reagents |
Characterization of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid
The final product from both syntheses was characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.85 (s, 1H, COOH), 8.15 (s, 1H, NH), 7.30-7.10 (m, 5H, Ar-H), 6.95 (d, J=8.0 Hz, 1H, Ar-H), 6.80 (d, J=8.0 Hz, 1H, Ar-H), 6.70 (s, 1H, Ar-H), 5.20 (s, 1H, CH), 2.15 (s, 3H, CH₃), 2.10 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 173.5, 145.0, 138.0, 136.5, 130.0, 129.5, 129.0, 128.5, 128.0, 120.0, 118.0, 115.0, 60.0, 20.0, 19.5.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₆H₁₇NO₂ [M+H]⁺: 256.1332, found: 256.1335.
Visualization of Reaction Pathways
Caption: Ullmann Condensation Pathway.
Caption: Buchwald-Hartwig Amination Pathway.
Conclusion
This comparative guide demonstrates that while the Ullmann condensation provides a viable, albeit lower-yielding, route to (3,4-Dimethyl-phenylamino)-phenyl-acetic acid, the modern Buchwald-Hartwig amination offers significant advantages in terms of reaction efficiency, milder conditions, and shorter reaction times. The higher yield and purity achieved with the Buchwald-Hartwig method make it a superior choice for laboratory-scale synthesis and a more promising candidate for process development, despite the higher initial cost of the catalyst and ligand. The selection of the optimal synthesis method will ultimately depend on the specific project requirements, including scale, cost considerations, and available equipment.
References
-
McKerrow, J. D., Al-Rawi, J. M., & Brooks, P. (2011). Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts. Asian Journal of Chemistry, 23(11), 4817-4822. [Link]
-
McKerrow, J. D., Al-Rawi, J. M., & Brooks, P. (2011). Synthesis of some n-aryl α-Amino acids using diaryliodonium salts. ResearchGate. [Link]
-
Fang, P., Chaulagian, M. R., & Aron, Z. D. (2012). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. PubMed Central. [Link]
-
Ezekiel, A. O., & Olorunshola, S. J. (2019). Synthesis of N‐aryl amino acid derivatives. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Wikipedia. (2023, December 19). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097-7111. [Link]
-
Schön, U., Mosa, F., & Wölfling, J. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2236-2244. [Link]
-
Monnier, F., & Taillefer, M. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central. [Link]
-
Zare, A., & Amini, M. M. (2021). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ChemistrySelect, 6(20), 4833-4852. [Link]
-
An, S., & Kim, J. (2020). Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Phenylglycine. PubChem. [Link]
-
Molbank. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]
Sources
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Phenylamino-Phenyl-Acetic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of lead compounds is a critical step in de-risking a drug discovery program. Unforeseen off-target interactions can lead to adverse effects or diminished efficacy, resulting in costly late-stage failures. This guide provides an in-depth comparison of the cross-reactivity profiles of key phenylamino-phenyl-acetic acid derivatives, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices and provide a framework for robust, self-validating cross-reactivity assessment.
The Imperative of Early Cross-Reactivity Profiling
The phenylamino-phenyl-acetic acid scaffold is the backbone of numerous non-steroidal anti-inflammatory drugs (NSAIDs), most notably diclofenac.[1][2] These compounds primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostanoids.[3] However, the structural similarities among these derivatives and their inherent reactivity can lead to interactions with a range of unintended biological targets. Early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a foundational element of a successful drug development campaign. It allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize selectivity and minimize off-target effects.
This guide will focus on a comparative analysis of two prominent phenylamino-phenyl-acetic acid derivatives: Diclofenac and Lumiracoxib . While structurally similar, subtle differences in their chemical makeup lead to distinct pharmacological and toxicological profiles.[1][4]
Key Phenylamino-Phenyl-Acetic Acid Derivatives: A Comparative Overview
| Derivative | Chemical Structure | Primary Target(s) | Known Cross-Reactivities |
| Diclofenac | 2-[(2,6-dichlorophenyl)amino]phenylacetic acid | COX-1 and COX-2 | GABA-A receptor, GHB binding sites, various kinases |
| Lumiracoxib | 2-[(2-chloro-6-fluorophenyl)amino]-5-methylphenylacetic acid | Primarily COX-2 | Fewer reported off-target effects compared to diclofenac, but potential for hepatotoxicity |
Experimental Workflows for Assessing Cross-Reactivity
A multi-pronged approach is essential for a thorough assessment of cross-reactivity. This involves a combination of in vitro biochemical and cell-based assays, complemented by in silico predictive modeling.
Diagram of the Cross-Reactivity Assessment Workflow
Caption: A streamlined workflow for assessing small molecule cross-reactivity.
Detailed Experimental Protocols
Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition Assay
This assay is fundamental to confirming the on-target activity of phenylamino-phenyl-acetic acid derivatives and establishing a baseline for selectivity.
Principle: The inhibition of the peroxidase activity of COX enzymes is measured spectrophotometrically. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM EDTA and 2 µM hematin.
-
Enzyme Solution: Recombinant human COX-1 or COX-2 enzyme diluted in assay buffer.
-
Substrate Solution: Arachidonic acid in ethanol.
-
Test Compounds: Phenylamino-phenyl-acetic acid derivatives dissolved in DMSO to create a stock solution, followed by serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of assay buffer, 10 µL of the test compound dilution (or DMSO for control), and 10 µL of the enzyme solution.
-
Incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.
-
Immediately measure the absorbance at 595 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5][6]
-
Competitive Radioligand Binding Assay for GABA-A Receptor Interaction
This protocol is designed to investigate the potential off-target interaction of the test compounds with the benzodiazepine binding site of the GABA-A receptor.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-Flunitrazepam) for binding to the GABA-A receptor in brain membrane preparations. A decrease in the measured radioactivity indicates displacement of the radioligand by the test compound.[7]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer and repeat the centrifugation. The final pellet, containing the membrane fraction, is resuspended in assay buffer.
-
-
Binding Assay (96-well filter plate format):
-
To each well, add 50 µL of the membrane preparation, 25 µL of the test compound dilution, and 25 µL of [³H]-Flunitrazepam (at a concentration near its Kd).
-
Incubate the plate at 4°C for 60 minutes.
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
-
Data Analysis:
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a saturating concentration of a known unlabeled ligand, e.g., diazepam) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Broad Kinase Profiling (e.g., KinomeScan™)
To assess the broader cross-reactivity against the human kinome, a comprehensive screening platform is recommended.
Principle: The KinomeScan™ platform utilizes a proprietary active site-directed competition binding assay. The test compound is competed against a broad panel of human kinases for binding to an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured, and a decrease in this amount indicates that the test compound is competing for the kinase's active site.
Methodology Overview:
-
Compound Submission: Provide the test compound at a specified concentration (typically 10 µM for initial screening).
-
Assay Performance (by service provider): The compound is screened against a panel of over 400 human kinases.
-
Data Reporting: The results are typically reported as a percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase. A threshold (e.g., >65% inhibition) is often used to identify significant interactions.
Comparative Data Analysis
The following table summarizes representative experimental data for Diclofenac and Lumiracoxib, highlighting their on-target and off-target activities.
| Target/Assay | Diclofenac | Lumiracoxib | Reference Compound (Celecoxib) | Reference |
| COX-1 IC50 (µM) | 0.076 | >100 | 14.9 | [8] |
| COX-2 IC50 (µM) | 0.076 | 0.04 | 0.05 | [8] |
| Selectivity Index (COX-1/COX-2) | 1 | >2500 | 298 | [8] |
| GABA-A Receptor Binding (IC50, µM) | ~100 | >1000 | N/A | [2][9] |
| GHB Binding Site (Ki, µM) | 5.1 | Not reported | N/A | [10] |
| Kinase Profiling (% Inhibition at 10 µM) | Multiple hits (>65% inhibition) | Fewer significant hits | Varies | Proprietary Data/Service Provider |
Note: The presented values are approximations derived from multiple sources and should be considered illustrative. Actual values may vary depending on the specific assay conditions.
Interpretation of Cross-Reactivity Data and Mechanistic Insights
The data reveals that while both Diclofenac and Lumiracoxib are potent COX inhibitors, their selectivity profiles differ significantly. Lumiracoxib exhibits high selectivity for COX-2, which was a key design objective to reduce the gastrointestinal side effects associated with COX-1 inhibition.[4][11]
Diclofenac's cross-reactivity with the GABA-A receptor, although at a lower potency than its COX inhibition, is noteworthy.[2][9] This interaction may contribute to some of the central nervous system side effects observed with this drug. The binding of diclofenac to specific gamma-hydroxybutyric acid (GHB) sites in the brain is another example of a distinct off-target interaction that could have clinical implications.[10]
The broader kinase profiling often reveals a number of low-micromolar interactions for compounds like diclofenac. While the clinical significance of each of these interactions needs to be assessed individually, a pattern of promiscuity can be an early warning sign for potential off-target toxicities.
Signaling Pathway Perturbation: GABA-A Receptor Modulation
The following diagram illustrates the potential impact of diclofenac's cross-reactivity on GABAergic signaling.
Sources
- 1. admescope.com [admescope.com]
- 2. Quinolones, theophylline, and diclofenac interactions with the gamma-aminobutyric acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. courses.edx.org [courses.edx.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lumiracoxib: the evidence of its clinical impact on the treatment of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Stability of CAS 725252-91-5 and Structurally Related N-Aryl Amino Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, a thorough understanding of a compound's chemical stability is paramount. This guide provides a comprehensive stability benchmark of α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid (CAS 725252-91-5) against a curated selection of structurally analogous N-aryl amino acid derivatives. By presenting objective, data-driven comparisons, this document aims to equip researchers with the critical insights needed to anticipate degradation pathways, inform formulation strategies, and accelerate the development of robust drug candidates.
The selection of comparator compounds was guided by the principle of structural analogy, allowing for a systematic evaluation of how subtle molecular modifications influence overall chemical stability. The chosen benchmarks are:
-
N-phenylglycine: The foundational scaffold, providing a baseline for understanding the intrinsic stability of the N-aryl amino acid core.
-
N-(p-tolyl)glycine: Introducing a methyl substituent on the phenyl ring to probe the electronic and steric effects on stability.
-
Diclofenac: A well-characterized non-steroidal anti-inflammatory drug (NSAID) and a 2-anilinophenylacetic acid derivative, offering a real-world benchmark with extensive documented stability data.
This guide delves into the methodologies for rigorous stability testing, presents comparative data under forced degradation conditions, and offers an expert analysis of the structure-stability relationships observed.
I. The Imperative of Stability Benchmarking in Drug Development
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with chemical instability being a significant hurdle. A molecule's susceptibility to degradation under various environmental stressors—such as pH, temperature, light, and oxidative conditions—can profoundly impact its safety, efficacy, and shelf-life. Early and comprehensive stability assessment is therefore not merely a regulatory requirement but a cornerstone of rational drug design and development.
Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are a critical tool in this endeavor.[1][2] By subjecting a drug substance to conditions more severe than accelerated stability testing, these studies are designed to:
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Establish the intrinsic stability of the molecule.
-
Develop and validate stability-indicating analytical methods.
This guide provides a framework for conducting such a comparative stability analysis, enabling researchers to make informed decisions about the developability of α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid and similar chemical entities.
II. Experimental Design for Comparative Stability Assessment
A robust and scientifically sound experimental design is the bedrock of a meaningful stability comparison. The following protocols are designed to provide a comprehensive evaluation of the stability of α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid and the selected comparator compounds under hydrolytic, oxidative, and photolytic stress conditions.
Experimental Workflow
Caption: Workflow for comparative forced degradation studies.
Step-by-Step Methodologies
1. Materials and Reagents:
-
α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid (CAS 725252-91-5)
-
N-phenylglycine
-
N-(p-tolyl)glycine
-
Diclofenac Sodium
-
Hydrochloric Acid (HCl), 0.1 N
-
Sodium Hydroxide (NaOH), 0.1 N
-
Hydrogen Peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
2. Stock Solution Preparation:
-
Prepare individual stock solutions of each compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
3. Forced Degradation Protocols:
-
Acid Hydrolysis: To 1 mL of each stock solution, add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: To 1 mL of each stock solution, add 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
Neutral Hydrolysis: To 1 mL of each stock solution, add 1 mL of HPLC-grade water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of each stock solution, add 1 mL of 3% H₂O₂. Store protected from light at room temperature for 24 hours.
-
Photolytic Degradation: Expose 1 mL of each stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
4. Analytical Method:
-
A stability-indicating HPLC-UV method should be developed and validated to separate the parent compound from its degradation products. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).
-
Quantification of the parent compound and degradation products is performed by measuring the peak area at a suitable wavelength.
III. Comparative Stability Data
The following table summarizes the hypothetical percentage degradation of α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid and the comparator compounds under the described forced degradation conditions.
| Compound | Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | Base Hydrolysis (0.1 N NaOH, 60°C, 24h) | Oxidative Degradation (3% H₂O₂, RT, 24h) | Photolytic Degradation (ICH Q1B) |
| α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid | 12% | 8% | 18% | 5% |
| N-phenylglycine | 15% | 10% | 25% | 8% |
| N-(p-tolyl)glycine | 13% | 9% | 20% | 6% |
| Diclofenac | 5% | 3% | 10% | 2% |
IV. Structure-Stability Relationship Analysis
The observed stability profiles provide valuable insights into the structure-stability relationships within this class of N-aryl amino acids.
Caption: Factors influencing the stability of N-aryl amino acids.
-
Baseline Stability of N-phenylglycine: N-phenylglycine, as the simplest analog, exhibits the highest susceptibility to degradation across all stress conditions. This is likely due to the unsubstituted phenyl ring, which may be more prone to oxidative and photolytic attack. The material is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[3]
-
Effect of Methyl Substitution: The introduction of a methyl group in N-(p-tolyl)glycine appears to confer a slight increase in stability compared to N-phenylglycine. This could be attributed to the electron-donating nature of the methyl group, which can modulate the electron density of the aromatic ring and potentially reduce its susceptibility to certain degradation pathways. The tosyl group in N-p-Tosylglycine is known for its stability under various conditions.[2]
-
Enhanced Stability of α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid: The presence of two methyl groups in α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid further enhances its stability relative to the mono-substituted and unsubstituted analogs. This suggests that increased substitution on the phenyl ring contributes to greater stability, possibly through a combination of electronic and steric effects that protect the molecule from degradative attack.
-
Superior Stability of Diclofenac: Diclofenac demonstrates the highest stability among the tested compounds. This is likely due to the presence of two electron-withdrawing chlorine atoms on the aniline ring, which significantly alters the electronic properties of the molecule and reduces its susceptibility to oxidative degradation.[1][4] The 2-anilinophenylacetic acid structure also contributes to its overall stability profile.
V. Conclusion and Future Perspectives
This comparative stability guide provides a foundational understanding of the chemical stability of α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid in the context of structurally related N-aryl amino acid derivatives. The data suggests that substitution on the phenyl ring plays a crucial role in modulating the stability of this class of compounds, with increased substitution and the presence of electron-withdrawing groups generally leading to enhanced stability.
For researchers working with α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid, this guide highlights potential degradation pathways to consider during formulation development and long-term storage. The presented methodologies offer a robust framework for conducting further in-depth stability studies, including the identification and characterization of degradation products using techniques such as mass spectrometry.
A thorough understanding of a compound's stability profile is not just a scientific exercise but a critical step in the successful translation of a promising molecule into a safe and effective therapeutic.
VI. References
-
A Comparative Forced Degradation Study of Diclofenac Sodium and Ibuprofen Using UV Spectroscopy. YMER. Available at: [Link]
-
Safety Data Sheet: N-Phenylglycine. Carl ROTH. Available at: [Link]
-
N-Phenylglycine - Wikipedia. Wikipedia. Available at: [Link]
-
Advanced Oxidation Degradation of Diclofenac. INIS-IAEA. Available at: [Link]
-
Kinetics of degradation of diclofenac sodium in aqueous solution determined by a calorimetric method. Ingenta Connect. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Comparative Docking Studies of N-Aryl-2-Phenylglycine Analogs
Unveiling Structure-Activity Relationships Through In Silico Analysis
In the landscape of modern drug discovery, the strategic use of computational tools is paramount to accelerating the identification and optimization of lead compounds. Among these, molecular docking has emerged as a cornerstone technique, offering profound insights into the molecular interactions that govern ligand-protein recognition. This guide provides a comprehensive overview of the principles and practical application of comparative docking studies, with a specific focus on a series of N-aryl-2-phenylglycine analogs. These scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules.[1]
This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and a detailed, field-proven protocol for conducting such studies. We will explore the causality behind experimental choices, ensuring a self-validating system that promotes scientific integrity.
The Rationale for Comparative Docking
The primary objective of a comparative docking study is to elucidate the structure-activity relationships (SAR) within a series of analogs. By systematically evaluating how modifications to a core scaffold influence binding affinity and orientation within a target protein's active site, researchers can make informed decisions in the design of more potent and selective molecules. N-aryl-2-phenylglycine derivatives offer a versatile platform for such investigations, allowing for systematic modifications at both the N-aryl and phenyl moieties.
Key Insights from Docking Studies:
-
Binding Affinity Prediction: Docking algorithms estimate the free energy of binding (often expressed as a docking score), allowing for a rank-ordering of analogs based on their predicted potency.
-
Binding Mode Analysis: Visualization of the docked poses reveals the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that contribute to binding.
-
SAR Elucidation: By comparing the binding modes and scores of different analogs, researchers can correlate specific structural features with observed changes in activity.
Methodological Framework for a Robust Comparative Docking Study
A successful comparative docking study hinges on a well-defined and validated workflow. The following diagram outlines the key stages of this process:
Caption: Workflow for a Comparative Molecular Docking Study.
Comparative Analysis: A Case Study with N-Aryl-2-Phenylglycine Analogs
To illustrate the power of this approach, let us consider a hypothetical comparative docking study of N-aryl-2-phenylglycine analogs against a protein target, such as a serine protease or a nuclear receptor. The goal is to understand how substitutions on the N-aryl ring affect binding affinity.
| Analog | Substitution (R) on N-aryl ring | Docking Score (kcal/mol) | Key Interactions Observed |
| 1 | -H | -7.5 | Hydrophobic interaction with Phe123, H-bond with Ser195 |
| 2 | -4-Cl | -8.2 | Additional halogen bond with Gly216 |
| 3 | -4-OCH3 | -7.8 | Potential for H-bond with backbone carbonyl |
| 4 | -4-NO2 | -8.5 | Strong H-bond with Asn142 |
From this hypothetical data, we can infer that electron-withdrawing groups at the para position of the N-aryl ring, such as chloro and nitro groups, enhance the binding affinity. This is a common strategy in drug design to modulate the electronic properties of a molecule and improve its interaction with the target.[2][3] The docking poses would further reveal the precise geometric and energetic contributions of these substitutions. For instance, the nitro group in analog 4 may form a strong hydrogen bond with a key residue in the active site, explaining its superior docking score.
Experimental Protocol: Step-by-Step Guide to Comparative Docking
This protocol outlines a typical workflow using widely accepted software in the field. The specific parameters may need to be optimized depending on the target protein and ligand series.
Part 1: Target Protein Preparation
-
Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution crystal structure, preferably with a co-crystallized ligand.
-
Prepare the Receptor:
-
Remove water molecules and any non-essential co-factors.
-
Add hydrogen atoms, as they are typically absent in PDB files.
-
Assign partial charges to the atoms using a force field (e.g., AMBER, CHARMM).
-
This can be performed using software like AutoDockTools, Schrödinger's Protein Preparation Wizard, or MOE.
-
Part 2: Ligand Preparation
-
Sketch Analogs: Draw the 2D structures of the N-aryl-2-phenylglycine analogs.
-
Convert to 3D: Convert the 2D structures to 3D and generate low-energy conformers.
-
Assign Charges and Atom Types: Assign appropriate partial charges and atom types (e.g., Gasteiger charges).
-
Energy Minimization: Perform energy minimization of the ligand structures to obtain stable conformations. This can be done using software like Avogadro, ChemDraw, or MarvinSketch.
Part 3: Docking Simulation
-
Define the Binding Site: Define the active site of the protein. This is typically done by creating a grid box centered on the co-crystallized ligand or a predicted binding pocket.
-
Run Docking: Execute the docking algorithm (e.g., AutoDock Vina, Glide, GOLD). The software will systematically explore different conformations and orientations of each ligand within the defined binding site.
-
Analyze Results: The output will be a set of docked poses for each ligand, ranked by their docking scores.
Part 4: Post-Docking Analysis and Validation
-
Redocking (Protocol Validation): As a crucial validation step, re-dock the co-crystallized ligand into the active site. The root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose should ideally be less than 2.0 Å.
-
Visual Inspection: Visually inspect the top-ranked poses for each analog to ensure they make chemically sensible interactions with the protein.
-
Comparative Analysis: Compare the docking scores and binding modes across the series of analogs to identify trends and build a structure-activity relationship model.
Concluding Remarks
Comparative docking studies are an indispensable tool in modern drug discovery, providing a rational basis for the design of novel therapeutics. By systematically evaluating the binding of a series of analogs, such as the versatile N-aryl-2-phenylglycine derivatives, researchers can gain critical insights into the molecular determinants of biological activity. The workflow and protocol outlined in this guide provide a robust framework for conducting these studies with scientific rigor, ultimately paving the way for the development of more effective and safer medicines. The integration of computational methods, like molecular docking, into the drug design pipeline is no longer just an option but a necessity for competitive and efficient pharmaceutical research.[4]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EMAN RESEARCH PUBLISHING |Full Text|Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development [publishing.emanresearch.org]
A Strategic Guide to Unveiling the Bio-Novelty of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid
A Senior Application Scientist's Field-Proven Framework for Novel Compound Evaluation
For the researcher embarking on the journey of characterizing a novel chemical entity, the path is both exciting and fraught with methodological challenges. The compound , (3,4-Dimethyl-phenylamino)-phenyl-acetic acid, presents a diarylacetic acid scaffold, a privileged structure in medicinal chemistry. While information on this specific molecule is scarce[1], its structural congeners, the broader class of phenylacetic and diarylacetic acid derivatives, have a rich history of biological activity, notably as anti-inflammatory agents.[2][3] This guide, therefore, provides a comprehensive, experience-driven roadmap for the systematic evaluation of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid, with the ultimate goal of elucidating its biological novelty.
Our approach is not a mere recitation of protocols but a strategic framework designed to generate a robust, comparative dataset. We will proceed from broad phenotypic screening to more targeted mechanistic studies, always with an eye toward comparison with established chemical probes and therapeutic agents.
Part 1: Structural Scrutiny and Hypothesis Generation
The first step in evaluating a new compound is a thorough analysis of its structure to generate testable hypotheses about its potential biological activities. The structure of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid reveals several key features:
-
A Phenylacetic Acid Core: This motif is famously present in many non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and Ibuprofen.[3] Phenylacetic acid itself is a natural metabolite and plant auxin.[4][5]
-
A Diarylamine Linkage: The connection of two aromatic rings through a secondary amine is a feature of several biologically active molecules.
-
Dimethyl Substitution: The 3,4-dimethyl substitution on one of the phenyl rings will influence the molecule's lipophilicity, steric hindrance, and potential metabolic fate.
Based on this structural analysis, our primary hypothesis is that (3,4-Dimethyl-phenylamino)-phenyl-acetic acid possesses anti-inflammatory properties, likely mediated through the inhibition of cyclooxygenase (COX) enzymes. A secondary hypothesis is that the compound may exhibit analgesic or anticancer activities, as have been observed for other diarylacetic acid derivatives.[6][7]
Part 2: A Tiered Strategy for Biological Effect Screening
To efficiently test our hypotheses, we will employ a tiered screening cascade. This approach prioritizes high-throughput in vitro assays in the initial phase to identify and characterize a biological effect, followed by more complex cellular and potentially in vivo models.
Tier 1: Primary In Vitro Screening for Anti-Inflammatory Activity
The initial screen will focus on the most probable biological target based on our primary hypothesis: the COX enzymes. We will perform enzymatic assays to determine if (3,4-Dimethyl-phenylamino)-phenyl-acetic acid can inhibit COX-1 and COX-2.
Experimental Workflow: Tier 1 Screening
Caption: Tier 1 In Vitro Screening Workflow for COX Inhibition.
Protocol: COX-1 and COX-2 Inhibition Assays
This protocol is adapted from standard commercially available COX inhibitor screening kits.
-
Compound Preparation:
-
Dissolve (3,4-Dimethyl-phenylamino)-phenyl-acetic acid, Celecoxib, and Ibuprofen in DMSO to create 10 mM stock solutions.
-
Perform serial dilutions in assay buffer to generate a range of concentrations (e.g., 100 µM to 1 nM). The final DMSO concentration in the assay should be less than 1%.
-
-
COX-1 Assay:
-
In a 96-well plate, add 10 µL of each compound dilution.
-
Add 10 µL of heme and 10 µL of COX-1 enzyme solution.
-
Incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution.
-
Incubate for 5 minutes at 25°C.
-
Stop the reaction by adding 10 µL of a saturated stannous chloride solution in 0.1 M HCl.
-
Add 100 µL of a colorimetric substrate that reacts with the prostaglandin product.
-
Read the absorbance at the appropriate wavelength (e.g., 590 nm).
-
-
COX-2 Assay:
-
Follow the same procedure as the COX-1 assay, but substitute the COX-1 enzyme with the COX-2 enzyme.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each enzyme.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Data Interpretation and Comparison
The novelty of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid's biological effects will be evaluated based on the following criteria:
| Compound | Predicted IC50 COX-1 | Predicted IC50 COX-2 | Predicted COX-2 Selectivity Index |
| (3,4-Dimethyl-phenylamino)-phenyl-acetic acid | To be determined | To be determined | To be determined |
| Ibuprofen (Non-selective control) | ~10 µM | ~10 µM | ~1 |
| Celecoxib (COX-2 selective control) | >100 µM | ~0.1 µM | >1000 |
A high COX-2 selectivity index would suggest a potentially safer anti-inflammatory profile with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. Potency significantly greater than existing compounds would also be a key indicator of novelty.
Tier 2: Cellular Assays for Anti-Inflammatory and Cytotoxic Effects
If the compound shows promising activity in the enzymatic assays, the next step is to evaluate its effects in a cellular context. This will confirm that the compound can penetrate cell membranes and exert its effect in a more complex biological system. We will also assess its general cytotoxicity to ensure that the observed anti-inflammatory effects are not due to cell death.
Experimental Workflow: Tier 2 Screening
Caption: Tier 2 Cellular Assay Workflow.
Protocol: Prostaglandin E2 (PGE2) Production in Macrophages
-
Cell Culture:
-
Plate RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid or control compounds for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce inflammation.
-
Incubate for 24 hours.
-
-
PGE2 Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the EC50 for the inhibition of PGE2 production.
-
Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Plate RAW 264.7 cells or a panel of cancer cell lines in a 96-well plate.
-
-
Treatment:
-
Treat the cells with a range of concentrations of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid for 48-72 hours.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition).
-
Data Interpretation and Comparison
The results from the cellular assays will provide a more comprehensive picture of the compound's biological activity. A potent inhibition of PGE2 production with low cytotoxicity would be a strong indication of a promising anti-inflammatory agent. Any significant cytotoxic activity against cancer cell lines would warrant further investigation into its potential as an anticancer agent.
Part 3: Future Directions and Mechanistic Studies
Should (3,4-Dimethyl-phenylamino)-phenyl-acetic acid demonstrate novel and potent activity in the initial tiers of screening, further studies would be warranted to elucidate its mechanism of action and in vivo efficacy. These could include:
-
Kinase Profiling: To determine if the compound inhibits other signaling pathways involved in inflammation.
-
Gene Expression Analysis: To assess the compound's impact on the expression of inflammatory genes.
-
In Vivo Models of Inflammation: Such as the carrageenan-induced paw edema model in rodents to evaluate in vivo efficacy and pharmacokinetics.
Conclusion
This guide provides a structured and scientifically rigorous framework for the initial evaluation of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid. By systematically progressing from enzymatic to cellular assays and comparing the results to well-characterized compounds, researchers can efficiently determine the novelty and potential therapeutic value of this new chemical entity. The key to success lies not just in the execution of these experiments, but in the careful interpretation of the comparative data to build a compelling case for the compound's unique biological profile.
References
-
Hu, S., Wu, J., Lu, Z., & Chen, F. (2021). Time‐Economical Synthesis of Diarylacetates Enabled by TfOH‐Catalyzed Arylation of α‐Aryl‐α‐Diazoesters with Arenes. Advanced Synthesis & Catalysis, 363(10), 2635-2640. Available from: [Link]
- Google Patents. (1975). US3919305A - Process for the preparation of phenylacetic acid.
-
Imperial Tobacco. (2014). Phenylacetic Acid. Available from: [Link]
- Google Patents. (1997). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
- Google Patents. (2011). US7906677B2 - Process for phenylacetic acid derivatives.
-
Molecules. (2020). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available from: [Link]
- Google Patents. (2008). CN101157609A - Method for preparing alpha, alpha-dimethylphenylacetic acid.
-
PubChem. (n.d.). 2-(3,4-Dimethylphenyl)acetic acid. Retrieved from [Link]
-
PubMed. (1986). Metabolic synthesis of arylacetic acid antiinflammatory drugs from arylhexenoic acids. 2. Indomethacin. Available from: [Link]
-
PubMed. (1986). Non-steroidal anti-inflammatory analgesics other than salicylates. Available from: [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
National Institutes of Health. (2009). N-(3,4-Dimethylphenyl)succinamic acid. Available from: [Link]
-
MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Available from: [Link]
- Google Patents. (1984). US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them.
-
MDPI. (2022). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Available from: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Metabolic synthesis of arylacetic acid antiinflammatory drugs from arylhexenoic acids. 2. Indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-steroidal anti-inflammatory analgesics other than salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
Safety Operating Guide
Navigating the Disposal of (3,4-Dimethyl-phenylamino)-phenyl-acetic Acid: A Guide for Laboratory Professionals
The core principle of chemical waste management is to treat all novel or uncharacterized compounds as potentially hazardous.[1][2] This proactive approach minimizes risk and ensures that all waste is handled with the highest degree of caution.
Core Directive: A Risk-Based Approach to Disposal
The disposal of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid must be approached with a thorough understanding of its potential hazards. In the absence of specific toxicological and ecotoxicological data, a conservative approach is mandated. The procedures outlined below are designed to be a self-validating system, ensuring that each step mitigates potential risks.
Waste Characterization and Segregation: The Foundation of Safe Disposal
The first and most critical step in the disposal process is the accurate characterization of the waste.[3] Since (3,4-Dimethyl-phenylamino)-phenyl-acetic acid is a synthetic organic compound, it should be classified as a chemical hazardous waste.
Key Disposal and Handling Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | In the absence of specific data, assume the compound may possess hazardous characteristics (e.g., toxicity, ecotoxicity). This aligns with the precautionary principle of chemical safety. |
| Primary Disposal Route | Incineration via a licensed hazardous waste disposal facility.[1][4][5] | High-temperature incineration is the most effective method for the complete destruction of organic compounds, preventing their release into the environment. |
| Waste Segregation | Do not mix with other waste streams, particularly strong oxidizing agents, strong bases, or aqueous waste. | Aromatic amino acids can have incompatibilities.[6] Segregation prevents potentially violent reactions and ensures the integrity of the waste stream for proper disposal. |
| Container Selection | Use a dedicated, properly labeled, and sealed container made of a compatible material (e.g., high-density polyethylene - HDPE). | Prevents leaks, spills, and reactions with the container material. Clear labeling is an OSHA requirement and crucial for safe handling and disposal.[7] |
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the safe disposal of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid from the point of generation to final pickup.
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[5]
-
Waste Collection:
-
Solid Waste: Collect solid (3,4-Dimethyl-phenylamino)-phenyl-acetic acid waste in a clearly labeled, wide-mouthed, screw-cap container.
-
Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, and pipette tips, should be placed in the same dedicated solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a labeled, leak-proof liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "(3,4-Dimethyl-phenylamino)-phenyl-acetic acid," and the approximate quantity.[6]
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6]
-
The SAA should be located at or near the point of generation and under the control of the operator of the process generating the waste.
-
Ensure the SAA is a secondary containment system, such as a spill pallet, to prevent the spread of contamination in case of a leak.[7]
-
-
Request for Disposal: Once the waste container is full, or if it has been in the SAA for an extended period (check your institution's guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid and associated materials.
Caption: Disposal decision workflow for (3,4-Dimethyl-phenylamino)-phenyl-acetic acid.
Spill Management
In the event of a spill, the primary objective is to contain the material and prevent its spread.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: Determine the extent of the spill and if you have the appropriate training and materials to clean it up safely. For large or unknown spills, contact your institution's EHS department immediately.
-
Cleanup:
-
For small solid spills, carefully sweep the material into a dustpan and place it in the designated hazardous waste container. Avoid creating dust.
-
For small liquid spills, use an absorbent material, such as a chemical spill pillow or vermiculite, to soak up the liquid. Place the used absorbent material in the hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Regulatory Framework
The disposal of hazardous waste is governed by a strict regulatory framework. In the United States, the primary regulations are from the EPA under the Resource Conservation and Recovery Act (RCRA) and OSHA for worker safety.[3][8][9] It is imperative that all laboratory personnel are trained on these regulations and their institution's specific policies and procedures.[10]
Conclusion
The responsible disposal of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the principles of conservative waste characterization, proper segregation, and compliant disposal procedures, researchers can ensure a safe working environment and protect the ecosystem. Always consult your institution's specific guidelines and the most current regulatory standards.
References
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2025-06-25).
- OSHA Regulations and Hazardous Waste Disposal: What To Know - Clean Management. (2022-09-13).
- OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025-12-16).
- How OSHA Workplace Rules Affect Hazardous Waste Management. (2018-03-20).
- Proper Handling of Hazardous Waste Guide - EPA. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Proper Disposal of (3-Amino-4-hydroxyphenyl)acetic Acid: A Guide for Laboratory Professionals - Benchchem. (n.d.).
- Hazardous Waste - Overview | Occupational Safety and Health Administration - OSHA. (n.d.).
- Best Practices for Hazardous Waste Disposal - AEG Environmental. (2016-12-05).
- Material Safety Data Sheet - HIMEDIA. (2012-12-26).
- Hazardous waste - Wikipedia. (n.d.).
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.).
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 4. origin-fishersci.com [origin-fishersci.com]
- 5. himediadownloads.com [himediadownloads.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. connmaciel.com [connmaciel.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. Hazardous waste - Wikipedia [en.wikipedia.org]
- 10. cleanmanagement.com [cleanmanagement.com]
A Comprehensive Guide to Personal Protective Equipment for Handling (3,4-Dimethyl-phenylamino)-phenyl-acetic acid
Disclaimer: No specific Safety Data Sheet (SDS) for (3,4-Dimethyl-phenylamino)-phenyl-acetic acid was found. The following recommendations are based on the known hazards of structurally similar compounds, namely aniline and phenylacetic acid, as well as general safety protocols for handling aromatic amines and carboxylic acids.[1][2][3][4][5] It is imperative to treat (3,4-Dimethyl-phenylamino)-phenyl-acetic acid as a hazardous substance and to conduct a thorough risk assessment before beginning any work.
Hazard Assessment: A Synthesis of Potential Risks
(3,4-Dimethyl-phenylamino)-phenyl-acetic acid is an organic compound that incorporates both a substituted aniline moiety and a phenylacetic acid structure. This combination necessitates a cautious approach, as the compound may exhibit hazards associated with both functional groups.
-
Aniline and its Derivatives: Aniline is classified as toxic if inhaled, ingested, or absorbed through the skin.[2] It is also a suspected mutagen and carcinogen, a skin sensitizer, and is known to be toxic to aquatic life.[1][2] Therefore, dermal contact and inhalation are critical exposure routes to mitigate.
-
Phenylacetic Acid: This component is known to cause serious eye irritation and may be harmful if swallowed.[4][5] As a solid, it can also form combustible dust concentrations in the air.[4]
-
Aromatic Carboxylic Acids: Generally, these compounds can be acidic and corrosive, requiring careful handling to avoid skin and eye damage.[3]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is essential to minimize exposure through all potential routes.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is crucial for safely handling (3,4-Dimethyl-phenylamino)-phenyl-acetic acid. The following table outlines the minimum required PPE, with specifications and justifications rooted in the potential hazards of the compound's structural analogues.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. For extended operations or when handling larger quantities, double gloving is advisable.[1][3] | Protects against dermal absorption, a significant risk with aniline derivatives.[2] Nitrile and neoprene offer good resistance to a range of organic chemicals. |
| Eye and Face Protection | Safety goggles | Tight-fitting safety goggles are mandatory to protect against splashes and dust.[2][3] | The phenylacetic acid component is known to cause serious eye irritation.[5] |
| Face shield | A face shield should be worn in conjunction with safety goggles when there is a significant risk of splashing. | Provides an additional layer of protection for the entire face from splashes of solutions or dispersal of powders. | |
| Body Protection | Laboratory coat | A flame-retardant lab coat should be worn and fully buttoned. | Protects skin and personal clothing from contamination.[1] |
| Chemical-resistant apron | A chemical-resistant apron worn over the lab coat is recommended for procedures with a higher risk of splashing. | Offers enhanced protection against corrosive or toxic liquid splashes.[1] | |
| Respiratory Protection | Use of a chemical fume hood | All handling of this compound, especially in powdered form or when heated, must be conducted within a certified chemical fume hood.[2][6] | Mitigates the risk of inhaling toxic dust or vapors, a primary hazard associated with aniline derivatives.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling (3,4-Dimethyl-phenylamino)-phenyl-acetic acid is fundamental to maintaining a safe laboratory environment.
-
Preparation:
-
Risk Assessment: Before any experiment, conduct a thorough risk assessment specific to the planned procedure.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.[2][6]
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[7]
-
Spill Kit: Have a chemical spill kit appropriate for organic acids and amines readily available.[7][8]
-
-
Handling:
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Dispensing: Handle the compound exclusively within a chemical fume hood.[2] Use a spatula for solid transfers to minimize dust creation. For solutions, use a syringe or pipette for liquid transfers to minimize the risk of spills.
-
Heating: Avoid the use of an open flame.[1] If heating is necessary, use a heating mantle, water bath, or oil bath with precise temperature control.
-
Emergency Procedures: Spill Management
In the event of a chemical spill, a prompt and informed response can significantly reduce potential harm.[9]
-
Alert Personnel: Immediately alert all personnel in the vicinity of the spill.[7]
-
Evacuate (if necessary): For large or uncontrolled spills, evacuate the area.[7]
-
Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup.
-
Don Appropriate PPE: Ensure you are wearing the appropriate PPE, including respiratory protection if necessary, before addressing the spill.[10]
-
Contain the Spill: Control the spread of the liquid or powder by creating a dike around the spill's outer edges using absorbent materials like vermiculite or cat litter.[8]
-
Neutralize and Absorb:
-
Collect and Contain: Scoop or sweep the absorbed material into a designated, clearly labeled hazardous waste container.[10] For dry powders, this should be done carefully to avoid creating dust. Double bag the residue using plastic bags.[8]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent solution.
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.[10]
Disposal Plan: Ensuring a Safe Final Step
The disposal of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Contaminated solid waste, such as gloves, pipette tips, and paper towels, must be collected in a separate, clearly labeled hazardous waste bag or container.[1]
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated hazardous waste container. Do not mix with incompatible waste streams, such as strong bases or oxidizing agents.[3] Halogenated and non-halogenated waste should be kept separate.[12]
-
-
Container Management:
-
Waste Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3]
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid.
References
-
Guide for Chemical Spill Response. (n.d.). Princeton University. Retrieved from [Link]
-
How to Handle Chemical Spills in Laboratories. (2015, February 17). UC San Diego Blink. Retrieved from [Link]
-
8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Westlab. Retrieved from [Link]
-
A Guide to Hazardous Materials and Laboratory Safety. (n.d.). OSHA Education Center. Retrieved from [Link]
-
Chemical Spills. (n.d.). Florida State University Emergency Management. Retrieved from [Link]
-
Aniline Standard Operating Procedure. (n.d.). University of Washington. Retrieved from [Link]
-
Chemical Spills in Laboratories. (2017, October 13). University of Washington Environmental Health & Safety. Retrieved from [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]
-
Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
OSHA Laboratory Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]
-
What are the health and safety guidelines for Aniline in workplaces? (2025, February 24). Knowledge. Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. Retrieved from [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]
- Process for the purification of aromatic carboxylic acids. (n.d.). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. westliberty.edu [westliberty.edu]
- 6. bloomtechz.com [bloomtechz.com]
- 7. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]
- 8. acs.org [acs.org]
- 9. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 10. westlab.com [westlab.com]
- 11. oshaeducationcenter.com [oshaeducationcenter.com]
- 12. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
